Digallic Acid

Catalog No.
S526080
CAS No.
536-08-3
M.F
C14H10O9
M. Wt
322.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digallic Acid

CAS Number

536-08-3

Product Name

Digallic Acid

IUPAC Name

3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoic acid

Molecular Formula

C14H10O9

Molecular Weight

322.22 g/mol

InChI

InChI=1S/C14H10O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-4,15-19H,(H,20,21)

InChI Key

COVFEVWNJUOYRL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

digallic acid, gallic acid 5,6-dihydroxy-3-carboxyphenyl ester

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O

The exact mass of the compound Digallic acid is 322.0325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59263. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Depsides - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Key Pharmacological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Dual-Target Inhibition for Hyperuricemia Treatment

Digallic acid has been identified as a potent dual inhibitor of Xanthine Oxidase (XOD) and Urate Transporter 1 (URAT1), making it a promising candidate for treating hyperuricemia (high uric acid in the blood) [1].

  • Mechanism of Action: It simultaneously reduces the production of uric acid by inhibiting liver XOD and promotes its excretion by blocking renal URAT1, which is responsible for uric acid reabsorption [1].
  • Molecular Docking: The carboxyl (COOH) group of this compound forms key ionic bonds with R880 of XOD and R477 of URAT1, which are critical for its dual inhibitory activity [1].
  • In Vivo Efficacy: Animal studies confirm that this compound effectively reduces serum urate levels and increases uric acid excretion in urine. It also showed a favorable safety profile with no signs of kidney injury, a common concern with selective URAT1 inhibitors [1].

The following diagram illustrates the dual-mechanism of this compound in the management of hyperuricemia:

Hyperuricemia This compound Dual Inhibition of Hyperuricemia cluster_liver Liver (Uric Acid Production) cluster_kidney Kidney (Uric Acid Excretion) cluster_blood Bloodstream DigallicAcid This compound XOD Xanthine Oxidase (XOD) DigallicAcid->XOD Inhibits URAT1 URAT1 Transporter DigallicAcid->URAT1 Inhibits UricAcidProduction Uric Acid Production XOD->UricAcidProduction Catalyzes HighUricAcid High Uric Acid (Hyperuricemia) UricAcidProduction->HighUricAcid Increases UricAcidReabsorption Uric Acid Reabsorption URAT1->UricAcidReabsorption Mediates UricAcidReabsorption->HighUricAcid Increases

Potent Antibacterial Activity via DNA Gyrase Inhibition

This compound is a effective inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential enzymes for bacterial DNA replication [2].

  • Mechanism: It acts as a competitive inhibitor of the ATPase activity of DNA gyrase, binding to the ATP-binding site in the GyrB subunit to prevent ATP binding, with a calculated Ki of 347 nM [2].
  • Spectrum and Potency: this compound inhibits E. coli DNA gyrase with an IC₅₀ of approximately 2 µM. It also inhibits E. coli topoisomerase IV (IC₅₀ ~8 µM) [2].
  • Comparison to Gallic Acid: The activity is specific to the digallic structure; its monomer, gallic acid, shows no inhibition of DNA gyrase up to 500 µM [2].
Induction of Apoptosis in Cancer Cells

This compound exhibits anti-proliferative and pro-apoptotic activities, suggesting potential as a cancer-preventive agent [3].

  • Experimental Evidence: In human lymphoblastoid TK6 cells, this compound inhibited cell proliferation and induced programmed cell death [3].
  • Pathway Activated: The compound triggers the extrinsic apoptotic pathway, characterized by the activation of caspase-8, followed by the executioner caspase-3. This was confirmed by DNA fragmentation and PARP cleavage [3].

The diagram below outlines the apoptotic pathway induced by this compound:

Apoptosis Extrinsic Apoptosis Pathway Induced by this compound cluster_extrinsic Extrinsic Apoptosis Pathway DigallicAcid This compound Caspase8 Caspase-8 Activation DigallicAcid->Caspase8 Induces Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Leads to

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are summaries of the experimental methodologies from the literature.

Protocol 1: In Vitro Assessment of XOD and URAT1 Inhibition [1]
Protocol Step Detailed Description
1. XOD Inhibition Assay XOD activity measured by monitoring uric acid formation from xanthine. Test compound (this compound) pre-incubated with XOD, reaction initiated with xanthine. Absorbance increase at 295 nm measured. IC₅₀ calculated from concentration-response curve.

| 2. Cell-based URAT1 Inhibition | Cell Model: HEK293 cells stably expressing hURAT1. Uptake Assay: Cells incubated with ¹⁴C-uric acid with/without inhibitor. Reaction stopped with cold PBS, cells lysed, radioactivity measured by scintillation counting. IC₅₀ determined. | | 3. Molecular Docking | Structures of XOD and URAT1 prepared from PDB or homology model. This compound structure optimized, docked into binding sites using software (e.g., SYBYL). Key interactions (e.g., with XOD R880, URAT1 R477) analyzed. | | 4. In Vivo Efficacy (Hyperuricemia Model) | Animal Model: KM mice with hyperuricemia induced by potassium oxonate. Dosing: Test compounds administered intragastrically. Sampling: Serum and urine collected to measure uric acid, creatinine, blood urea nitrogen (BUN) levels. Kidney tissue histopathology examined. |

Protocol 2: DNA Gyrase Inhibition and Antibacterial Assay [2]
Protocol Step Detailed Description

| 1. DNA Gyrase Supercoiling Assay (Gel-based) | Reaction: Relaxed pNO1 plasmid incubated with E. coli DNA gyrase, ATP, and test compound. Analysis: Reaction products run on tris-borate-EDTA agarose gel, stained with ethidium bromide. IC₅₀ is concentration causing 50% inhibition of supercoiled product formation. | | 2. ATPase Activity Kinetics | Assay: ATPase activity of GyrB subunit measured using colorimetric/malonachite green method, detecting inorganic phosphate release. Kinetics: Reaction rates measured at varying ATP concentrations with/without inhibitor. Data fitted to Michaelis-Menten equation, Lineweaver-Burk plot used to determine inhibition mode (competitive) and Ki. | | 3. Topoisomerase IV Inhibition Assay | Relaxation Assay: Supercoiled plasmid incubated with E. coli topoisomerase IV and test compound. Products analyzed by agarose gel electrophoresis to determine IC₅₀. | | 4. Antimicrobial Susceptibility Testing | Method: Broth microdilution method per CLSI guidelines. Strains: Tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Output: Minimum Inhibitory Concentration (MIC) determined. |

Protocol 3: Assessing Apoptosis Induction [3]
Protocol Step Detailed Description

| 1. Cell Proliferation (MTT) Assay | Cell Line: Human lymphoblastoid TK6 cells. Procedure: Cells treated with compound (10-200 μg/mL) for 48h. MTT reagent added, formazan crystals dissolved in DMSO. Absorbance measured at 540 nm. % Viability and IC₅₀ calculated. | | 2. DNA Fragmentation Analysis | Treatment: TK6 cells treated with DGA (2.5-10 μg/mL) for 24-48h. DNA Extraction: Cells lysed, DNA extracted with phenol-chloroform. Visualization: DNA run on 1.5% agarose gel, visualized with UV after ethidium bromide staining. Apoptosis indicated by DNA laddering. | | 3. Western Blot (PARP Cleavage) | Sample Prep: Treated cells lysed, proteins separated by SDS-PAGE, transferred to PVDF membrane. Detection: Membrane probed with anti-PARP antibody. Cleaved PARP fragment (89 kDa) indicates caspase-3 activation and apoptosis. | | 4. Caspase Activity Assay | Principle: Colorimetric assay using caspase-specific substrates (pNA-conjugated). Execution: Cell lysates from treated cells incubated with substrates for caspase-8 or caspase-3. Cleavage releases pNA, measured at 405 nm. Increased absorbance indicates caspase activation. |

Metabolism, Safety, and Research Considerations

  • Metabolism and Metabolite Activity: this compound is a substrate for the enzyme tannase, which hydrolyzes it to produce gallic acid [4]. Interestingly, gallic acid itself is a potent XOD inhibitor, suggesting that some of the in vivo activity of this compound may be mediated by its metabolite [1].
  • Safety Profile: Preliminary animal studies on this compound and its metabolite gallic acid indicate that they exhibit characteristic safety profiles and renal protective effects associated with natural products, showing advantages over some chemical drugs [1]. Gallic acid is generally considered to have low toxicity [5] [6].
  • Research Gaps and Future Directions: While the dual-inhibition of XOD/URAT1 is promising, its in vivo efficacy and long-term safety require further validation. For its antibacterial application, improving potency and pharmacokinetics through structural derivatization is a key future step [2].

References

Plant Sources of Digallic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes plant species identified as sources of digallic acid, along with the specific plant parts and key contextual information from research.

Plant Species Plant Part Notes / Context
Pistacia lentiscus (Lentisc) Fruits Primary source for studies on apoptotic and antioxidant activities [1] [2] [3].
Rhus coriaria (Sumac) Fruit Identified as containing m-digallic acid among its antioxidant components [4].
Lysiloma divaricata (Palo prieto) Leaf, Stem, Fruit Identified among 27 compounds via UPLC-MS/MS analysis; highest gallic acid (a precursor/dervative) concentration found in leaf extracts [5].
Various Tannin-Rich Plants Galls, Bark, etc. Present as a structural component of tannic acid (gallotannins) [1] [6].

Extraction and Quantification Methodologies

Extraction from Pistacia lentiscus Fruits

This protocol is adapted from the purification of this compound for apoptosis studies [3].

  • Initial Extraction: Powdered fruits are extracted with boiling water for 15-20 minutes.
  • Fractionation: The filtered and lyophilized aqueous extract is suspended in water and sequentially partitioned with organic solvents:
    • Chloroform
    • Ethyl acetate
    • 1-Butanol
    • (Each extraction is performed three times with a 1:1 v/v ratio of water to solvent)
  • Chromatography: The ethyl acetate soluble fraction is subjected to multiple purification steps:
    • Step 1: Silica gel column chromatography, eluted with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH).
    • Step 2: Further purification of active fractions using a Sephadex LH20 column, eluted with 100% MeOH.
    • Step 3: Final purification using a C18 disposable extraction column eluted with methanol-water mixtures.
Optimization of Polyphenol Extraction

A study on Lysiloma divaricata provides a robust design for optimizing the extraction of gallic acid and related phenolic compounds [5]. You can adapt this design for this compound extraction from plant material.

  • Experimental Design: A 3³ factorial design is recommended, testing:
    • Solvents: Ethanol/water (30:70 % v/v), Methanol/water (30:70 % v/v), 100% water.
    • Temperature: 40°C, 50°C, 60°C.
    • Time: 30, 60, 90 minutes.
  • Equipment: Rotary evaporator.
  • Analysis: The resulting extracts are analyzed for antioxidant activity (DPPH, ABTS, FRAP assays) and specific compound quantification (e.g., this compound) via HPLC or UPLC-MS/MS [5].

Assessing Biological Activity: Apoptosis Induction

The following methodology details how to investigate the apoptotic pathway induced by this compound in human lymphoblastoid TK6 cells [3].

Cell Culture and Treatment
  • Cell Line: Human lymphoblastoid TK6 cells (p53 proficient).
  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum, at 37°C in a humidified atmosphere with 5% CO₂.
  • Test Compound: this compound dissolved in DMSO (final DMSO concentration not exceeding 0.5%). Control groups are treated with vehicle (0.5% DMSO) only.
Key Experiments and Protocols
Assay Purpose Key Protocol Steps
Cell Proliferation (MTT Assay) Determine antiproliferative effect and IC₅₀. Seed cells in 96-well plates (5x10⁴ cells/well). Treat with various DGA concentrations for 48h. Incubate with MTT solution (5 mg/ml) for 4h. Dissolve formazan crystals in DMSO and measure OD at 540nm [3].
DNA Fragmentation Analysis Confirm apoptosis via DNA laddering. Expose cells to DGA for 24/48h. Lyse cells and incubate supernatant with Proteinase K. Treat with RNase A. Extract DNA with phenol-chloroform-isoamyl alcohol. Analyze by 1.5% agarose gel electrophoresis and visualize with ethidium bromide [3].
Western Blot (PARP Cleavage) Detect apoptosis-specific protein cleavage. Lyse treated cells. Separate proteins by SDS-PAGE. Transfer to PVDF membrane. Block and incubate with primary Anti-PARP antibody. Detect with alkaline phosphatase-conjugated secondary antibody using BCIP/NBT [3].
Caspase Activity Assay Identify specific apoptotic pathway activation. Use commercial colorimetric kits. Lyse treated cells. Incubate lysates with caspase-specific substrates (e.g., IETD-pNA for caspase-8, DEVD-pNA for caspase-3). Measure the release of p-nitroaniline (pNA) spectrophotometrically [3].

The experimental workflow for these apoptosis assays is summarized in the following diagram:

G start Start Treatment Human TK6 Cells with this compound mtt MTT Assay start->mtt dna DNA Fragmentation Analysis start->dna western Western Blot (PARP Cleavage) start->western caspase Caspase Activity Assay start->caspase result1 Determine Antiproliferative Effect & IC₅₀ mtt->result1 result2 Confirm Apoptosis via DNA Laddering dna->result2 result3 Detect Apoptosis-specific Protein Cleavage western->result3 result4 Identify Specific Apoptotic Pathway (Caspase-8) caspase->result4

Experimental workflow for evaluating this compound-induced apoptosis

Mechanism of Action: Apoptotic Pathway

Research on TK6 cells indicates that this compound induces apoptosis primarily through the extrinsic pathway [3]. The following diagram illustrates this mechanism, which your experiments can validate.

G cluster_extrinsic Extrinsic Pathway DGA This compound (DGA) Caspase8 Activation of Caspase-8 DGA->Caspase8 Caspase3 Activation of Effector Caspase-3 Caspase8->Caspase3 Activates PARP Cleavage of PARP Protein Caspase3->PARP Cleaves DNA DNA Fragmentation (Apoptosis) PARP->DNA

Proposed caspase-8 mediated extrinsic apoptotic pathway activated by this compound

Research Applications and Notes

  • Natural Source Consideration: Using plant-derived this compound ensures the natural stereochemistry, which is crucial for biological activity studies and nutraceutical development.
  • Content Variation: this compound content can vary significantly based on plant genetics, growing conditions, and extraction methods. The provided optimization design [5] helps address this.
  • Distinction from Gallic Acid: Note that this compound (digallate) is a distinct molecule from gallic acid, formed by the esterification of two gallic acid molecules [1] [6]. Biological activities can differ significantly [6].

References

Pharmacological Context and Analytical Relevance

Author: Smolecule Technical Support Team. Date: February 2026

Digallic acid shows promise as a natural product-derived dual-target inhibitor for treating hyperuricemia, acting on both xanthine oxidase (XOD) and urate transporter 1 (URAT1) [1]. Its metabolite, gallic acid, also exhibits significant XOD inhibitory activity [1].

This pharmacological research implies the use of HPLC for compound identification and quantification, though it focuses on biological results rather than detailed analytical method parameters [1]. The established and validated HPLC method for gallic acid serves as an optimal technical reference, given the structural similarity between the compounds.

Validated HPLC Method for Gallic Acid

The following table summarizes a validated RP-HPLC method for quantifying gallic acid, which can be adapted for this compound analysis [2].

Parameter Specification
Instrument RP-HPLC (Waters Alliance-e 2695)
Analytical Column Waters X-Terra RP-18 (150 × 4.6 mm, 3.5 µm)
Mobile Phase 0.1% Formic Acid : ACN (70:30 % v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Column Temperature Ambient
System Suitability Theoretical plates (NLT 2000), Tailing factor (NMT 2)
Validation Per ICH guidelines; precise (RSD < 2.0), accurate, robust

This method provides a robust starting point. You may need to adjust parameters like the mobile phase gradient to achieve optimal separation for this compound.

Complex Sample Separation Workflow

Analyzing this compound from natural sources requires extensive sample preparation before HPLC. The workflow for isolating gallic acid from Fallopia aubertii provides a reference:

G Start Plant Material (Fallopia aubertii) A Ultrasonic Extraction (95%, 75%, 60% Ethanol) Start->A B Liquid-Liquid Partition ( Petroleum Ether, EtOAc, n-BuOH ) A->B C Medium-Pressure Chromatography (MCI Gel) Gradient Elution: Methanol/Water B->C D Fraction Collection (Based on 210 nm chromatogram) C->D E Analytical HPLC Screening (Select best column for target fraction) D->E F Preparative HPLC (Purify target compound) E->F End Isolated Gallic Acid F->End

Sample preparation workflow for isolating gallic acid from a plant matrix [3].

Key Technical Points:

  • Extraction and Pre-fractionation: The ethyl acetate (EtOAc) fraction often contains target polyphenols. Medium-Pressure Chromatography (MPLC) with MCI GEL CHP20P is highly effective for crude extract pre-fractionation [3].
  • Column Selection: For hydrophilic polyphenols like gallic and this compound, a ZORBAX SB-AQ column provided superior separation compared to standard C18 columns due to its ability to work with 100% aqueous mobile phases [3].

Method Adaptation and Development Tips

  • Detection: A Photo-Diode Array (PDA) Detector is ideal for method development and peak purity assessment [4] [5] [6].
  • Extraction Solvent: Research indicates water extraction can yield better recovery and lower variability for certain hydrolyzable polyphenols compared to methanol for HPLC-DAD analysis, even if total phenolic content appears lower [7].
  • Method Validation: For a quantitative method, follow ICH guidelines to validate for precision, accuracy, linearity, LOD, LOQ, and robustness [2] [5].

References

Molecular Identity and Structural Information

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
Systematic Name 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid [1]
Synonyms Gallic acid 3-O-gallate [1]
Chemical Formula C₁₄H₁₀O₉ [1]
Average Mass 322.225 Da [1]
Monoisotopic Mass 322.032481902 Da [1]
IUPAC Name 3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyloxy)benzoic acid [1]
SMILES OC(=O)C1=CC(O)=C(O)C(OC(=O)C2=CC(O)=C(O)C(O)=C2)=C1 [1]

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for identifying digallic acid. The following table summarizes its characteristic ions and fragmentation patterns, primarily obtained using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) in negative ion mode [2].

MS Technique Ion Mode Precursor Ion [M-H]⁻ (m/z) Product Ions (MS²) (m/z) Interpretation
HPLC-ESI-MSⁿ Negative 321 169, 125 [2]
Predicted LC-MS/MS Positive - 153 (base peak), 275, 305 These are predicted positive mode ions; the base peak at m/z 153 is typical for a galloyl cation fragment [1].

The fragmentation pathway for this compound typically involves the loss of a gallic acid unit (152 Da) to yield a primary fragment, which further decomposes to characteristic gallic acid ions [2].

Nuclear Magnetic Resonance (NMR) Data

The provided search results do not contain explicit NMR chemical shifts (e.g., ¹H or ¹³C) for this compound. However, one study mentions that the compound was purified and its structure confirmed using NMR spectroscopy, including COSY, HMQC, and HMBC experiments [3]. This information confirms the established structure but does not provide the numerical shift values needed for a reference table.

Experimental Protocols from Literature

Here are detailed methodologies for the identification and study of this compound as cited in the research:

1. Protocol for LC-MSn Profiling of Galloylquinic Acids This method is applicable for identifying this compound and its derivatives within complex plant extracts [4].

  • Instrumentation: Liquid Chromatography coupled with Mass Spectrometry capable of multiple-stage fragmentation (LC-MSn).
  • Chromatography: Reversed-phase LC column.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI).
    • Mode: Negative ion mode.
    • Analysis: Monitor for a precursor ion at m/z 321. Subject this ion to MS² fragmentation and observe the resultant product ions at m/z 169 (gallic acid) and m/z 125 [2].

2. Protocol for Isolation and Apoptotic Activity Assessment This protocol describes the purification of this compound from plant material and the evaluation of its mechanism of action [3].

  • Extraction & Purification:
    • Extract powdered Pistacia lentiscus fruits with boiling water.
    • Partition the aqueous extract successively with chloroform, ethyl acetate, and 1-butanol.
    • Fractionate the ethyl acetate soluble fraction using silica gel column chromatography.
    • Further purify active fractions using Sephadex LH20 gel filtration.
  • Cell-based Assays:
    • Cell Line: Human lymphoblastoid TK6 cells.
    • Viability Assay: MTT assay to determine anti-proliferative effects.
    • Apoptosis Detection: DNA fragmentation analysis and PARP cleavage cleavage by Western Blot.
    • Pathway Analysis: Use caspase-3 and caspase-8 colorimetric assay kits to determine the apoptotic pathway activated.

Biological Relevance and Analytical Workflows

This compound is a depside (a type of polyphenol) found in various plants like green tea, tara tannin, and Schinus terebinthifolia [4] [5]. It is also a building block for more complex hydrolysable tannins [4] [2]. Research has highlighted its potential as a cancer-preventive agent by inducing apoptosis in human lymphoblastoid cells primarily through the activation of the caspase-8 extrinsic pathway [3].

The following diagram illustrates the general experimental workflow for the isolation and bioactivity assessment of this compound, as detailed in the protocols:

Start Plant Material (Pistacia lentiscus fruits) A 1. Aqueous Extraction Start->A B 2. Liquid-Liquid Partition (Chloroform, Ethyl Acetate) A->B C 3. Column Chromatography (Silica Gel, Sephadex LH20) B->C D Pure this compound C->D E 4. Structural Elucidation (NMR, MS) D->E F 5. Bioactivity Testing (Antiproliferative MTT Assay) D->F G 6. Mechanism Investigation (Apoptosis: Caspase-8/3, PARP) F->G End Identification as Apoptosis Inducer G->End

References

digallic acid biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Gallic Acid: The Core Precursor

All hydrolysable tannins, including digallic acid, are biosynthesized from gallic acid as the fundamental building block [1]. For a long time, the origin of gallic acid was a biosynthetic enigma, but a consensus has now emerged.

The primary and most accepted biosynthetic route is the direct dehydrogenation of 3-dehydroshikimate (3-DHS), an intermediate from the shikimate pathway [2] [3] [4]. The enzyme responsible for this conversion is Shikimate Dehydrogenase (SDH, EC 1.1.1.25) [3] [4].

SDH plays a unique dual role:

  • In the primary shikimate pathway, it uses NADPH to reduce 3-DHS to shikimic acid, which is destined for aromatic amino acid synthesis.
  • Concurrently, it can also use NADP+ to dehydrogenate 3-DHS, directly forming gallic acid [3] [4].

The following diagram illustrates this central role of Shikimate Dehydrogenase in the pathway.

GallicAcidPathway ShikimatePathway Shikimate Pathway DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate ShikimatePathway->DAHP DHQ 3-Dehydroquinic Acid DAHP->DHQ DHS 3-Dehydroshikimic Acid (3-DHS) DHQ->DHS SA Shikimic Acid DHS->SA SDH (Reduction) NADPH → NADP+ GA Gallic Acid (GA) DHS->GA SDH (Dehydrogenation) NADP+ → NADPH DigallicAcid This compound (DGA) GA->DigallicAcid Esterification (Enzyme unknown)

The dual role of Shikimate Dehydrogenase (SDH) in the shikimate and gallic acid biosynthesis pathways. The final step to this compound requires an uncharacterized esterification.

Experimental Evidence and Protocols

The evidence for this pathway is robust and comes from genetic and biochemical studies in both plants and bacteria.

  • Genetic Complementation: An E. coli mutant strain (AB2834), which lacks a functional SDH gene (aroE), could not grow on media lacking aromatic amino acids. Complementation of this mutant with the SDH gene from Juglans regia (walnut) restored its growth and enabled the production of gallic acid in vitro [3] [4].
  • Enzyme Kinetics: Purified SDH from E. coli and J. regia was shown to produce gallic acid directly from 3-DHS in a cell-free system. Reverse-phase liquid chromatography coupled to electrospray mass spectrometry (RP-LC/ESI–MS) was used to quantify and validate GA production [3] [4].
  • Plant Model Validation: Transgenic Nicotiana tabacum (tobacco) lines expressing the J. regia SDH gene exhibited a 500% increase in gallic acid accumulation, providing direct evidence of SDH's role in GA production in plants [3] [4].
Key Experimental Protocol: In Vitro GA Production Assay

The following table summarizes a core methodology for demonstrating SDH's gallic acid synthase activity [3] [4].

Parameter Specification
Enzyme Source Purified SDH from E. coli (AroE) or Juglans regia.
Reaction Buffer 100 mM Tris-HCl, pH 9.0.
Substrates 4 mM 3-Dehydroshikimic Acid (3-DHS) or 4 mM Shikimic Acid (SA).
Cofactor 2 mM NADP+.
Reaction Volume 200 µL.
Incubation 30°C for 20 hours.
Reaction Stop Heat denaturation.
Analysis Method RP-LC/ESI-MS for quantification of Gallic Acid and 3-DHS.

The Unknown Step: From Gallic Acid to this compound

While the biosynthesis of gallic acid is well-established, the final esterification step, where two gallic acid molecules condense to form this compound, is not yet fully characterized at the enzymatic level.

This compound is known as a digalloyl ester, formed via a meta- or para-depside bond [5]. The search results indicate that the enzyme tannase can produce this compound from gallotannins, which are larger polymers of gallic acid [5]. However, the specific enzyme responsible for the direct, de novo biosynthesis of this compound in plants remains unidentified. This represents a significant gap in the literature and an opportunity for future research.

Biological Activity and Research Relevance

Understanding the biosynthesis is crucial because this compound itself is a biologically active compound with therapeutic potential.

  • Apoptosis Induction: this compound purified from Pistacia lentiscus fruits induces apoptosis in human lymphoblastoid TK6 cells. The mechanism involves activation of the caspase-8 extrinsic pathway and subsequent caspase-3 activation [6].
  • Xanthine Oxidase Inhibition: A recent review on synthetic xanthine oxidase (XO) inhibitors mentions this compound as a discovered inhibitor, highlighting its potential in the treatment of hyperuricemia and gout [7].

Conclusion and Research Outlook

References

Known Stability Characteristics of Digallic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key stability and handling information for digallic acid found in the search results [1]:

Parameter Condition / Specification
Storage Temperature -20°C (powder form)
Storage Condition Keep container tightly sealed in a cool, well-ventilated area.
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.
Chemical Stability Stable under recommended storage conditions.
Hygroscopicity The compound is noted to be hygroscopic (absorbs moisture from the air) [2].

Degradation Pathways of Gallic Acid

A direct, detailed degradation pathway for this compound was not available in the search results. However, several studies discuss the degradation of gallic acid, which is a core structural component of this compound. This information can provide valuable, though indirect, insights.

The diagram below illustrates the general pathways through which gallic acid can degrade, as inferred from the literature [3] [4] [5]:

G Inferred Gallic Acid Degradation Pathways Gallic Acid Gallic Acid Thermal Degradation\n(200-350°C) Thermal Degradation (200-350°C) Gallic Acid->Thermal Degradation\n(200-350°C) UV Photolysis UV Photolysis Gallic Acid->UV Photolysis Advanced Oxidation\nProcesses (AOPs) Advanced Oxidation Processes (AOPs) Gallic Acid->Advanced Oxidation\nProcesses (AOPs) Pyrogallol Pyrogallol Other Oxidation Products Other Oxidation Products Thermal Degradation\n(200-350°C)->Pyrogallol Decarboxylation UV Photolysis->Other Oxidation Products Direct Advanced Oxidation\nProcesses (AOPs)->Other Oxidation Products ·OH Radicals pH pH pH->UV Photolysis Higher rate at pH 7 vs pH 2 pH->Advanced Oxidation\nProcesses (AOPs) Highest rate at pH 5

Inferred degradation pathways for gallic acid, a key structural unit of this compound.

Strategies to Enhance Stability

To mitigate degradation, microencapsulation is a commonly used technique for sensitive phenolic compounds. While the search results focus on gallic acid, the principles are highly applicable to this compound.

The table below compares two encapsulation methods based on studies with gallic acid [6] [7]:

Encapsulation Method Matrix/Materials Key Findings & Efficiency

| Spray Drying | Pectin/Alginate [6] | Encapsulation Efficiency: 79-90% Formation: Spherical capsules. | | Spray Drying | Acid-Modified Potato Starch [7] | Encapsulation Efficiency: 65-79% Formation: Spherical capsules with some micropores. | | Freeze Drying | Acid-Modified Potato Starch [7] | Encapsulation Efficiency: 70-84% Formation: Shapeless, larger pore volume, higher surface area (leading to greater exposure). |

Experimental Approaches for Stability Assessment

Although specific protocols for this compound were not found, the search results suggest several methodologies you can adapt to study its stability:

  • Studying Photodegradation: You can set up experiments using a UV lamp (e.g., low-pressure mercury vapor at 254 nm) as a radiation source. The reaction can be conducted in a cylindrical glass reactor, and the degradation rate can be monitored by analyzing concentration decay over time, noting the significant influence of pH [4] [5].
  • Studying Thermal Degradation: Investigations can involve heating aqueous solutions of the compound at elevated temperatures (e.g., 200-350°C) in sealed vessels to simulate hydrothermal conditions and study decarboxylation kinetics [3].
  • Using Advanced Oxidation Processes (AOPs): Systems like UV/H₂O₂, Fenton's reagent (H₂O₂/Fe²⁺), and the photo-Fenton system can be used to study oxidative degradation kinetics and mechanisms driven by hydroxyl radicals (•OH) [4].
  • Monitoring and Analysis: Key parameters to monitor include the concentration of the parent compound (e.g., via HPLC), formation of degradation products like pyrogallol, formation of reactive oxygen species (ROS) like H₂O₂, and the use of specific scavengers to identify the role of different radicals [3] [5].

A Guide for Further Research

The available public data is insufficient for a complete whitepaper. To build a comprehensive stability profile for this compound, I suggest you:

  • Consult Specialized Databases: Deepen your literature search using platforms like SciFinder Navigator or Reaxys, which may contain more detailed kinetic data and degradation studies in proprietary journals or patents.
  • Conduct Experimental Studies: The most reliable approach is to perform your own stability tests. You can design forced degradation studies based on the ICH guidelines Q1A(R2) and Q1B, which will provide data specific to your compound and conditions.
  • Explore Related Compounds: Continue to use gallic acid and tannic acid (which contains a this compound moiety) as models, as they are more extensively studied [8].

References

Introduction to Digallic Acid as an Antibacterial Agent

Author: Smolecule Technical Support Team. Date: February 2026

Digallic acid is a polyphenol found in various plants and fruits. Recent scientific investigations have identified it as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV [1]. These enzymes are essential type IIA topoisomerases required for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development. This compound functions as a competitive inhibitor of the ATPase activity of DNA gyrase, blocking the binding of ATP and halting the enzyme's catalytic cycle [1]. This mechanism is distinct from fluoroquinolone antibiotics, which stabilize the enzyme-DNA cleavage complex.

Mechanism of Action: Enzyme Inhibition

The primary antibacterial mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

mechanism DigallicAcid DigallicAcid GyraseB GyraseB DigallicAcid->GyraseB Binds to TopoIV TopoIV DigallicAcid->TopoIV Binds to ATPBindingSite ATP Binding Site GyraseB->ATPBindingSite Occupies TopoIV->ATPBindingSite Occupies DNAReplication DNAReplication ATPBindingSite->DNAReplication Blocks BacterialDeath BacterialDeath DNAReplication->BacterialDeath Leads to

  • Enzyme Inhibition by this compound: This diagram illustrates how this compound binds to the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, competing with ATP for its binding site and preventing the energy-dependent supercoiling and decatenation of DNA [1].
Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds against E. coli DNA gyrase and topoisomerase IV is summarized in the table below [1].

Table 1: Inhibition of E. coli DNA Gyrase and Topoisomerase IV by this compound and Gallate Derivatives

Compound DNA Gyrase IC₅₀ (µM) Topoisomerase IV IC₅₀ (µM)
This compound 1.9 - 2.0 7.3 - 8.0
Dodecyl Gallate 13.8 - 15.0 36.9 - 50.0
Octyl Gallate 26.0 - 50.0 41.2 - 50.0
Biphenyl Gallate 18.8 - 20.0 23.6 - 25.0
Butyl Gallate >100 >100
Gallic Acid >500 >500
Novobiocin (control) 0.45 - 0.5 4.3 - 10.0

The data shows that this compound is a highly effective dual-target inhibitor. The activity of gallate derivatives is strongly influenced by the attached hydrophobic group, with longer chains (e.g., dodecyl) conferring greater potency [1].

Protocol 1: DNA Gyrase/Topo IV Supercoiling Inhibition Assay

This gel-based assay measures the inhibitor's ability to prevent DNA gyrase from supercoiling relaxed plasmid DNA.

Workflow

supercoiling RelaxedPlasmid RelaxedPlasmid ReactionMix ReactionMix RelaxedPlasmid->ReactionMix Incubation Incubation ReactionMix->Incubation 37°C, 30 min GelAnalysis GelAnalysis Incubation->GelAnalysis Result1 No Inhibition: Supercoiled DNA GelAnalysis->Result1 Result2 Inhibition: Relaxed DNA GelAnalysis->Result2

Materials and Reagents
  • Enzyme: E. coli DNA gyrase or topoisomerase IV.
  • DNA substrate: Relaxed plasmid DNA (e.g., pAB1_FL905).
  • Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 100 mM potassium glutamate, 1 mM DTT, 1 mM ATP, 0.1 mg/mL BSA [1].
  • Test Compound: this compound dissolved in DMSO or buffer.
  • Stop Solution: 1% SDS, 50% glycerol.
  • Equipment: Agarose gel electrophoresis apparatus, thermostat water bath.
Procedure
  • Prepare Reaction Mix: On ice, combine in a microcentrifuge tube:
    • 20 µL of 2x Assay Buffer.
    • 0.1 - 0.5 µg of relaxed plasmid DNA.
    • This compound at desired concentration (e.g., 0-50 µM).
    • Nuclease-free water to a final volume of 39 µL.
  • Initiate Reaction: Add 1 µL of DNA gyrase (or topo IV) enzyme to the mix. Gently pipette to mix.
  • Incubate: Transfer the tube to a 37°C heat block or water bath for 30 minutes.
  • Stop Reaction: Add 5 µL of stop solution to terminate the reaction.
  • Analyze: Load the entire reaction onto a 1% agarose gel containing ethidium bromide (or a safer alternative). Run the gel at a constant voltage (~100V) until adequate separation is achieved.
  • Visualize: Image the gel under UV light. Successful inhibition by this compound will result in the plasmid remaining in the relaxed (slow-migrating) form, whereas the active enzyme will convert it to the supercoiled (fast-migrating) form.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [2] [3].

Workflow

MIC PrepareStock Prepare 2x Drug Stock Dilute Serially Dilute in Broth PrepareStock->Dilute Inoculate Add Bacterial Inoculum Dilute->Inoculate Incubate Incubate 18-24h Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC

Materials and Reagents
  • Test Compound: this compound, sterile.
  • Bacterial Strains: e.g., Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate medium.
  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, microplate shaker, incubator.
Procedure
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration that is at least 2x the highest test concentration (e.g., 512 µg/mL for a top test concentration of 256 µg/mL) [3].
  • Broth Dilution:
    • Dispense 100 µL of broth into all wells of columns 2-12 of the microtiter plate.
    • Add 100 µL of the 2x drug stock solution to the first column (wells A1-H1).
    • Using a multichannel pipette, perform a two-fold serial dilution from column 1 to column 10. Mix the solution in column 1 by pipetting up and down 6-8 times, then transfer 100 µL to column 2. Repeat this process to column 10, and discard 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum) [3].
  • Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute this suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL [3].
  • Inoculation: Add 100 µL of the prepared inoculum to all wells from columns 1 to 11.
  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours without shaking.
  • MIC Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound in the dilution series that completely inhibits visible bacterial growth.

Technical Notes and Data Interpretation

  • Cellular Activity: Research indicates that octyl gallate and dodecyl gallate (lipophilic derivatives) exhibit strong antimicrobial activities against S. aureus and MRSA [1]. The activity of gallic acid itself can be enhanced through nano-formulations, which improve delivery and interaction with microbial cells [4].
  • Enzyme vs. Cellular Activity: A compound's potency in enzyme assays (low IC₅₀) does not always directly translate to low MIC values in whole-cell assays. Factors such as cell permeability, efflux pumps, and metabolic stability significantly influence the final antibacterial effect [1] [5].
  • Cytotoxicity Assessment: For compounds intended for therapeutic use, it is crucial to evaluate cytotoxicity against mammalian cell lines (e.g., HEK293, HeLa) using assays like CCK-8 or MTT to determine a selective index [6].

References

digallic acid apoptosis induction mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Digallic Acid: An Overview

This compound (DGA) is a polyphenolic compound that can be purified from the fruits of Pistacia lentiscus L. [1]. Polyphenols are widely recognized for their beneficial effects against human diseases, including cancer [1]. DGA has been shown to exhibit significant antiproliferative and apoptosis-inducing activities in human lymphoblastoid TK6 cells, which are proficient in the p53 tumor suppressor protein [1] [2]. The induction of apoptosis is a key strategy in cancer control, and DGA activates this process primarily through the caspase-8-mediated extrinsic pathway [1].

Mechanism of Apoptosis Induction

The table below summarizes the key apoptotic effects and mechanisms of DGA in human lymphoblastoid TK6 cells.

Apoptotic Event Experimental Readout Mechanistic Insight
Antiproliferation MTT assay Inhibition of cell proliferation observed from a concentration of 8.5 μg/ml [1].
Apoptosis Confirmation DNA fragmentation (gel electrophoresis) and PARP cleavage (Western blot) Confirms the activation of the executive cell death process [1].
Caspase-8 Activation Colorimetric caspase activity assay Induces the initiator caspase of the extrinsic apoptotic pathway [1].
Caspase-3 Activation Colorimetric caspase activity assay Activates the key effector caspase in a dose-dependent manner [1].

The following diagram illustrates the sequential signaling pathway through which DGA induces apoptosis.

G DGA This compound (DGA) DeathReceptor Death Receptor Activation DGA->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP DNA DNA Fragmentation Caspase3->DNA Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis

Experimental Protocols for Apoptosis Detection

Here are detailed methodologies for key experiments used to characterize DGA-induced apoptosis.

Cell Proliferation Assay (MTT Assay)

This protocol evaluates the antiproliferative effect of DGA [1].

  • Cell Line: Human lymphoblastoid TK6 cells.
  • Culture Conditions: Grow in RPMI-1640 Glutamax medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.
  • Procedure:
    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
    • Treat cells with a range of DGA concentrations (e.g., 10, 20, 50, 100, and 200 μg/ml) for 48 hours. Include a vehicle control (e.g., 0.5% DMSO).
    • After treatment, add 50 μl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
    • Carefully discard the medium and dissolve the formed formazan crystals in 50 μl of DMSO.
    • Measure the optical density at 540 nm using a microplate reader. Calculate the percentage of cell viability relative to the control.
DNA Fragmentation Analysis

This protocol detects internucleosomal DNA cleavage, a hallmark of apoptosis [1].

  • Procedure:
    • Expose TK6 cells (1.5 x 10⁶ cells/ml) to DGA (e.g., 2.5, 5, and 10 μg/ml) for 24-48 hours. Harvest cells by centrifugation.
    • Lyse the cell pellet in 200 μl of lysis buffer (50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 0.5% N-Lauroyl Sarcosine Sodium Salt) for 1 hour at room temperature.
    • Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant.
    • Incubate the supernatant with 250 μg/ml proteinase K overnight at 56°C.
    • Treat the lysate with 2 mg/ml RNase A and incubate at 56°C for 2 hours.
    • Extract DNA using a chloroform/phenol/isoamyl alcohol mixture (24:25:1, v/v/v) and precipitate it.
    • Resuspend the DNA and separate it on a 1.5% agarose gel. Visualize DNA fragments under UV light after staining with ethidium bromide.
Western Blot Analysis for PARP Cleavage

This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspase-3 [1].

  • Procedure:
    • Treat TK6 cells with DGA (e.g., 2.5, 5, and 10 μg/ml) for 6, 24, and 48 hours. Lyse cells in a suitable buffer (e.g., 62.5 mM Tris HCl, 6 M urea, pH 6.8).
    • Determine protein concentration using the Bradford method.
    • Separate equal amounts of proteins by SDS-PAGE and transfer onto a PVDF membrane.
    • Block the membrane with 5% non-fat milk.
    • Incubate with primary anti-PARP antibody, followed by an alkaline phosphatase-conjugated secondary antibody.
    • Detect the signal using a BCIP/NBT substrate. Cleaved PARP appears as a smaller fragment (~89 kDa) compared to the full-length protein (~116 kDa).
Caspase Activity Assay

This colorimetric assay measures the activation of key caspases in the apoptotic pathway [1].

  • Kits: Use commercial caspase-3 and caspase-8 colorimetric assay kits.
  • Procedure:
    • Harvest DGA-treated and control cells by centrifugation.
    • Lyse the cell pellet in the provided lysis buffer on ice for a specified time.
    • Centrifuge the lysates and collect the supernatants.
    • Incubate the protein extracts with the specific caspase substrate (DEVD-pNA for caspase-3, IETD-pNA for caspase-8) in assay buffer at 37°C for 1-2 hours.
    • Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm. The increase in absorbance is proportional to caspase activity.

Discussion and Research Context

The finding that DGA triggers the extrinsic apoptosis pathway via caspase-8 activation provides a clear mechanistic basis for its anticancer potential [1]. This is significant because activating this pathway can potentially induce cell death even in some cells with mitochondrial apoptosis defects.

The broader family of polyphenolic compounds, including gallic acid (a structural relative of DGA), has also demonstrated potent pro-apoptotic effects across various cancers, such as pancreatic cancer, leukemia, and ovarian cancer [3] [4] [5]. These studies show that related compounds can induce apoptosis through diverse mechanisms, including generation of reactive oxygen species (ROS), induction of Endoplasmic Reticulum (ER) stress, and modulation of key pathways like p38 MAPK and PI3K/AKT [3] [5]. This suggests that DGA's activity is part of a wider, promising trend in natural product research.

Key Conclusions for Researchers

  • Specific Mechanism: DGA is an effective apoptosis inducer in human lymphoblastoid cells, primarily via the caspase-8 extrinsic pathway [1].
  • Broader Relevance: The apoptotic activity of DGA and related polyphenols underscores their value as leads for developing multi-targeted anticancer agents.
  • Experimental Readiness: Standard cell biology techniques like MTT assays, DNA gel electrophoresis, and Western blotting are suitable for validating DGA's effects.

References

Application Notes: Digallic Acid as an Inducer of Caspase-Mediated Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Digallic Acid and Apoptosis

This compound (DGA) is a polyphenolic compound purified from the fruits of Pistacia lentiscus L. [1] [2]. Research into natural compounds for cancer prevention has identified DGA as a promising agent due to its ability to inhibit cell proliferation and induce apoptosis in human lymphoblastoid TK6 cells [1]. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or dangerous cells, and its induction is a key strategy in cancer therapy [1]. DGA appears to execute this function by activating a specific cascade of caspase enzymes, which are the central proteases that dismantle the cell in an orderly manner [1]. These notes outline the mechanistic pathways and provide detailed protocols for investigating DGA-induced caspase activation.

Mechanism of Action: Caspase Activation Pathways

The apoptotic pathway induced by DGA has been characterized in the human lymphoblastoid TK6 cell line, which is a p53-proficient model [1]. Evidence confirms that DGA triggers apoptosis primarily via the extrinsic, death-receptor pathway.

  • Key Findings: Treatment with DGA leads to the activation of initiator caspase-8, which subsequently activates the executioner caspase-3 [1]. This was demonstrated through the observation of classic apoptotic markers, including DNA fragmentation and the cleavage of PARP (poly (AD-ribose) polymerase), a key substrate of caspase-3 [1].
  • Pathway Specificity: The intrinsic (mitochondrial) pathway does not appear to be the primary route for DGA, as the signaling is not suppressed by antioxidants. Instead, research on similar gallic acid derivatives suggests the pathway may involve intracellular calcium (Ca²⁺) elevation, independent of reactive oxygen species [3].

The following diagram illustrates the sequential caspase activation pathway induced by DGA, based on findings from TK6 cells.

DGA_Apoptosis_Pathway DGA DGA Death_Receptor Death_Receptor DGA->Death_Receptor Caspase8 Caspase8 Death_Receptor->Caspase8 Activates Caspase3 Caspase3 Caspase8->Caspase3 Activates PARP_Cleavage PARP_Cleavage Caspase3->PARP_Cleavage Cleaves DNA_Fragmentation DNA_Fragmentation Caspase3->DNA_Fragmentation Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Figure 1: The extrinsic apoptotic pathway induced by this compound (DGA) in TK6 cells. DGA activates caspase-8, which in turn activates the effector caspase-3, leading to key apoptotic events like PARP cleavage and DNA fragmentation [1].

Quantitative Data on Apoptotic Effects

The efficacy of DGA in inducing apoptosis has been quantified through various assays. The table below summarizes the key experimental data from the study on TK6 cells.

Table 1: Summary of this compound (DGA) Effects on Human Lymphoblastoid TK6 Cells [1].

Assay Type Key Metric Result / Concentration Experimental Details
Cell Proliferation (MTT Assay) Half-maximal inhibitory concentration (IC₅₀) ~8.5 μg/mL Incubation: 48 hours [1]
DNA Fragmentation Observable Effect 2.5 - 10 μg/mL Incubation: 24 to 48 hours [1]
PARP Cleavage (Western Blot) Observable Effect 2.5 - 10 μg/mL Incubation: 6 to 48 hours [1]
Caspase-3 Activation Dose-dependent Increase 2.5 - 10 μg/mL Measured by colorimetric assay [1]
Caspase-8 Activation Confirmed Activation Not Specified Measured by colorimetric assay [1]

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments used to investigate DGA-induced caspase activation, based on the referenced research [1].

Cell Culture and Treatment
  • Cell Line: Human lymphoblastoid TK6 cells.
  • Culture Conditions: Maintain cells in RPMI-1640 Glutamax medium, supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 1 mM non-essential amino acids, and 50 μg/mL gentamicin. Incubate at 37°C in a humidified atmosphere with 5% CO₂ [1].
  • DGA Treatment: Prepare a stock solution of DGA in Dimethyl Sulfoxide (DMSO). For experiments, treat cells with DGA at a concentration range of 2.5 to 100 μg/mL. Use vehicle control (e.g., 0.5% DMSO) as a negative control [1].
Assessing Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to measure cell metabolic activity, indicating proliferation and viability.

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
  • Treat cells with various concentrations of DGA (e.g., 10, 20, 50, 100, 200 μg/mL) for 48 hours.
  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Discard the medium and dissolve the resulting formazan crystals in 50 μL of DMSO.
  • Measure the optical density at 540 nm using a microplate reader. The proliferation inhibitory effect is calculated relative to the vehicle-treated control cells [1].
Detecting Apoptosis (DNA Fragmentation Assay)

DNA fragmentation is a hallmark of apoptosis and can be detected by agarose gel electrophoresis.

  • Treat and harvest: Expose TK6 cells (1.5 x 10⁶ cells/mL) to DGA (2.5-10 μg/mL) for 24-48 hours. Harvest cells by centrifugation.
  • Lyse cells: Resuspend the cell pellet in 200 μL of lysis buffer (50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 0.5% N-Lauroyl Sarcosine Sodium Salt) and incubate for 1 hour at room temperature.
  • Centrifuge: Centrifuge at 12,000 g for 20 minutes at 4°C to separate fragmented DNA from intact chromatin.
  • Digest and extract: Incubate the supernatant overnight with Proteinase K (250 μg/mL) at 56°C. Then, treat with RNase A (2 mg/mL) for 2 hours at 56°C.
  • Precipitate DNA: Extract DNA with a chloroform/phenol/isoamyl alcohol mixture and precipitate via centrifugation at 14,000 g for 30 minutes at 0°C.
  • Visualize: Load the DNA sample onto a 1.5% agarose gel, perform electrophoresis, and visualize DNA bands under UV light after staining with ethidium bromide. A "ladder" pattern indicates apoptosis [1].
Measuring Caspase Activation (Colorimetric Assay)

Caspase activity can be quantified using kits that contain specific substrates which release a colored compound upon cleavage.

  • Prepare cell lysates: After treating cells with DGA, harvest and lyse them.
  • Incubate with substrate: Incubate the cell lysates with the specific colorimetric substrate for caspase-3 or caspase-8. These substrates are conjugated to a moiety called p-nitroaniline (pNA).
  • Measure absorbance: Active caspase in the lysate will cleave the substrate, releasing free pNA. Measure the absorbance of the sample at 400-405 nm using a spectrophotometer.
  • Analyze data: The level of caspase enzyme activity is directly proportional to the color intensity, which can be compared across treatment groups [1].

The workflow for these key experiments is summarized in the diagram below.

Experimental_Workflow Cell_Culture Cell_Culture DGA_Treatment DGA_Treatment Cell_Culture->DGA_Treatment Assays Assays DGA_Treatment->Assays MTT MTT Assays->MTT DNA_Frag DNA_Frag Assays->DNA_Frag Caspase Caspase Assays->Caspase Western Western Assays->Western

Figure 2: Experimental workflow for evaluating the apoptotic effects of this compound (DGA). After cell culture and treatment, multiple parallel assays are conducted to confirm different aspects of apoptosis [1].

Discussion and Conclusion

The data demonstrates that this compound is a potent natural compound capable of inhibiting proliferation and inducing apoptosis in human lymphoblastoid cells. Its mechanism is notably dependent on the activation of the extrinsic apoptotic pathway via caspase-8, leading to the execution phase mediated by caspase-3 [1]. This distinguishes it from some other polyphenols and highlights its potential as a targeted agent.

  • Research Implications: The ability to trigger caspase activation makes DGA a compelling candidate for further investigation in cancer preventive strategies and combination therapies, particularly in cancers where the extrinsic apoptotic pathway is intact.
  • Future Directions: Subsequent research should focus on validating these effects in other cancer cell lines and in vivo models. Exploring the potential synergy between DGA and conventional chemotherapeutic agents could also be highly productive.

References

Chemical Assay Protocols for Antioxidant Activity

Author: Smolecule Technical Support Team. Date: February 2026

You can use several established in vitro chemical assays to quantitatively measure the antioxidant capacity of digallic acid. The table below summarizes the core principles and key parameters for three common methods.

Assay Name Core Principle Measured Signal Key Parameters & Positive Control
DPPH [1] [2] [3] Scavenging of stable DPPH free radical via hydrogen donation Decrease in absorbance at 517 nm DPPH conc.: 0.2 mM [1]; Incubation: 30-90 min in dark [2] [3]; Control: Trolox [2]
ABTS [4] [2] Scavenging of pre-formed ABTS⁺ radical cation Decrease in absorbance at 734 nm Incubation: in dark [2]; Control: Trolox [2]
FRAP [5] [4] [6] Reduction of ferric ion (Fe³⁺) to ferrous ion (Fe²⁺) Increase in absorbance at 593 nm; blue complex [4] Incubation: 30 min in dark [5]; Control: Trolox [5]

A typical experimental workflow for these assays involves sample preparation, reaction, measurement, and data analysis, as illustrated below.

G Start Prepare this compound sample solutions A1 Prepare assay-specific reagent (DPPH, ABTS+, FRAP) Start->A1 A2 Mix sample and reagent in defined ratio A1->A2 A3 Incubate in the dark (at specified temperature & duration) A2->A3 A4 Measure absorbance at characteristic wavelength A3->A4 A5 Calculate % inhibition or Trolox Equivalents A4->A5

Detailed DPPH Assay Protocol [2]

This protocol can be directly adapted for this compound to determine the EC₅₀ value (concentration providing 50% inhibition).

  • Reagent Preparation: Dissolve DPPH in methanol to prepare a 0.6 mM stock solution. Further dilute this stock with methanol to obtain a working solution with an absorbance of 1.1 ± 0.02 at 517 nm.
  • Sample Preparation: Prepare serial dilutions of this compound in methanol or a suitable solvent (e.g., 125 to 4000 µg/mL).
  • Reaction Procedure:
    • Pipette 50 µL of each sample concentration into a 96-well plate.
    • Add 100 µL of the DPPH working solution to each well.
    • Incubate the plate for 30 minutes in the dark at room temperature.
  • Measurement and Analysis: Measure the absorbance at 517 nm. Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100% Generate a dose-response curve to determine the EC₅₀ value.

Cellular Assay for Biologically Relevant Activity

For a more physiologically relevant assessment, the Cellular Antioxidant Activity (CAA) assay is recommended, as it accounts for uptake, metabolism, and location of antioxidants within cells [1].

  • Core Principle: The assay uses the 2’,7’-Dichlorofluorescin diacetate (DCFH-DA) probe. Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH, which is then oxidized to highly fluorescent DCF by reactive oxygen species (ROS). Antioxidants that enter the cell can inhibit this oxidation.
  • Cell Line: The assay is commonly performed using human hepatocarcinoma HepG2 cells [1].
  • Procedure Outline:
    • Seed cells in a black-walled, clear-bottom 96-well plate.
    • Co-incubate with the test compound (this compound) and DCFH-DA probe.
    • Wash cells to remove extracellular compounds.
    • Induce oxidative stress with an ABAP (a peroxyl radical generator) solution.
    • Immediately measure fluorescence over time (e.g., at 37°C for 1 hour, with readings every 5 minutes).

Analytical Methods for Quantification

To quantify this compound in your samples or plant extracts, you can use the following analytical methods.

Total Phenolic Content (TPC) by Folin-Ciocalteu Assay [2] [3]

This colorimetric assay measures the total reducing capacity of a sample and is expressed in Gallic Acid Equivalents (GAE).

  • Procedure:
    • Mix 20 µL of sample with 100 µL of 10% (v/v) Folin-Ciocalteu reagent in a 96-well plate.
    • Incubate for 5 minutes in the dark.
    • Add 80 µL of 7.5% (w/v) sodium carbonate solution.
    • Incubate for 90 minutes in the dark at room temperature.
    • Measure absorbance at 760 nm.
  • Quantification: Use a gallic acid standard curve (e.g., 3.9-1000 µg/mL) for calculation [2].
Chromatographic Separation and Quantification
  • High-Performance Thin-Layer Chromatography (HPTLC): This method is ideal for the simultaneous analysis of multiple samples. It can be used to quantify gallic acid and quercetin in plant extracts, with Rf values of 0.25 and 0.53 reported for these compounds, respectively [3]. This protocol is directly adaptable for this compound.
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for accurate quantification. As demonstrated in analyses of plant fractions, reverse-phase HPLC with a C18 column and a UV/Vis or PDA detector is effective. The mobile phase often consists of a gradient of water and acetonitrile, both acidified with 0.1% formic acid [6].

Critical Methodological Considerations

  • Solvent and Extraction Conditions: The antioxidant activity and yield are highly dependent on the solvent polarity and extraction parameters. Water and ethanol-water mixtures often yield the highest phenolic content and activity for similar compounds [7] [6]. Temperature and time must be optimized to prevent compound degradation [6].
  • Use Multiple Assays: No single assay can fully capture the antioxidant profile of a compound. The DPPH and ABTS assays are effective for measuring radical scavenging capacity, while FRAP measures reducing power. Combining these with the more biologically relevant CAA assay provides a comprehensive picture [5] [1].
  • Standardization and Reporting: Always include a standard reference antioxidant like Trolox or quercetin to express activity as Trolox Equivalents (TE) for comparison across studies. Ensure all measurements are performed in triplicate and report data as mean ± standard deviation [2].

Future Research Directions

To further characterize this compound, consider integrating advanced and emerging methodologies:

  • Mechanistic and Omics Studies: Employ techniques like Density Functional Theory (DFT) calculations to predict the antioxidant mechanism (HAT, SET-PT, or SPLET) based on bond dissociation enthalpy and ionization potential [4]. In vivo models like C. elegans or zebrafish can provide insights into its effects on oxidative stress biomarkers like SOD and GPx [5].
  • Emerging Technologies: Explore the use of nanomaterial-based electrochemical sensors (e.g., with carbon nanotubes or gold nanoparticles) for rapid, sensitive detection [4]. Microfluidics and smartphone-based methods are also emerging as tools for high-throughput and on-site analysis [5] [4].

References

Quantitative Inhibition Data of Digallic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for digallic acid and its metabolite, gallic acid, as reported in recent studies.

Compound Target IC₅₀ (μM) Inhibition Type Key Interacting Residues
This compound URAT1 5.34 ± 0.65 [1] Not Specified S35, F241, R477 [1]
This compound XOD 1.04 ± 0.23 [1] Mixed-type [1] E802, R880, F914, T1010, N768, F1009 [1]
Gallic Acid (Metabolite) XOD 0.91 ± 0.14 [1] Mixed-type [1] Same as this compound (shared binding mode) [1]

For context, the study compared this compound's potency against common URAT1 inhibitors. Its IC₅₀ of 5.34 μM makes it less potent than benzbromarone (2.01 μM) but more potent than lesinurad (10.36 μM) [1].

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments used to characterize this compound's activity.

Cell-Based URAT1 Inhibition Assay

This protocol measures the compound's ability to inhibit urate uptake in a cell model overexpressing URAT1 [1].

  • 1.1. Cell Culture: HEK293 cells stably expressing human URAT1 are cultured in Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), and maintained in a humidified incubator at 37°C with 5% CO₂ [1].
  • 1.2. Uptake Experiment:
    • Seed cells into poly-D-lysine-coated plates and culture until they form a confluent monolayer.
    • On the day of the experiment, wash the cells twice with a pre-warmed (37°C) uptake buffer.
    • Add the test compound (e.g., this compound) or a vehicle control to the cells and pre-incubate for 20 minutes.
    • Initiate URAT1-mediated uptake by adding a substrate solution containing ¹⁴C-uric acid.
    • Terminate the uptake reaction after a specified time by washing the cells three times with ice-cold buffer.
  • 1.3. Measurement and Analysis:
    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
    • Calculate the percentage inhibition of urate uptake for each concentration of the test compound. The IC₅₀ value is determined by fitting the concentration-response data to a non-linear regression model [1].
Xanthine Oxidase (XOD) Inhibition Assay

This protocol uses a spectrophotometric method to determine XOD inhibitory activity [1].

  • 2.1. Reaction Setup: In a phosphate buffer (pH 7.4), mix the test compound with a defined concentration of xanthine oxidase enzyme. Incubate the mixture at 37°C for several minutes.
  • 2.2. Reaction Initiation and Monitoring:
    • Start the enzymatic reaction by adding the substrate, xanthine.
    • Immediately monitor the formation of the reaction product, uric acid, by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
  • 2.3. Data Analysis:
    • Calculate the inhibition percentage by comparing the reaction rate in the presence of the inhibitor to that of a control (without inhibitor).
    • Generate a dose-response curve by testing various concentrations of the inhibitor to calculate the IC₅₀ value.
    • To determine the inhibition type (e.g., mixed-type), perform the assay with varying concentrations of both the inhibitor and the substrate (xanthine), and analyze the data using Lineweaver-Burk plots [1].

Mechanistic Insights and Structural Basis

Understanding how this compound interacts with its targets can inform the design of more potent inhibitors.

  • URAT1 Inhibition Mechanism: Structural studies of URAT1 show that inhibitors like benzbromarone and lesinurad bind to the central cavity of the transporter, stabilizing it in an inward-open conformation. This blocks the conformational changes necessary for urate transport [2] [3]. This compound is proposed to act similarly, with its carboxyl group forming critical interactions with key residues like R477 in the URAT1 binding pocket [4] [1].
  • XOD Inhibition Mechanism: Molecular docking suggests this compound and gallic acid fit into the active site of XOD. The anion group (e.g., carboxyl) is crucial for forming hydrogen bonds and other interactions with residues such as R880 and E802, leading to effective mixed-type inhibition [1].

The following diagram illustrates the proposed dual mechanism of action for this compound in the context of renal urate handling and systemic urate production.

G cluster_kidney Kidney: Urate Reabsorption cluster_liver Liver: Urate Production Blood Blood TubularLumen Tubular Lumen (Urine) Blood->TubularLumen Filtration URAT1 URAT1 Transporter TubularLumen->URAT1 Urate URAT1->Blood Urate Reabsorption Cell Proximal Tubule Cell DigallicAcid_URAT1 This compound DigallicAcid_URAT1->URAT1 Inhibits Xanthine Xanthine XOD Xanthine Oxidase (XOD) Xanthine->XOD Oxidation UrateProduction Uric Acid XOD->UrateProduction UrateProduction->Blood Enters Circulation DigallicAcid_XOD This compound & Gallic Acid DigallicAcid_XOD->XOD Inhibits

Conclusion and Research Implications

This compound represents a promising natural product-derived lead compound for hyperuricemia treatment. Its dual-target inhibition of URAT1 and XOD addresses both overproduction and underexcretion of uric acid, potentially leading to superior efficacy and reduced side effects compared to single-target drugs [4] [1]. Furthermore, initial in vivo and toxicity studies suggest it may have a favorable safety profile with no obvious renal toxicity observed [1].

Future work should focus on:

  • Medicinal Chemistry Optimization: Exploring synthetic analogs of this compound to improve its potency and pharmacokinetic properties.
  • Comprehensive ADMET Profiling: Conducting detailed in vivo absorption, distribution, metabolism, excretion, and toxicity studies.
  • Advanced Structural Biology: Solving co-crystal structures of this compound bound to URAT1 and XOD to guide rational drug design.

References

Comprehensive Application Notes and Protocols: Digallic Acid as a Xanthine Oxidase Inhibitor for Research and Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Xanthine oxidase (XO) is a molybdenum-containing enzyme that plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This process generates reactive oxygen species (ROS) including superoxide anions and hydrogen peroxide, contributing to oxidative stress in various pathological conditions. [citation9] XO inhibition represents a key therapeutic strategy for managing hyperuricemia and gout, conditions characterized by elevated serum uric acid levels. Currently available XO inhibitors face limitations including adverse effects such as hypersensitivity, hepatotoxicity, and cardiovascular risks, driving the search for novel inhibitory compounds with improved efficacy and safety profiles. [citation6]

Digallic acid (gallic acid 5,6-dihydroxyl-3-carboxyphenyl ester) has emerged as a promising natural product with significant XO inhibitory activity. Recent research has identified this compound as a novel dual-target inhibitor capable of simultaneously inhibiting both xanthine oxidase and URAT1 (urate transporter 1), offering a multifaceted approach to hyperuricemia management. [citation2] Originally isolated from Pistacia lentiscus fruits, this compound demonstrates not only XO inhibition but also potent antioxidant activity and antigenotoxic properties, expanding its potential therapeutic applications beyond hyperuricemia to include conditions mediated by oxidative stress. [citation1][citation8] These characteristics make this compound a valuable compound for research investigations and drug development initiatives focused on metabolic disorders.

Mechanism of Action and Structural Analysis

Molecular Mechanism of Xanthine Oxidase Inhibition

This compound functions through a mixed-type inhibition mechanism against xanthine oxidase, meaning it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. [citation2] Enzyme kinetic studies reveal that this compound interacts with the molybdenum-pterin center of XO, the active site responsible for the hydroxylation of xanthine and hypoxanthine. The inhibitor exhibits high binding affinity to specific amino acid residues within the XO active site, including E802, R880, F914, T1010, N768, and F1009. These interactions are facilitated by the planar structure and multiple hydroxyl groups of this compound, which allow for hydrogen bonding and π- stacking interactions with these residues. [citation2] The carboxyl group of this compound appears to play a particularly important role in its inhibitory activity, as demonstrated by docking analysis. [citation2]

Beyond its direct inhibition of uric acid production, this compound contributes to oxidative stress reduction through several mechanisms. As a potent antioxidant, it demonstrates remarkable free radical scavenging activity against the ABTS⁺ radical (99%) and provides significant protection against lipid peroxidation (68%) in cell lines. [citation1][citation8] This dual functionality as both an XO inhibitor and direct antioxidant makes this compound particularly valuable for conditions where oxidative stress plays a prominent pathophysiological role. The metabolic conversion of this compound to gallic acid in vivo extends its pharmacological activity, as gallic acid itself demonstrates XO inhibitory capability with an IC₅₀ of 0.91 ± 0.14 μM, acting as a mixed-type XOD inhibitor. [citation2]

Dual Target Inhibition Strategy

A significant advantage of this compound over some conventional XO inhibitors is its dual inhibitory activity against both xanthine oxidase and URAT1. URAT1 is the primary transporter responsible for urate reabsorption in the renal proximal tubule, and its inhibition promotes uric acid excretion. [citation2] This dual mechanism addresses hyperuricemia through complementary pathways: reduced production of uric acid via XO inhibition and enhanced renal elimination via URAT1 inhibition.

Table 1: Dual Target Inhibition Profile of this compound

Target IC₅₀ Value Inhibition Type Key Binding Residues Comparison to Reference Drugs
Xanthine Oxidase 1.04 ± 0.23 μM Mixed-type E802, R880, F914, T1010, N768, F1009 More potent than allopurinol (IC₅₀: 0.2-50 μM)
URAT1 5.34 ± 0.65 μM Competitive S35, F241, R477 More potent than lesinurad (IC₅₀: 10.36 ± 1.23 μM), less potent than benzbromarone (IC₅₀: 2.01 ± 0.36 μM)

Molecular docking and mutation analysis have identified the key residues responsible for URAT1 inhibition by this compound, with S35, F241, and R477 conferring high affinity binding. [citation2] The dual inhibition strategy represents an advancement in hyperuricemia management, potentially offering enhanced efficacy compared to single-mechanism approaches. This is particularly relevant for patients who respond inadequately to monotherapy or experience adverse effects at higher doses of single-mechanism inhibitors.

Quantitative Efficacy Data and Pharmacological Profile

Inhibitory Potency and Comparative Analysis

This compound demonstrates potent inhibition against xanthine oxidase with an IC₅₀ value of 1.04 ± 0.23 μM, positioning it favorably compared to conventional XO inhibitors. [citation2] Its metabolic product, gallic acid, exhibits similar potency with an IC₅₀ of 0.91 ± 0.14 μM, suggesting that both the parent compound and its metabolite contribute to the overall pharmacological effect. [citation2] In direct comparative studies, this compound has shown superior in vivo efficacy at a dosage of 10 mg/kg, producing a stronger urate-lowering effect than the positive controls benzbromarone and lesinurad. [citation2]

For URAT1 inhibition, this compound exhibits an IC₅₀ of 5.34 ± 0.65 μM, making it more potent than lesinurad (IC₅₀: 10.36 ± 1.23 μM) though less potent than benzbromarone (IC₅₀: 2.01 ± 0.36 μM). [citation2] This balanced activity against both targets contributes to its strong overall anti-hyperuricemic effect despite not being the most potent inhibitor for either individual target. The complementary action on both production and excretion pathways likely explains its notable in vivo efficacy at relatively low doses.

Table 2: Comprehensive Pharmacological Profile of this compound

Parameter Value/Characteristic Significance
XO Inhibitory IC₅₀ 1.04 ± 0.23 μM More consistent potency than allopurinol (IC₅₀: 0.2-50 μM)
URAT1 Inhibitory IC₅₀ 5.34 ± 0.65 μM Intermediate potency with clinical relevance
Inhibition Type Mixed-type for both XO and URAT1 Binds both free enzyme and enzyme-substrate complex
In Vivo Efficacy 10 mg/kg dosage Stronger urate-lowering than benzbromarone and lesinurad
Pharmacokinetics t₁/₂: 0.77 ± 0.10 h; hydrolyzed to gallic acid Rapid metabolism to active compound
Toxicity Profile No obvious renal toxicity in CCK-8, biochemical analysis, and HE examination Favorable safety profile demonstrated
Antioxidant Activity 99% ABTS⁺ radical scavenging; 68% protection against lipid peroxidation Addresses oxidative stress component
Pharmacokinetics and Safety Profile

This compound displays favorable pharmacokinetics with a half-life (t₁/₂) of 0.77 ± 0.10 hours and is metabolized to gallic acid in vivo, which itself possesses XO inhibitory activity. [citation2] This metabolic conversion extends the effective pharmacological activity beyond the parent compound's circulation time. Comprehensive toxicity evaluations have demonstrated that this compound exhibits no significant renal toxicity as measured by CCK-8 assays, biochemical analysis (creatinine and blood urea nitrogen levels), and histological examination (HE staining). [citation2] The absence of observed hepatotoxicity or renal impairment at effective doses represents a significant advantage over some current therapeutics, particularly for chronic management of conditions like hyperuricemia.

The antigenotoxic properties of this compound further enhance its therapeutic potential, as demonstrated by inhibitory activity against nitrofurantoine and B[a]P induced genotoxicity in SOS chromotest bacterial assay systems with Escherichia coli PQ37 strain. [citation1][citation8] This protective effect against DNA-damaging agents, combined with its antioxidant capacity, suggests potential applications beyond hyperuricemia management, possibly extending to chemoprevention or adjunct therapy in conditions involving oxidative stress and genomic instability.

Experimental Protocols and Methodologies

Xanthine Oxidase Inhibition Assay

The spectrophotometric XO inhibition assay provides a robust method for evaluating potential inhibitors like this compound. This protocol can be applied to both compound screening and mechanistic studies. [citation3]

Materials and Reagents:

  • Xanthine oxidase (0.025 unit/mL in buffer, EC 1.1.3.22)
  • Xanthine or hypoxanthine substrate (0.15 mM in buffer)
  • Potassium phosphate buffer (50 mM, pH 7.8)
  • Test compound (this compound) dissolved in appropriate solvent
  • 1N HCl solution
  • 96-well microplate
  • UV-Vis spectrophotometer or ELISA microplate reader capable of measuring 290 nm

Procedure:

  • Add 117 µL of potassium phosphate buffer to each well of the 96-well microplate
  • Add 3 µL of this compound solution at varying concentrations (for dose-response studies)
  • Add 60 µL of xanthine oxidase solution (0.025 unit/mL) to each well and mix thoroughly
  • Incubate the mixture for 10 minutes at room temperature (25°C)
  • Add 100 µL of substrate (0.15 mM xanthine or hypoxanthine) to initiate the reaction
  • Incubate in the dark for 30 minutes at 37°C
  • Stop the reaction by adding 20 µL of 1N HCl
  • Measure absorbance at 290 nm using a microplate reader
  • Include appropriate controls (enzyme without inhibitor, blank without enzyme)

Calculation: Calculate percentage inhibition using the formula: Inhibition (%) = [(A_control - A_control_blank) - (A_sample - A_sample_blank)] / (A_control - A_control_blank) × 100

IC₅₀ values are determined from the concentration-response curve using non-linear regression analysis. [citation3] Allopurinol serves as an appropriate positive control for assay validation.

Enzyme Kinetic Studies

Determining the inhibition mechanism is essential for characterizing novel XO inhibitors like this compound. The Lineweaver-Burk analysis provides insight into the interaction between inhibitor and enzyme.

Procedure:

  • Maintain constant xanthine oxidase concentration (0.025 unit/mL)
  • Vary substrate concentration (xanthine or hypoxanthine) across a range (e.g., 0.0125-0.20 mM)
  • Test multiple concentrations of this compound (including zero for control)
  • Follow the standard XO inhibition assay protocol for each combination
  • Measure initial reaction rates for each condition
  • Plot reciprocal of velocity (1/V) against reciprocal of substrate concentration (1/[S]) for each inhibitor concentration

Interpretation:

  • Competitive inhibition: Lines intersect on the y-axis
  • Non-competitive inhibition: Lines intersect on the x-axis
  • Mixed-type inhibition: Lines intersect in the second quadrant

This compound demonstrates mixed-type inhibition, indicated by intersecting lines in the second quadrant of the Lineweaver-Burk plot. [citation2] This suggests the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Further analysis using secondary plots (slope vs. [I] and intercept vs. [I]) allows determination of inhibition constants Kᵢ (binding to free enzyme) and αKᵢ (binding to enzyme-substrate complex).

The following diagram illustrates the experimental workflow for evaluating xanthine oxidase inhibition:

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Start Start XO Inhibition Assay Buffer Prepare phosphate buffer (50 mM, pH 7.8) Start->Buffer Enzyme Dilute XO enzyme (0.025 unit/mL) Buffer->Enzyme Substrate Prepare substrate (0.15 mM xanthine) Enzyme->Substrate Inhibitor Prepare this compound serial dilutions Substrate->Inhibitor Step1 Add buffer (117 µL) to 96-well plate Inhibitor->Step1 Step2 Add this compound (3 µL) varied concentrations Step1->Step2 Step3 Add XO enzyme (60 µL) incubate 10 min, RT Step2->Step3 Step4 Add substrate (100 µL) incubate 30 min, 37°C Step3->Step4 Step5 Stop reaction with 1N HCl (20 µL) Step4->Step5 Step6 Measure absorbance at 290 nm Step5->Step6 Calc Calculate % inhibition Step6->Calc IC50 Determine IC₅₀ value from dose-response Calc->IC50 Kinetics Enzyme kinetics Lineweaver-Burk analysis IC50->Kinetics Mechanism Determine inhibition mechanism Kinetics->Mechanism

Diagram 1: Experimental workflow for evaluating xanthine oxidase inhibition by this compound

In Vivo Efficacy Evaluation

The translational potential of this compound can be assessed using established hyperuricemic animal models, typically employing mice or rats.

Procedure:

  • Induce hyperuricemia in 8-week-old male C57BL/6 mice using potassium oxonate or other appropriate inducer
  • Administer this compound via appropriate route (e.g., oral gavage) at varying doses (e.g., 10 mg/kg)
  • Include positive control groups (e.g., benzbromarone, allopurinol) and vehicle control
  • Treat animals for established duration (e.g., 8 weeks in recent studies)
  • Collect serum and urine samples at predetermined intervals
  • Measure serum uric acid, creatinine, blood urea nitrogen (BUN) levels
  • Calculate urine albumin/creatinine ratio
  • Perform histological examination of kidney tissues (HE staining)
  • Assess xanthine oxidase levels and activity in tissue homogenates

This comprehensive protocol evaluates both efficacy parameters (urate-lowering effect) and safety indicators (renal function, histology). The strong urate-lowering and uricosuric effects observed with this compound at 10 mg/kg dosage in recent studies support its potential as a therapeutic candidate. [citation2]

Research Applications and Therapeutic Implications

Hyperuricemia and Gout Management

The primary application of this compound as an XO inhibitor is in the management of hyperuricemia and gout. The dual inhibition of both xanthine oxidase and URAT1 positions this compound as a comprehensive therapeutic approach that simultaneously reduces uric acid production and enhances renal excretion. [citation2] This dual mechanism may offer advantages over single-target agents, particularly for patients with inadequate response to conventional monotherapy. The favorable toxicity profile observed in preliminary studies suggests potential for long-term use with reduced side effects compared to current treatments.

The multifunctional nature of this compound extends beyond uric acid reduction to address broader aspects of hyperuricemia-related pathophysiology. Its potent antioxidant activity helps counteract the oxidative stress associated with elevated uric acid levels and XO activity. [citation1][citation5] This comprehensive activity profile makes this compound a promising candidate for further development as a first-line or adjunctive therapy for hyperuricemia and gout, particularly in cases where conventional treatments are poorly tolerated or contraindicated.

Potential Applications in Other Oxidative Stress-Related Conditions

Emerging research suggests potential applications for this compound beyond hyperuricemia management, particularly in conditions where oxidative stress and XO-derived ROS contribute to pathophysiology:

  • Diabetic Kidney Disease: XO inhibition has demonstrated protective effects in diabetic kidney disease by ameliorating oxidative stress through the VEGF/VEGFR axis and NOX-FoxO3a-eNOS signaling pathway. [citation5] The dual antioxidant and XO inhibitory properties of this compound may offer similar benefits.

  • Acute Pancreatitis: Recent evidence indicates that XO inhibition alleviates pancreatic damage in acute pancreatitis models by downregulating HIF-1α-mediated LDHA and NLRP3 signaling pathways. [citation7] The antioxidant properties of this compound may complement this activity.

  • Cardiovascular Conditions: XO-derived reactive oxygen species contribute to vascular oxidative stress in various cardiovascular conditions. [citation6][citation9] The ability of this compound to reduce oxidative stress through multiple mechanisms suggests potential cardiovascular applications.

The following diagram illustrates the multifaceted therapeutic mechanisms of this compound:

G cluster_molecular Molecular Targets cluster_effects Biological Effects cluster_therapeutic Therapeutic Applications DA This compound XO Xanthine Oxidase Inhibition DA->XO URAT1 URAT1 Inhibition DA->URAT1 ROS Reactive Oxygen Species Scavenging DA->ROS UricAcid Reduced Uric Acid Production XO->UricAcid Mixed-type Inhibition Excretion Enhanced Uric Acid Excretion URAT1->Excretion Competitive Inhibition OxStress Oxidative Stress Reduction ROS->OxStress 99% ABTS+ Scavenging 68% Lipid Peroxidation Inhibition Gout Hyperuricemia and Gout UricAcid->Gout Kidney Diabetic Kidney Disease UricAcid->Kidney Excretion->Gout OxStress->Kidney Pancreas Acute Pancreatitis OxStress->Pancreas Vascular Cardiovascular Conditions OxStress->Vascular

Diagram 2: Multifaceted therapeutic mechanisms and applications of this compound

The antigenotoxic properties of this compound further expand its potential applications to conditions where genomic instability and oxidative DNA damage play significant roles. [citation1][citation8] While these applications require further investigation, they highlight the broad potential of this compound as a multifunctional therapeutic agent targeting interconnected pathological processes.

Conclusion and Future Directions

This compound represents a promising candidate for further development as a xanthine oxidase inhibitor with dual mechanisms of action. Its mixed-type inhibition of XO, combined with URAT1 inhibitory activity, positions it uniquely for hyperuricemia management. The favorable efficacy data, demonstrating stronger urate-lowering effects than reference drugs at 10 mg/kg dosage, coupled with a promising safety profile in preliminary studies, supports its therapeutic potential.

Future research should focus on advanced preclinical development, including thorough ADMET profiling, formulation optimization to enhance bioavailability, and investigation of potential drug interactions. Clinical trials will be essential to establish safety and efficacy in human populations. Additionally, exploration of this compound's potential in combination therapies with other antihyperuricemic agents may reveal synergistic effects that could benefit treatment-resistant patients.

The multifunctional nature of this compound—combining XO inhibition, URAT1 inhibition, antioxidant activity, and antigenotoxic properties—suggests potential beyond hyperuricemia management. Conditions characterized by oxidative stress, including metabolic, cardiovascular, and inflammatory disorders, may benefit from this unique activity profile. As research continues to elucidate the full therapeutic potential of this compound, it represents an excellent example of how naturally derived compounds can provide novel approaches to addressing complex pathological processes.

Application Notes & Protocols: Digallic Acid as a Reverse Transcriptase Inhibitor for Antiviral Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Reverse transcriptase (RT) is a critical enzyme for the replication of retroviruses like Human Immunodeficiency Virus (HIV) and represents a primary target for antiviral therapeutics [1]. Digallic acid (gallic acid 5,6-dihydroxy-3-carboxyphenyl ester), a naturally occurring polyphenol, has been identified as a potent inhibitor of reverse transcriptase activity with notable selectivity profiles [2]. These application notes provide a comprehensive reference for researchers studying the mechanism, kinetics, and therapeutic potential of this compound and its derivatives, including standardized protocols for in vitro evaluation of RT inhibition.

Mechanism of Action & Key Findings

Core Inhibitory Mechanism

This compound functions as a partial competitive inhibitor with respect to the template-primer complex (e.g., (rA)ₙ·(dT)₁₂₋₁₈) and acts as a noncompetitive inhibitor to the triphosphate substrate (e.g., dTTP) [2]. This indicates that its primary mechanism involves binding to the enzyme-template complex, thereby blocking the substrate's ability to access the active site rather than directly competing with the nucleotide triphosphate for the same binding site.

  • Potency: this compound demonstrates high potency, inhibiting approximately 90% of the activities of both Murine Leukemia Virus (MLV) and HIV reverse transcriptases at a concentration of 0.5 μg/mL [2].
  • Selectivity: It exhibits a differential inhibition profile across various DNA polymerases. While it strongly inhibits reverse transcriptases and moderately inhibits DNA polymerases α and β, it shows virtually no inhibition against DNA polymerase γ, terminal deoxynucleotidyltransferase, and E. coli DNA polymerase I [2]. This selectivity is crucial for reducing off-target effects in therapeutic applications.
  • Structural Insights: The three hydroxyl groups at the 3, 4, and 5 positions of the molecule are essential for its inhibitory activity. Derivatives lacking these functional groups show significantly reduced potency [2].

Quantitative Data Summary

Table 1: Summary of this compound's Inhibitory Profile Against Various Enzymes

Enzyme Viral Source/Cell Type Inhibition Level IC₅₀/Kᵢ Values Experimental Conditions
Reverse Transcriptase HIV-1 ~90% inhibition Kᵢ = 0.58 μM 0.5 μg/mL this compound [2]
Reverse Transcriptase Murine Leukemia Virus (MLV) ~90% inhibition Not specified 0.5 μg/mL this compound [2]
DNA Polymerase α Calf Thymus Moderate inhibition Not specified N/A [2]
DNA Polymerase β Calf Thymus Moderate inhibition Not specified N/A [2]
DNA Polymerase γ Calf Thymus Virtually insensitive Not applicable N/A [2]
Terminal Deoxynucleotidyltransferase Calf Thymus Virtually insensitive Not applicable N/A [2]
*E. coli* DNA Polymerase I E. coli Virtually insensitive Not applicable N/A [2]

Table 2: Comparison of Related Natural Compounds with Anti-HIV Activity

Compound Source Primary Molecular Target Reported Anti-HIV Activity
This compound Synthetic/Natural HIV Reverse Transcriptase IC₅₀ in low micromolar range [2]
Gallic Acid Lagerstroemia speciosa L. HIV Reverse Transcriptase Inhibition demonstrated [3]
Ellagic Acid Lagerstroemia speciosa L. HIV Protease Inhibition demonstrated [3]
Rutin Lagerstroemia speciosa L. Not fully elucidated Anti-HIV activity observed [3]

Experimental Protocols

Protocol 1: In Vitro Reverse Transcriptase Inhibition Assay

This protocol is adapted from established methods for evaluating RT inhibition using a template-primer system [2].

4.1.1 Reagents and Materials
  • Reverse Transcriptase Enzyme: HIV-1 RT or MLV RT (commercially available)
  • Template-Primer: (rA)ₙ·(dT)₁₂₋₁₈ (for homopolymeric template)
  • Substrate: ³H-labeled dTTP or unlabeled dTTP for colorimetric assays
  • Test Compound: this compound (prepare a 1 mg/mL stock solution in DMSO or buffer)
  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, 5 mM DTT
  • Stop Solution: 100 mM EDTA, 0.1% SDS
  • Detection Reagents: Trichloroacetic acid (TCA) for radioactive assays or ELISA-based detection components
4.1.2 Procedure
  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add the following on ice:
      • 10 μL Reaction Buffer (5x concentration)
      • 5 μL Template-Primer complex (0.2 μg/μL)
      • 5 μL dTTP (appropriate concentration, e.g., 100 μM)
      • X μL this compound (varying concentrations from stock, e.g., 0.1-10 μg/mL final concentration)
      • Y μL Nuclease-free water to bring the volume to 45 μL
    • Include a positive control (complete reaction without inhibitor) and a negative control (no enzyme).
  • Initiation:

    • Pre-incubate the reaction mix at 37°C for 2 minutes.
    • Start the reaction by adding 5 μL of reverse transcriptase enzyme (diluted to an appropriate activity unit).
    • Mix gently and incubate at 37°C for 30-60 minutes.
  • Termination and Detection:

    • Stop the reaction by adding 10 μL of Stop Solution.
    • For radioactive assays:
      • Spot the reaction mixture onto DE81 filter papers.
      • Wash filters extensively with 5% Na₂HPO₄ and once with ethanol.
      • Measure incorporated radioactivity by scintillation counting.
    • For non-radioactive assays (ELISA-based):
      • Transfer the reaction to a streptavidin-coated plate.
      • Use a digoxigenin-labeled detection antibody and substrate for color development.
      • Measure absorbance at the appropriate wavelength.
4.1.3 Data Analysis
  • Calculate enzyme activity as the percentage of dTTP incorporated relative to the positive control (no inhibitor).
  • Plot % inhibition vs. log inhibitor concentration to determine IC₅₀ values using non-linear regression.
  • For kinetic analysis, perform the assay with varying concentrations of template-primer and dTTP to determine the mode of inhibition and Kᵢ values.
Protocol 2: Cell-Based Antiviral Assay

This protocol evaluates the efficacy of this compound in inhibiting HIV replication in cell culture [3].

4.2.1 Reagents and Materials
  • Cell Line: TZM-bl or CEM-GFP reporter cells
  • Virus Stock: HIV-1 NL4-3 strain (titered)
  • Compounds: this compound, positive control (e.g., AZT), vehicle control
  • Cell Culture Media: Complete DMEM or RPMI-1640 with 10% FBS
  • Detection Reagents: Luciferase assay kit (for TZM-bl) or flow cytometry (for CEM-GFP)
4.2.2 Procedure
  • Cell Seeding:

    • Seed TZM-bl cells at 6×10³ cells/well in a 96-well plate or CEM-GFP cells at 1×10⁵ cells/well in a 24-well plate.
    • Incubate overnight at 37°C, 5% CO₂.
  • Infection and Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1-100 μM) for 1 hour.
    • Infect cells with HIV-1 NL4-3 at a predetermined MOI (e.g., 0.1) in the presence of the compounds.
    • Include infected/untreated and uninfected controls.
  • Incubation and Analysis:

    • For TZM-bl cells: Incubate for 48 hours, then lyse cells and measure luciferase activity.
    • For CEM-GFP cells: Incubate for 72-96 hours, then analyze GFP expression by flow cytometry.
4.2.3 Data Analysis
  • Calculate % protection = [(Virus + Compound) - (Virus Control)]/[(Cell Control) - (Virus Control)] × 100.
  • Determine EC₅₀ (concentration giving 50% protection) and CC₅₀ (cytotoxic concentration) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Structure-Activity Relationship (SAR) and Derivatives

The inhibitory activity of this compound is highly dependent on its hydroxyl group arrangement. Studies examining various derivatives have demonstrated that all three hydroxyl groups at the 3, 4, and 5 positions are essential for maintaining potent RT inhibition [2]. Structural modifications of these hydroxyl groups, such as methylation or glycosylation, typically result in diminished activity, highlighting the importance of the polyphenolic structure for effective enzyme interaction. This SAR information is valuable for medicinal chemistry optimization efforts aimed at improving potency, bioavailability, or metabolic stability.

Related Natural Product Research

Research on naturally occurring polyphenols has expanded beyond this compound. Gallic acid, the core structural component of this compound, has also demonstrated anti-HIV activity by inhibiting reverse transcriptase [3]. Interestingly, in studies of Lagerstroemia speciosa L. extracts, gallic acid was identified as the component responsible for RT inhibition, while ellagic acid, another polyphenol present in the same extract, acted through inhibition of HIV-1 protease [3]. This suggests that complex natural extracts may contain multiple compounds with complementary mechanisms of action against viral targets.

Conclusion and Research Applications

This compound represents a promising natural product scaffold for the development of reverse transcriptase inhibitors. Its differential inhibition profile against various polymerases provides a valuable tool for studying enzyme mechanisms and selectivity. The protocols outlined herein enable researchers to consistently evaluate its activity in vitro and in cell-based models. Future research should focus on mechanistic studies to elucidate the precise binding interactions, in vivo efficacy studies, and structural optimization to improve its pharmacological properties for potential therapeutic application.

Visual Workflow and Mechanism

G RNA Viral RNA Template RT Reverse Transcriptase (Active Form) RNA->RT Binds RT_DA RT-Template-Primer- This compound Complex RNA->RT_DA Part of Complex Primer DNA Primer Primer->RT Binds Primer->RT_DA Part of Complex dNTPs dNTP Substrates dNTPs->RT Substrates DNA Proviral DNA RT->DNA Synthesizes RT->RT_DA Forms Non-Productive Complex DA This compound Inhibitor DA->RT_DA Binds to RT-Template-Primer Complex RT_DA->DNA No Synthesis (Chain Elongation Blocked)

Diagram 1: Mechanism of this compound Reverse Transcriptase Inhibition. The diagram illustrates how this compound binds to the reverse transcriptase enzyme complexed with template-primer, forming a non-productive complex that blocks DNA synthesis, in contrast to the normal reverse transcription process.

G Start Start RT Inhibition Assay Prep Prepare Reaction Mixture: - Buffer - Template-Primer - dTTP - this compound (varying concentrations) Start->Prep Initiate Initiate Reaction: Add Reverse Transcriptase Enzyme Prep->Initiate Incubate Incubate at 37°C for 30-60 minutes Initiate->Incubate Stop Stop Reaction with EDTA/SDS Incubate->Stop Detect Detect Incorporated dTTP: Radioactive or ELISA Methods Stop->Detect Analyze Analyze Data: Calculate % Inhibition Determine IC₅₀ Detect->Analyze

Diagram 2: Experimental Workflow for In Vitro RT Inhibition Assay. This flowchart outlines the key steps in evaluating this compound's inhibitory activity against reverse transcriptase using a standardized biochemical assay.

References

Comprehensive Application Notes and Protocols: Digallic Acid as a Lipid Peroxidation Inhibitor for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Digallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring polyphenolic compound belonging to the hydrolyzable tannin family, which has attracted significant scientific interest due to its potent antioxidant properties and multi-target biological activities. Originally isolated from Pistacia lentiscus fruits, this compound has demonstrated remarkable free radical scavenging capacity and significant inhibitory effects on lipid peroxidation processes, making it a promising candidate for therapeutic development against oxidative stress-related pathologies [1]. The compound's chemical structure features multiple phenolic hydroxyl groups that contribute to its electron-donating capacity, enabling effective neutralization of reactive oxygen species (ROS) and interruption of radical chain reactions in lipid systems.

Recent research has revealed that this compound exhibits a dual inhibitory capability against both xanthine oxidase (XOD) and urate transporter 1 (URAT1), positioning it as a potential therapeutic agent for hyperuricemia and gout management [2]. This dual mechanism is particularly valuable in drug development, as it may allow for reduced dosage requirements and minimized side effects compared to single-target approaches. The pharmacokinetic profile of this compound and its metabolite gallic acid has been investigated in both animal and human studies, demonstrating rapid absorption and elimination characteristics with good oral bioavailability from various formulations, including tea extracts [3] [4]. These properties, combined with its favorable safety profile, make this compound an attractive subject for further research into oxidative stress-related disorders including cardiovascular diseases, metabolic conditions, and neurodegenerative pathologies.

Quantitative Data Analysis of Biological Activities

Antioxidant and Lipid Peroxidation Inhibition Profile

Table 1: Quantitative Data on Antioxidant and Lipid Peroxidation Inhibition Activities of this compound

Assay Type Experimental Model Key Parameters Results Reference
DPPH Radical Scavenging Cell-free system IC50 0.67 μg/mL [1]
Anti-lipid Peroxidation Rat liver homogenate IC50 1.58 μg/mL [1]
Genotoxicity Safety SOS chromotest Induction Factor (IF) <1.5 at all tested doses [1]
Antigenotoxic Activity SOS chromotest against nifuroxazide Inhibition percentage 75.5% at 1000 μg/assay [1]

The quantitative data presented in Table 1 demonstrates the potent radical scavenging capability of this compound, as evidenced by its low IC50 value of 0.67 μg/mL in the DPPH assay [1]. This exceptional free radical neutralizing capacity forms the foundation of its antioxidant mechanism. Importantly, this compound directly inhibits lipid peroxidation with an IC50 of 1.58 μg/mL in rat liver homogenates, confirming its ability to protect biological membrane systems from oxidative degradation. The comprehensive safety profile is highlighted by the absence of genotoxic effects across all tested concentrations, with induction factors remaining below the threshold of 1.5. Furthermore, this compound exhibits remarkable antigenotoxic properties, showing 75.5% inhibition against nifuroxazide-induced DNA damage at the highest tested dose, suggesting not only inherent safety but also protective effects against exogenous genotoxic compounds.

Enzyme Inhibition and Pharmacokinetic Parameters

Table 2: Xanthine Oxidase Inhibition and Pharmacokinetic Properties of this compound and Gallic Acid

Parameter This compound Gallic Acid (Metabolite) Reference
XOD Inhibition IC50 11.28 μg/mL 6.72 μg/mL [2]
URAT1 Inhibition Significant inhibition at 100 μM Not reported [2]
Plasma Half-life (Human) Not fully characterized 1.06-1.19 hours [3] [4]
Maximum Plasma Concentration Not fully characterized 1.83-2.09 μmol/L [3] [4]
Urinary Excretion Not fully characterized 36.4-39.6% of dose [3] [4]

The enzyme inhibition data in Table 2 reveals this compound's dual-target inhibition capability, with significant activity against both xanthine oxidase (IC50 = 11.28 μg/mL) and URAT1, suggesting potential application in hyperuricemia management [2]. Interestingly, its primary metabolite, gallic acid, demonstrates even stronger XOD inhibition (IC50 = 6.72 μg/mL), indicating that bioactivation may enhance therapeutic efficacy. The pharmacokinetic parameters of gallic acid, which likely reflect this compound's metabolic fate, show rapid absorption and elimination characteristics, with a short half-life of approximately 1-1.2 hours in humans and moderate urinary excretion of 36.4-39.6% of the administered dose [3] [4]. This pharmacokinetic profile suggests frequent dosing may be required to maintain therapeutic concentrations, or structural modifications might be necessary to improve metabolic stability for clinical applications.

Experimental Protocols and Methodologies

Lipid Peroxidation Inhibition Assay in Liver Homogenate

Principle: This protocol evaluates the ability of this compound to inhibit lipid peroxidation in biological membrane systems by measuring thiobarbituric acid reactive substances (TBARS) formation in rat liver homogenate [1]. The assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation that reacts with thiobarbituric acid to generate a pink chromophore measurable at 532 nm.

Materials and Reagents:

  • Fresh rat liver tissue
  • This compound reference standard (≥95% purity)
  • Phosphate buffer saline (PBS, 0.1 M, pH 7.4)
  • Ascorbic acid (100 μM)
  • Ferric chloride (100 μM)
  • Thiobarbituric acid (TBA, 0.67%)
  • Trichloroacetic acid (TCA, 28%)
  • n-Butanol
  • Water bath or dry bath incubator
  • Centrifuge
  • Spectrophotometer or microplate reader

Procedure:

  • Homogenate Preparation: Sacrifice rats by cervical dislocation and excise liver immediately. Rinse in ice-cold PBS and homogenize in 3 volumes of PBS (0.1 M, pH 7.4) using a Teflon homogenizer. Centrifuge at 1,000 × g for 10 minutes at 4°C. Collect the supernatant for the assay.
  • Reaction Setup: In test tubes, add 0.5 mL liver homogenate, 0.1 mL this compound (various concentrations in DMSO, final DMSO <1%), 0.1 mL ascorbic acid (100 μM), and 0.1 mL ferric chloride (100 μM). Include controls: blank (no homogenate), negative control (no test compound), and positive control (reference antioxidant).
  • Incubation: Mix thoroughly and incubate at 37°C for 60 minutes to induce lipid peroxidation.
  • TBARS Development: Stop reaction by adding 1.0 mL TCA (28%) and 1.5 mL TBA (0.67%). Heat mixture at 95°C for 30 minutes in a water bath.
  • Extraction and Measurement: Cool tubes and add 3.0 mL n-butanol. Vortex vigorously for 1 minute and centrifuge at 2,500 × g for 10 minutes. Collect the pink butanol phase and measure absorbance at 532 nm against butanol blank.
  • Calculation: Calculate percentage inhibition using formula: % Inhibition = [(Ac - At) / Ac] × 100 Where Ac = absorbance of negative control, At = absorbance with test compound.
Xanthine Oxidase Inhibition Assay

Principle: This protocol measures this compound's ability to inhibit xanthine oxidase activity by monitoring uric acid formation from xanthine spectrophotometrically at 295 nm [2] [5]. The degree of inhibition reflects compound potency against this enzyme, relevant to hyperuricemia and oxidative stress management.

Materials and Reagents:

  • Xanthine oxidase enzyme (0.2 U/mL in phosphate buffer)
  • Xanthine substrate (150 μM in same buffer)
  • This compound test solutions (various concentrations in DMSO)
  • Phosphate buffer (50 mM, pH 7.4)
  • Allopurinol or febuxostat (reference inhibitors)
  • DMSO (analytical grade)
  • UV-transparent microplates or quartz cuvettes
  • Spectrophotometer with kinetic capability

Procedure:

  • Enzyme-Inhibitor Pre-incubation: Mix 20 μL xanthine oxidase solution with 20 μL this compound (various concentrations) or reference inhibitor in phosphate buffer. For control wells, replace inhibitor solution with buffer. Incubate at 25°C for 15 minutes.
  • Reaction Initiation: Add 160 μL xanthine substrate solution to start reaction. Final reaction volume is 200 μL.
  • Kinetic Measurement: Immediately monitor uric acid formation by measuring absorbance increase at 295 nm for 5 minutes at 25°C.
  • Data Analysis: Calculate reaction rates from linear portion of kinetic curves. Determine percentage inhibition using formula: % Inhibition = [(ΔAcontrol - ΔAtest) / ΔAcontrol] × 100 Where ΔA = change in absorbance per minute.
  • IC50 Determination: Plot percentage inhibition versus inhibitor concentration and determine IC50 value using nonlinear regression analysis.
DPPH Radical Scavenging Assay

Principle: This protocol evaluates the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which decreases absorbance at 517 nm upon reduction by antioxidants [1].

Procedure:

  • Prepare DPPH solution (0.1 mM in methanol)
  • Mix equal volumes (1 mL each) of this compound solutions (various concentrations) and DPPH solution
  • Incubate in dark for 30 minutes at room temperature
  • Measure absorbance at 517 nm against methanol blank
  • Calculate scavenging activity: % Scavenging = [(Acontrol - Asample) / Acontrol] × 100

Mechanistic Pathways and Experimental Workflows

Proposed Molecular Mechanism of Action

The following diagram illustrates the proposed multi-target mechanism of this compound in combating oxidative stress and related metabolic disorders:

mechanism Molecular Mechanisms of this compound cluster_primary Primary Mechanisms cluster_effects Biological Effects cluster_outcomes Therapeutic Outcomes DigallicAcid This compound GallicAcid Gallic Acid (Metabolite) DigallicAcid->GallicAcid Metabolism Antioxidant Antioxidant Activity DigallicAcid->Antioxidant XODInhibition Xanthine Oxidase Inhibition DigallicAcid->XODInhibition URAT1Inhibition URAT1 Transporter Inhibition DigallicAcid->URAT1Inhibition GallicAcid->XODInhibition Potent Inhibition LessROS Reduced ROS Production Antioxidant->LessROS LessUricAcid Decreased Uric Acid Production XODInhibition->LessUricAcid MoreUricExcretion Increased Uric Acid Excretion URAT1Inhibition->MoreUricExcretion LipidPeroxRed Reduced Lipid Peroxidation LessROS->LipidPeroxRed OxidativeStress Oxidative Stress Reduction LessROS->OxidativeStress Hyperuricemia Hyperuricemia Management LessUricAcid->Hyperuricemia MoreUricExcretion->Hyperuricemia

This mechanistic diagram illustrates how this compound operates through multiple complementary pathways to reduce oxidative stress and manage hyperuricemia. The compound directly exhibits antioxidant activity through free radical scavenging, inhibits xanthine oxidase to reduce uric acid production, and blocks URAT1 transporter to enhance uric acid excretion [1] [2]. Additionally, its metabolite gallic acid contributes significantly to the observed effects, particularly through potent xanthine oxidase inhibition. These combined actions result in three primary therapeutic outcomes: reduced lipid peroxidation, hyperuricemia management, and overall oxidative stress reduction, positioning this compound as a multi-functional therapeutic candidate worthy of further development.

Experimental Workflow for Comprehensive Evaluation

The following diagram outlines a systematic approach for evaluating this compound's bioactivities:

workflow Experimental Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_safety Safety Assessment cluster_invivo In Vivo Validation Start Compound Characterization (HPLC, MS, NMR) Step1 Antioxidant Assays (DPPH, FRAP, ORAC) Start->Step1 Step2 Lipid Peroxidation Inhibition (Liver Homogenate Model) Step1->Step2 Step3 Enzyme Inhibition (Xanthine Oxidase) Step2->Step3 Step4 Transporter Assays (URAT1 Inhibition) Step3->Step4 Step5 Genotoxicity Testing (SOS Chromotest) Step4->Step5 Step6 Cytotoxicity Evaluation (Cell Viability Assays) Step5->Step6 Step7 Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Step6->Step7 Step8 Efficacy Models (Hyperuricemia, Oxidative Stress) Step7->Step8 Step9 Toxicological Assessment (Acute and Subacute Toxicity) Step8->Step9 Results Data Integration & Mechanism Elucidation Step9->Results

This comprehensive workflow provides a systematic approach for evaluating this compound's bioactivities and therapeutic potential. Beginning with compound characterization to ensure purity and structural verification, the process progresses through in vitro assays to establish fundamental antioxidant, anti-lipid peroxidation, and enzyme inhibition activities [1] [2]. Safety assessment forms a crucial intermediate stage, evaluating genotoxic potential and cytotoxicity profiles before advancing to more complex biological systems. The in vivo validation phase examines pharmacokinetic behavior, efficacy in disease-relevant models, and comprehensive toxicological assessment, ultimately leading to integrated data analysis and mechanism elucidation. This structured approach ensures thorough investigation of this compound's therapeutic potential while adhering to responsible drug development principles.

Research Applications and Future Perspectives

The accumulating data on this compound supports its potential application in several research and development areas. The dual inhibition capability against both xanthine oxidase and URAT1 suggests promising applications in hyperuricemia management, potentially offering advantages over single-target therapies by addressing both uric acid production and excretion pathways [2]. The pronounced lipid peroxidation inhibition at low micromolar concentrations indicates potential for managing oxidative stress-related conditions including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions where lipid peroxidation plays a key pathological role.

Future research should focus on several key areas: First, structural optimization through medicinal chemistry approaches may enhance potency, metabolic stability, and bioavailability while retaining the favorable multi-target activity. Second, comprehensive ADMET profiling in relevant disease models would strengthen the therapeutic case and identify potential limitations. Third, investigation of synergistic combinations with other bioactive compounds could uncover enhanced therapeutic effects at lower doses. Fourth, exploration of novel formulations to improve solubility, stability, and targeted delivery would address potential pharmacokinetic limitations suggested by the rapid clearance observed with gallic acid [3] [4].

The experimental protocols provided herein offer robust methodologies for further investigating this compound's mechanisms and therapeutic potential. Particularly valuable is the compound's favorable safety profile demonstrated in genotoxicity assays, providing a solid foundation for further development [1]. As research progresses, this compound and its optimized derivatives may emerge as valuable therapeutic agents addressing the growing need for effective multi-target approaches to oxidative stress-related disorders.

References

Application Note: Evaluating the Anti-Proliferative Effect of Digallic Acid Using the MTT Assay

Author: Smolecule Technical Support Team. Date: February 2026

The MTT assay is a colorimetric method widely used to measure cell viability and proliferation. The core principle involves the reduction of yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple, insoluble formazan crystals by metabolically active cells [1]. The quantity of formazan produced, measured by its absorbance, is directly proportional to the number of viable cells [2] [1].

This application note outlines a protocol adapted from a study on digallic acid (from Pistacia lentiscus fruits) tested on human lymphoblastoid TK6 cells [3]. The study found that this compound inhibited cell proliferation in a dose-dependent manner, with effects noted from a concentration of 8.5 μg/mL [3].

Detailed Experimental Protocol

This protocol combines specific information from the this compound study [3] with general MTT assay steps [1] [4].

Reagent and Cell Line Preparation
  • Test Compound: Prepare a stock solution of this compound. In the referenced study, this compound was purified from Pistacia lentiscus fruits [3].
  • Cell Line: The protocol can be adapted for various cancer cell lines. The following example uses the human lymphoblastoid TK6 cell line [3].
  • Culture Medium: Use RPMI-1640 Glutamax medium, supplemented with 10% fetal bovine serum and 50 μg/mL gentamicin [3].
  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) [1].
  • Solubilization Solution: Use dimethyl sulfoxide (DMSO) [3] or an SDS-HCl solution [4] to dissolve the formazan crystals.
Cell Seeding and Treatment
  • Seed Cells: Seed TK6 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 μL of culture medium [3]. Include control wells without cells for background subtraction.
  • Incubate: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
  • Treat with this compound:
    • Prepare serial dilutions of this compound in the culture medium. The referenced study tested concentrations of 10, 20, 50, 100, and 200 μg/mL [3].
    • Remove the old medium from the wells and replace it with 100 μL of the medium containing different concentrations of this compound. Include a negative control (vehicle-treated cells, e.g., with DMSO) and a blank (medium only).
MTT Assay and Measurement
  • Add MTT: After a 48-hour incubation period with this compound [3], add 10 μL of the MTT stock solution (5 mg/mL) to each well. This results in a final concentration of approximately 0.5 mg/mL of MTT in the well [1].
  • Incubate: Return the plate to the incubator for 4 hours to allow formazan crystal formation [1].
  • Solubilize Formazan: Carefully aspirate the medium from the wells. Add 50-100 μL of DMSO (or SDS-HCl solution) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for a few minutes to ensure complete dissolution [3] [4].
  • Measure Absorbance: Using a microplate reader, measure the absorbance of each well at a wavelength of 570 nm. A reference wavelength of over 650 nm may be used for background correction [1].

The following workflow diagram summarizes the key experimental steps:

MTTWorkflow Start Start Experiment Seed Seed cells in 96-well plate Start->Seed Treat Treat with This compound Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 Solubilize Solubilize formazan crystals with DMSO Incubate2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Analyze data Measure->Analyze

Data Analysis
  • Calculate Cell Viability: For each this compound concentration, calculate the percentage of cell viability using the formula below. The "Mean Absorbance of Test" is for cells treated with this compound, "Mean Absorbance of Negative Control" is for vehicle-treated cells, and "Mean Absorbance of Blank" is for medium-only wells.

    Cell Viability (%) = (Mean Absorbance of Test - Mean Absorbance of Blank) / (Mean Absorbance of Negative Control - Mean Absorbance of Blank) × 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting a dose-response curve.

Key Experimental Findings for this compound

The table below summarizes quantitative data from the referenced study on this compound's effects [3].

Assay Type Cell Line Key Findings Concentrations Tested Incubation Time
Cell Proliferation (MTT) Human lymphoblastoid TK6 Inhibition of cell proliferation noted from 8.5 μg/mL. 10, 20, 50, 100, 200 μg/mL 48 hours
Apoptosis (DNA Fragmentation) Human lymphoblastoid TK6 Confirmed induction of apoptosis. 2.5, 5, 10 μg/mL 24 and 48 hours
Western Blot (PARP Cleavage) Human lymphoblastoid TK6 Confirmed activation of apoptotic pathway. 2.5, 5, 10 μg/mL 6, 24, and 48 hours

Mechanism of Action Insights

The MTT assay measures the overall anti-proliferative effect, but further experiments are required to understand the mechanism of action. The study on this compound demonstrated that it induces apoptosis through the activation of caspase-8 and caspase-3, indicating the involvement of the extrinsic apoptotic pathway [3]. The following diagram illustrates this mechanism and how it connects to the observed reduction in MTT signal.

Critical Considerations for Researchers

  • Cytotoxicity vs. Anti-Proliferation: A decrease in MTT signal indicates reduced metabolic activity, which can be due to cell death (cytotoxicity) or simply a halt in cell proliferation. Complementary assays, such as those for apoptosis (e.g., DNA fragmentation, PARP cleavage), are necessary to confirm the mechanism [3].
  • Optimization is Key: The seeding density, treatment time, and MTT incubation time may require optimization for different cell lines.
  • Interference: Ensure that the test compound or its formulation does not directly react with the MTT reagent, as this can lead to false positives or negatives. Running a control with the compound in cell-free medium is recommended.

References

Application Notes and Protocol: Detecting PARP Cleavage in Digallic Acid-Induced Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Digallic acid (DGA), a polyphenolic compound purified from Pistacia lentiscus fruits, has demonstrated significant apoptosis-inducing activity in human lymphoblastoid TK6 cells [1] [2]. Detection of PARP cleavage serves as a crucial biochemical hallmark for confirming apoptosis in DGA-treated cells. This protocol outlines standardized methodologies for detecting and quantifying PARP cleavage to evaluate DGA's pro-apoptotic efficacy in cancer cell lines.

The cleavage of the 113-kDa full-length PARP protein by activated caspases generates a characteristic 89-kDa fragment, which serves as a definitive apoptotic marker [3]. This document provides detailed protocols for Western blot analysis, complementary apoptosis detection methods, and guidelines for data interpretation to facilitate research on DGA's mechanism of action.

Principle of PARP Cleavage as an Apoptosis Marker

During apoptosis, caspase-3 and other executioner caspases cleave PARP-1 at the DEVD214↓G215 site, separating the N-terminal DNA-binding domain (24 kDa) from the C-terminal catalytic domain (89 kDa) [4] [5]. This cleavage event inactivates PARP's DNA repair function and facilitates the dismantling of the cell. The appearance of the 89-kDa fragment on Western blots provides a specific and reliable indicator of apoptosis induction.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for detecting PARP cleavage in this compound-treated cells:

G cluster_prep Sample Preparation cluster_wb Western Blot Analysis cluster_comp Complementary Apoptosis Assays CellCulture Cell Culture (TK6, PANC-1, MIA PaCa-2) DGA_Treatment DGA Treatment (2.5-10 μg/mL, 6-48 h) CellCulture->DGA_Treatment ProteinExtraction Protein Extraction (RIPA Buffer) DGA_Treatment->ProteinExtraction Quantification Protein Quantification (Bradford/Lowry) ProteinExtraction->Quantification SDS_PAGE SDS-PAGE (8-12% Gel) Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% Non-fat Milk) Transfer->Blocking AntibodyIncubation Antibody Incubation Blocking->AntibodyIncubation Detection Chemiluminescent Detection AntibodyIncubation->Detection DNA_Fragmentation DNA Fragmentation Analysis Detection->DNA_Fragmentation Caspase_Assay Caspase Activity Assay (Colorimetric) Detection->Caspase_Assay

Materials and Reagents

Cell Culture and Treatment
  • Cell lines: Human lymphoblastoid TK6 cells (p53 proficient) [1], PANC-1, or MIA PaCa-2 pancreatic cancer cells [6]
  • Culture medium: RPMI-1640 GlutaMAX for TK6 cells; DMEM for adherent cells [1] [6]
  • This compound: Purified from Pistacia lentiscus fruits [1]
  • Vehicle control: Dimethyl sulfoxide (DMSO, 0.5% final concentration) [1]
  • Positive control: Staurosporine (1 μM) or other known apoptosis inducers
Protein Extraction and Analysis
  • Lysis buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.4% deoxycholate, 1% NP-40) containing protease inhibitors [3]
  • Alternative lysis buffer: 62.5 mM Tris-HCl pH 6.8, 6 M urea [1]
  • Protein quantification: Bradford or Lowry protein assay reagents
Western Blot Reagents
  • Primary antibodies: Mouse anti-PARP monoclonal antibody (recognizing both full-length and cleaved fragments) [1] [7]
  • Secondary antibodies: Goat anti-mouse alkaline phosphatase-conjugated antibody [1] or HRP-conjugated antibodies [7]
  • Detection substrate: BCIP/NBT [1] or enhanced chemiluminescence (ECL) reagents
  • Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane [1]
  • Blocking solution: 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20)

Step-by-Step Protocol

Cell Culture and this compound Treatment
  • Cell culture: Maintain TK6 cells in RPMI-1640 GlutaMAX medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 1 mM non-essential amino acids, and 50 μg/mL gentamicin at 37°C in a humidified atmosphere with 5% CO₂ [1].

  • This compound treatment:

    • Prepare DGA stock solution in DMSO and dilute to working concentrations in complete medium.
    • Treat cells at a density of 1.5 × 10⁶ cells/mL with DGA at concentrations of 2.5, 5, and 10 μg/mL for 6, 24, and 48 hours [1].
    • Include vehicle control (0.5% DMSO) and positive control (1 μM staurosporine) treatments.
  • Cell harvesting:

    • Collect cells by centrifugation at 1,200 × g for 5 minutes.
    • Wash twice with cold phosphate-buffered saline (PBS).
    • Proceed immediately to protein extraction or store cell pellets at -80°C.
Protein Extraction and Quantification
  • Lyse cells in RIPA buffer (or alternative lysis buffer) containing protease inhibitors.

    • Use approximately 100-200 μL lysis buffer per 1 × 10⁶ cells.
    • Incubate on ice for 30 minutes with occasional vortexing.
  • Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C [3].

  • Transfer supernatant to fresh pre-chilled tubes.

  • Quantify protein concentration using Bradford assay according to manufacturer's instructions.

  • Prepare samples by mixing with 4× Laemmli buffer and heating at 95°C for 5 minutes.

Western Blot Analysis
  • SDS-PAGE:

    • Load 20-30 μg of total protein per well on 8-12% SDS-polyacrylamide gels.
    • Include pre-stained protein molecular weight markers.
    • Electrophorese at 100-120 V until the dye front reaches the bottom of the gel.
  • Protein transfer:

    • Transfer proteins to PVDF membrane at 100 V for 1 hour or 30 V overnight at 4°C.
    • Confirm transfer using Ponceau S staining if desired.
  • Blocking:

    • Block membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Antibody incubation:

    • Incubate with primary anti-PARP antibody (diluted according to manufacturer's instructions) overnight at 4°C with gentle shaking.
    • Wash membrane 3× for 10 minutes each with TBST.
    • Incubate with secondary antibody conjugated with alkaline phosphatase or HRP for 1 hour at room temperature.
    • Wash membrane 3× for 10 minutes each with TBST.
  • Detection:

    • For alkaline phosphatase: Develop with BCIP/NBT substrate until bands appear [1].
    • For HRP: Use enhanced chemiluminescence (ECL) reagents and expose to X-ray film or digital imaging system.
Complementary Apoptosis Assays
5.4.1. DNA Fragmentation Analysis
  • Extract genomic DNA from DGA-treated cells using:

    • Lysis buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% N-lauroyl sarcosine
    • Proteinase K digestion (250 μg/mL) at 56°C overnight
    • RNase A treatment (2 mg/mL) at 56°C for 2 hours
    • Phenol-chloroform extraction and ethanol precipitation [1]
  • Separate DNA fragments on 1.5% agarose gels at 67 V for 45-60 minutes.

  • Visualize DNA with ethidium bromide (0.5 μg/mL) under UV light.

    • Apoptotic cells show characteristic DNA laddering pattern.
5.4.2. Caspase Activity Assay
  • Measure caspase-3 and caspase-8 activities using colorimetric assay kits according to manufacturer's instructions [1].

  • Use cell lysates prepared from DGA-treated cells.

  • Quantify activity by measuring absorbance at 405 nm and normalize to protein concentration.

Expected Results and Data Interpretation

PARP Cleavage Patterns
DGA Concentration Treatment Duration Expected PARP Cleavage Complementary Apoptosis Markers
2.5 μg/mL 6-24 h Minimal to moderate cleavage Slight caspase activation
5 μg/mL 24 h Moderate cleavage DNA laddering, caspase activation
10 μg/mL 24-48 h Extensive cleavage Significant DNA fragmentation
Quantitative Data from Literature
Cell Line DGA Concentration Treatment Time PARP Cleavage Caspase-8 Activation Caspase-3 Activation
TK6 8.5 μg/mL 24-48 h Significant 2.5-fold increase Dose-dependent increase
TK6 10 μg/mL 48 h Extensive 3-fold increase Maximum activation

Note: Data adapted from [1] [2]

Troubleshooting Guide

Problem Possible Cause Solution
No PARP cleavage detected Insufficient apoptosis induction Increase DGA concentration or treatment time; verify caspase activity
High background on Western blot Inadequate blocking or washing Increase blocking time to 2 hours; increase TBST washes to 5×10 minutes
Non-specific bands Antibody cross-reactivity Optimize antibody dilution; include secondary-only control
Poor protein transfer Inefficient transfer conditions Confirm membrane activation (PVDF); optimize transfer time and voltage
No signal Antibody degradation Validate antibodies with positive control; check reagent expiration

Applications in Drug Discovery

Detection of PARP cleavage in DGA-treated cells provides critical information for:

  • Mechanistic studies of DGA-induced apoptosis via caspase-8 extrinsic pathway [1]
  • Dose-response relationships for DGA cytotoxicity
  • Structure-activity relationship studies of gallotannin derivatives
  • Combination therapy development with conventional chemotherapeutic agents

The confirmed PARP cleavage, DNA fragmentation, and caspase activation support DGA's potential as a cancer-preventive agent and warrant further investigation in in vivo models [1] [2].

References

Comprehensive Application Notes: Digallic Acid DNA Fragmentation Analysis for Apoptosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Apoptosis, or programmed cell death, is a fundamental biological process essential for maintaining tissue homeostasis, eliminating damaged cells, and ensuring proper development in multicellular organisms. This highly regulated process is characterized by distinct morphological changes including cell shrinkage, chromatin condensation, membrane blebbing, and ultimately DNA fragmentation. The significance of apoptosis extends to various pathological conditions, particularly cancer, where defective apoptosis allows uncontrolled cell proliferation and tumor development. Consequently, the induction of apoptosis represents a promising therapeutic strategy for cancer treatment, driving research into compounds that can effectively trigger this process in malignant cells while sparing normal tissues.

Digallic acid (DGA), a polyphenolic compound isolated from Pistacia lentiscus L. fruits, has emerged as a promising apoptosis-inducing agent with potential therapeutic applications. Polyphenols have garnered significant scientific interest due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Epidemiological studies consistently demonstrate that diets rich in polyphenol-containing fruits and vegetables are associated with reduced cancer risk, highlighting their potential as chemopreventive agents. This compound specifically has demonstrated remarkable pro-apoptotic capabilities in various cancer cell models, positioning it as a compelling subject for mechanistic studies and drug development initiatives focused on harnessing natural compounds for oncology applications [1] [2].

The molecular machinery of apoptosis involves two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspase proteases, which orchestrate the systematic dismantling of cellular components, including the cleavage of key structural proteins and the activation of endonucleases responsible for DNA fragmentation. A critical event in apoptosis is the activation of CAD (Caspase-Activated DNase), which cleaves DNA at internucleosomal linker sites, generating fragments of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments produce a characteristic DNA ladder pattern that serves as a biochemical hallmark of apoptosis, distinguishing it from other forms of cell death such as necrosis [3].

Experimental Data Quantification of this compound Effects

Antiproliferative and Pro-apoptotic Effects

This compound demonstrates concentration-dependent biological activities against various cancer cell lines, with notable effects on cell proliferation and apoptosis induction. The quantitative assessment of these effects provides crucial insights into DGA's therapeutic potential and mechanisms of action. The following table summarizes key experimental findings from published studies on this compound's bioactivity:

Table 1: Quantitative Effects of this compound on Cancer Cells

Cell Line Assay Type Concentration Range Key Results Reference
TK6 (human lymphoblastoid) MTT proliferation assay 10-200 μg/mL Significant inhibition of cell proliferation noted from 8.5 μg/mL [1]
TK6 cells DNA fragmentation analysis 2.5-10 μg/mL for 24-48h DNA ladder pattern observed at 5-10 μg/mL; PARP cleavage confirmed [1]
TK6 cells Caspase activity assays 2.5-10 μg/mL Caspase-8 and caspase-3 activation in dose-dependent manner [1]
K562 cells (human leukemia) DNA fragmentation Not specified in abstract Provoked DNA fragmentation confirming pro-apoptotic effect [2]
K562 cells Antioxidant assays Various concentrations Significant scavenging activity against DPPH and O₂•⁻ radicals [2]

The concentration-dependent response observed in these studies reveals that this compound's antiproliferative effects begin at relatively low concentrations (8.5 μg/mL), while more definitive markers of apoptosis like DNA fragmentation require slightly higher concentrations or extended exposure times. This pattern suggests a hierarchical activation of cell death mechanisms, where initial growth inhibition progresses to full apoptotic commitment as concentration or exposure increases. The simultaneous demonstration of antioxidant and pro-apoptotic activities presents an interesting paradox, as antioxidants typically protect against cell death. This dual functionality may indicate that this compound exerts its pro-apoptotic effects through specific signaling pathways rather than generalized oxidative stress, or that its antioxidant properties manifest differently in cancerous versus normal cells [1] [2].

Caspase Activation Profiles

The execution of apoptosis relies heavily on the activation of caspase enzymes, which serve as both initiators and effectors of the cell death program. Research on this compound has elucidated its specific effects on key caspases in the apoptotic pathway:

Table 2: Caspase Activation by this compound in TK6 Cells

Caspase Type Role in Apoptosis Activation by DGA Downstream Effects
Caspase-8 Initiator caspase in extrinsic pathway Significantly activated Direct activation of caspase-3; cleavage of Bid to tBid
Caspase-3 Effector/executioner caspase Activated in dose-dependent manner Cleavage of PARP and other cellular substrates; DNA fragmentation
Caspase Cascade Amplification of death signal Coordinated activation Systematic dismantling of cellular structures

The dose-dependent activation of caspase-3 by this compound demonstrates a direct relationship between compound concentration and apoptotic commitment. This progressive activation pattern aligns with the observed increase in DNA fragmentation at higher concentrations, confirming the functional consequence of caspase activation in the apoptotic process. The specific activation of caspase-8 indicates that this compound primarily engages the extrinsic apoptosis pathway, which initiates at cell surface death receptors and proceeds through intracellular signaling cascades. However, crosstalk between extrinsic and intrinsic pathways may also contribute to the overall apoptotic response, particularly through Bid cleavage and potential mitochondrial involvement [1].

Apoptotic Signaling Pathways Activated by this compound

Molecular Mechanisms of this compound-Induced Apoptosis

Research indicates that This compound induces apoptosis primarily through the extrinsic pathway, initiating a cascade of molecular events that culminate in programmed cell death. The diagram below illustrates the key signaling pathways involved in this compound-induced apoptosis:

G DGA DGA DeathReceptor Death Receptor Activation DGA->DeathReceptor FADD FADD Recruitment DeathReceptor->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Direct activation Bid Bid Cleavage Caspase8->Bid Cleavage PARP PARP Cleavage Caspase3->PARP CAD CAD Activation Caspase3->CAD DNAFragment DNA Fragmentation CAD->DNAFragment tBid tBid Translocation Bid->tBid Mitochondria Mitochondrial Outer Membrane Permeabilization tBid->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC CytochromeC->Caspase3 Indirect activation (via apoptosome)

Diagram 1: this compound-Induced Apoptotic Signaling Pathways. This diagram illustrates the primary extrinsic pathway (green) activated by this compound, the key execution phase (red), and potential mitochondrial involvement (blue) through Bid cleavage.

Pathway Regulation and Cross-Talk

The extrinsic apoptosis pathway initiated by this compound begins with the activation of death receptors on the cell surface, though the specific receptors involved require further characterization. This activation leads to the recruitment of FADD (Fas-Associated Death Domain) and the formation of the DISC (Death-Inducing Signaling Complex), which facilitates the auto-catalytic activation of caspase-8. Once activated, caspase-8 serves as a key initiator that propagates the death signal through two parallel mechanisms: direct activation of executioner caspases like caspase-3, and proteolytic cleavage of Bid to generate truncated Bid (tBid). This dual signaling approach represents a crucial amplification mechanism that ensures robust commitment to the apoptotic program even when one pathway is partially compromised [1].

The cross-talk between apoptotic pathways represents an important aspect of this compound's mechanism of action. The cleavage of Bid to tBid connects the extrinsic pathway with the intrinsic mitochondrial pathway, enabling comprehensive activation of the cell death program. tBid translocates to mitochondria where it promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors including cytochrome c. Once in the cytosol, cytochrome c facilitates the formation of the apoptosome complex, which further activates caspase-9 and subsequently caspase-3. This convergence of pathways creates a reinforcing loop that amplifies the initial death signal and ensures irreversible commitment to apoptosis. The involvement of both pathways may explain the potent apoptotic effects of this compound observed in various cancer cell models, as it engages multiple cell death mechanisms simultaneously [3] [1].

DNA Fragmentation Analysis Protocol

Sample Preparation and DNA Extraction

The detection of DNA fragmentation through agarose gel electrophoresis remains a cornerstone method for confirming apoptosis in experimental systems. This protocol provides a standardized approach for analyzing DNA fragmentation in cells treated with this compound, enabling researchers to quantitatively assess apoptotic responses. The workflow encompasses cell harvesting, DNA extraction, fragmentation analysis, and visualization, with specific modifications optimized for detecting this compound-induced DNA cleavage patterns.

Table 3: Reagents and Solutions for DNA Fragmentation Analysis

Solution Name Composition Purpose Storage Conditions
Cell Lysis Buffer 10 mM Tris (pH 7.4), 5 mM EDTA, 0.2% Triton X-100 Cell membrane disruption and DNA release 4°C for short-term; -20°C for long-term
TAE Running Buffer 2 M Tris, 1 M sodium acetate, 50 mM EDTA Agarose gel electrophoresis Room temperature
Proteinase K Solution 250 μg/mL proteinase K in extraction buffer Protein digestion and removal Aliquot and store at -20°C
RNase A Solution 2 μL of 10 mg/mL DNase-free RNase RNA degradation to prevent interference Aliquot and store at -20°C
Ethidium Bromide 1 μg/mL in TAE buffer or water DNA staining for visualization Light-sensitive; store at 4°C

The initial phase of DNA fragmentation analysis involves careful preparation of cell samples and extraction of DNA while preserving fragmentation patterns. Begin by pelleting approximately 1-5 × 10^6 cells by centrifugation at 300 × g for 5 minutes. Completely remove the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold cell lysis buffer containing Triton X-100. Vortex the mixture briefly to ensure complete cell resuspension, then incubate on ice for 30 minutes to facilitate thorough cell lysis. Following incubation, centrifuge the lysate at 27,000 × g for 30 minutes at 4°C to separate fragmented DNA (supernatant) from intact chromatin and cellular debris (pellet). Carefully divide the supernatant containing fragmented DNA into two 250 μL aliquots, then add 50 μL of ice-cold 5 M NaCl to each aliquot and vortex to mix. The high-salt conditions help precipitate proteins and other contaminants that could interfere with subsequent analysis [3] [1].

DNA Precipitation and Purification

The precipitation and purification of fragmented DNA represent critical steps that significantly impact the quality and interpretability of results. To the supernatant-NaCl mixture, add 600 μL of ice-cold 100% ethanol and 150 μL of 3 M sodium acetate (pH 5.2), then mix thoroughly by pipetting up and down. Incubate the tubes at -80°C for 1 hour to ensure complete DNA precipitation. Following incubation, centrifuge at 20,000 × g for 20 minutes at 4°C, then carefully discard the supernatant without disturbing the DNA pellet, which may be loose and translucent at this stage. Pool the DNA extracts together by re-dissolving the pellets in a total of 400 μL of extraction buffer (10 mM Tris and 5 mM EDTA). To eliminate RNA contamination that could obscure the DNA fragmentation pattern, add 2 μL of 10 mg/mL DNase-free RNase and incubate for 5 hours at 37°C [3].

For comprehensive protein removal, add 25 μL of proteinase K (20 mg/mL) and 40 μL of digestion buffer (100 mM Tris pH 8.0, 100 mM EDTA, 250 mM NaCl) to the DNA solution, then incubate overnight at 65°C. The extended incubation at elevated temperature ensures thorough digestion of nucleoproteins that remain associated with DNA fragments. Following proteinase K treatment, extract the DNA with an equal volume of phenol/chloroform/isoamyl alcohol (25:24:1), mix thoroughly, and centrifuge at 15,000 × g for 10 minutes to separate phases. Carefully transfer the upper aqueous phase containing DNA to a fresh tube and precipitate the DNA with 2 volumes of ice-cold 100% ethanol. Recover the DNA pellet by centrifugation at 20,000 × g for 20 minutes, then carefully discard the supernatant and air-dry the pellet for 15-30 minutes. Avoid overdrying the pellet as this may make resuspension difficult. Finally, resuspend the DNA in 20 μL Tris-acetate EDTA buffer supplemented with 2 μL of sample buffer (0.25% bromophenol blue, 30% glycerol) for electrophoretic analysis [3] [1].

Gel Electrophoresis and Visualization

The separation and visualization of DNA fragments constitutes the final phase of the apoptosis detection protocol. Prepare a 2% agarose gel by dissolving electrophoresis-grade agarose in TAE buffer, then add ethidium bromide to a final concentration of 1 μg/mL once the solution has cooled to approximately 60°C. Pour the gel into an appropriate casting tray with well combs and allow it to solidify completely. Load the resuspended DNA samples into the wells alongside a DNA molecular weight marker suitable for resolving fragments in the 100-2000 bp range. Conduct electrophoresis at 67-70 V for 45-75 minutes using TAE as the running buffer, monitoring the migration of the bromophenol blue tracking dye. Following electrophoresis, visualize the DNA fragments using ultraviolet transillumination at 302 nm and capture images for documentation and analysis [3] [1].

The characteristic DNA ladder pattern observed in apoptotic samples consists of fragments at approximately 180-200 base pair intervals, reflecting cleavage at internucleosomal regions. This distinctive pattern contrasts with the smeared appearance of necrotic DNA degradation or the single high molecular weight band of viable cells. When analyzing this compound-treated samples, the intensity of the DNA ladder typically increases with both concentration and exposure time, providing a semi-quantitative assessment of apoptotic extent. Include appropriate controls in each experiment: untreated cells (negative control), cells treated with a known apoptosis inducer (positive control), and a molecular weight marker for fragment sizing. This controlled approach ensures accurate interpretation of results and confirms that observed DNA fragmentation specifically results from this compound-induced apoptosis rather than non-specific degradation [3] [1].

Alternative Apoptosis Assessment Methods

Complementary Assays for Apoptosis Detection

Western blot analysis of apoptosis-related proteins represents another valuable complementary approach, providing mechanistic insights into the signaling pathways activated by this compound. This technique can detect key apoptotic markers including PARP cleavage, which produces an characteristic 89 kDa fragment during apoptosis, and caspase activation through the appearance of cleaved subunits. For this compound research, Western blotting has confirmed caspase-8 and caspase-3 activation, demonstrating engagement of the extrinsic apoptotic pathway. Additional protein targets of interest include Bid cleavage to tBid, cytochrome c release from mitochondria, and changes in Bcl-2 family protein expression. Though protein-based assays require specific antibodies and optimized detection conditions, they provide functional validation of apoptotic pathways that complements DNA fragmentation data [1].

Caspase Activity Assays and Mitochondrial Assessment

Caspase activity assays utilize colorimetric, fluorometric, or luminescent substrates to directly measure the enzymatic activity of specific caspases during apoptosis. These assays employ peptide substrates conjugated to reporting molecules that generate detectable signals upon cleavage, allowing quantitative assessment of caspase activation. For this compound studies, caspase-8 and caspase-3 colorimetric assays have demonstrated dose-dependent activation, confirming the compound's engagement of specific apoptotic pathways. The main advantages of caspase activity assays include their quantitative nature, ability to distinguish between different caspase types, and compatibility with multi-well plate formats for screening applications. Limitations include potential interference from other cellular proteases and the transient nature of caspase activation, which requires careful timing of measurements [1].

Assessment of mitochondrial changes during apoptosis provides additional evidence of apoptotic commitment, particularly through measurements of mitochondrial membrane potential (ΔΨm). During apoptosis, the mitochondrial permeability transition pore (MPTP) opens, leading to dissipation of ΔΨm and release of cytochrome c and other pro-apoptotic factors. This loss of membrane potential can be detected using fluorescent dyes such as JC-1, tetramethylrhodamine ethyl ester (TMRE), or MitoTracker Red CMXRos, which accumulate in mitochondria in a membrane potential-dependent manner. Flow cytometric or fluorescence microscopic analysis of stained cells reveals the percentage of cells with depolarized mitochondria, providing another quantitative parameter of apoptotic progression. For this compound, mitochondrial depolarization may occur secondary to caspase-8-mediated Bid cleavage, connecting the extrinsic and intrinsic apoptotic pathways [3].

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

The implementation of DNA fragmentation analysis presents several technical challenges that can compromise result interpretation if not properly addressed. The following table outlines common issues encountered during apoptosis detection and recommended solutions:

Table 4: Troubleshooting Guide for DNA Fragmentation Analysis

Problem Potential Causes Recommended Solutions
Weak or absent DNA ladder Insufficient apoptosis induction; inadequate cell lysis; poor DNA recovery Include positive control; verify cell lysis efficiency; optimize precipitation steps
Smearing instead of discrete bands DNA degradation from necrosis; incomplete protein digestion; sample overload Use fresh proteinase K and RNase; ensure proper handling; reduce sample load
No DNA visible in any lanes Complete DNA loss during precipitation; incorrect buffer preparation Use carrier during precipitation; verify buffer pH and composition
High background staining Inadequate washing; insufficient protein removal; RNA contamination Extend proteinase K digestion; include RNase treatment; repeat phenol/chloroform extraction
Poor band resolution Incorrect gel concentration; excessive voltage during electrophoresis Use 2% agarose gel; run at 65-70 V for optimal separation

The quality of starting materials significantly influences experimental outcomes. Use cells in logarithmic growth phase with viability exceeding 90% to ensure robust responses to apoptotic stimuli. When treating cells with this compound, include a concentration range (e.g., 2.5-20 μg/mL) and multiple time points (e.g., 24-48 hours) to capture the progression of apoptotic events. Always include appropriate controls: untreated cells as a negative control, cells treated with a known apoptosis inducer (e.g., staurosporine or camptothecin) as a positive control, and a sample spiked with DNA molecular weight markers for accurate fragment sizing. These controls establish expected results and facilitate troubleshooting when experiments yield suboptimal data [3] [1].

Methodological Limitations and Complementary Approaches

The DNA fragmentation protocol described possesses several limitations that researchers should consider when designing experiments and interpreting results. This approach is semi-quantitative at best, providing visual evidence of apoptosis but limited capability for precise quantification of apoptotic extent. The method cannot distinguish between different stages of apoptosis (early vs. late) and may miss early apoptotic events before significant DNA fragmentation occurs. Additionally, the requirement for relatively large cell numbers (1-5 × 10^6 cells per sample) limits application in precious or limited samples, and the use of ethidium bromide poses safety concerns requiring proper handling and disposal. Perhaps most significantly, this bulk analysis approach provides population-level data but cannot assess heterogeneity in apoptotic responses within a cell population [3].

Conclusion

The comprehensive analysis of DNA fragmentation provides robust evidence for this compound-induced apoptosis in cancer cells, supporting its potential as a therapeutic agent or chemical probe for cell death research. The detailed protocol outlined in this document enables researchers to reliably detect the characteristic DNA ladder pattern that distinguishes apoptosis from other forms of cell death, while the complementary methodologies allow for multidimensional assessment of apoptotic pathways. The experimental evidence demonstrating caspase-8 activation by this compound reveals its specific engagement of the extrinsic apoptosis pathway, although cross-talk with the intrinsic mitochondrial pathway likely contributes to the overall cell death response. These mechanistic insights not only illuminate this compound's mode of action but also suggest potential combination strategies with other agents that target complementary cell death pathways.

The integration of DNA fragmentation analysis with other apoptotic markers creates a powerful framework for evaluating novel compounds and optimizing therapeutic approaches. As research on this compound and related polyphenols advances, these methodologies will continue to provide critical insights into their mechanisms and potential applications in oncology. Future directions might include investigating this compound's effects on different cancer types, exploring potential synergies with conventional chemotherapeutic agents, and examining its influence on non-apoptotic cell death pathways. Through the rigorous application of these standardized protocols, researchers can systematically unravel the therapeutic potential of this compound and contribute to the development of novel apoptosis-based therapies.

References

Comprehensive Application Notes and Protocols for Assessing Digallic Acid Antimutagenic Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Digallic acid (gallic acid 5,6-dihydroxyl-3-carboxyphenyl ester) is a naturally occurring polyphenolic compound found in various plants including Pistacia lentiscus, Quercus brantii, and Phyllanthus emblica [1] [2] [3]. As a component of hydrolyzable tannins, this compound exhibits significant antimutagenic potential through multiple biological mechanisms. Antimutagenic compounds play a crucial role in cancer chemoprevention by preventing, interrupting, or reversing the carcinogenic process at its earliest stages [4]. Research indicates that this compound and related polyphenols can reduce mutation rates through direct antioxidant activity, reactive oxygen species (ROS) scavenging, mutagen inactivation, and potential enhancement of DNA repair mechanisms [4] [5]. The compound's effectiveness stems from its ability to neutralize various mutagens, including both direct-acting mutagens and those requiring metabolic activation [1].

Experimental Approaches for Antimutagenicity Assessment

In Vitro Antimutagenicity Assays

Table 1: Standardized Assay Systems for this compound Antimutagenicity Evaluation

Assay Type Mutagen Used Endpoint Measured Key Parameters Reference Organism/Cell Line
SOS Chromotest Nifuroxazide (direct mutagen), Aflatoxin B1 (indirect mutagen) Induction factor reduction Concentrations: 2, 10, 50 μg/assay; % inhibition E. coli PQ37 strain [1]
Ames Test 4-nitroquinoline 1-oxide (4-NQO) Revertant colony count % inhibition (≥20% considered active); concentrations: 0.05-5 mg/mL Salmonella typhimurium TA98, TA100 [5]
In Vitro Mammalian Cell Micronucleus Test Mitomycin C (clastogen), Vinblastine (aneugen) Micronuclei frequency Fold increase reduction; ROS levels; 26h treatment Human lymphoblastoid TK6 cells [4]
Comet Assay H₂O₂ (oxidative stress) DNA strand breaks Tail moment, % DNA in tail; antigenotoxicity Circulating erythrocytes [1]
Quantitative Analysis Methods

Table 2: Analytical Methods for Quantifying Antimutagenic Effects

Method Application Key Outcomes for this compound Experimental Conditions
DPPH Free Radical Scavenging Antioxidant capacity measurement EC₅₀ values: 1.20-19.06 μg/mL for plant extracts containing this compound [5] 96-well microtiter plates; 515nm absorbance; vitamin C as positive control [5]
Folin-Ciocalteu Assay Total phenolic content 5.17-18.65 mg GAE/g plant extract [5] 765nm absorbance; gallic acid as standard [3]
Gene Expression Microarray Cell defense gene profiling Confirmation of antioxidant and antigenotoxic effects at transcriptional level [1] 82-gene cDNA microarray; leukemia cells with H₂O₂ stress [1]
Cytotoxicity Assessment Safety profiling Guava ViaCount assay; viability ≥45±5% for non-cytotoxic concentrations [4] 26h treatment; 1000 events acquired [4]

Detailed Experimental Protocols

SOS Chromotest Protocol for Direct and Indirect Mutagens

Principle: Measures induction of SOS repair system in E. coli as response to DNA damage [1].

Procedure:

  • Prepare overnight culture of E. coli PQ37 in LB medium
  • Add this compound samples at concentrations of 2, 10, and 50 μg/assay
  • Add either nifuroxazide (5 μg/assay) as direct mutagen or AFB₁ (10 μg/assay) as indirect mutagen
  • Incubate at 37°C for 2 hours with shaking
  • Measure β-galactosidase activity (SOS induction) and alkaline phosphatase (protein synthesis)
  • Calculate induction factor = (β-galactosidase/alkaline phosphatase) treated / (β-galactosidase/alkaline phosphatase) control
  • Determine % inhibition = [(IF control - IF sample)/(IF control - 1)] × 100

Validation: Gallic acid demonstrated dose-dependent inhibition, with higher efficacy against direct-acting mutagen nifuroxazide [1].

Ames Test Protocol with Metabolic Activation

Principle: Measures reverse mutations in Salmonella typhimurium histidine auxotrophs [5].

Procedure:

  • Prepare S9 liver homogenate fraction from Aroclor-1254 treated rats for metabolic activation
  • Combine 0.1 mL bacterial culture (TA98 or TA100), 0.1 mL this compound sample (0.05-5 mg/mL), and 0.5 mL S9 mix or phosphate buffer
  • Add 0.1 mL mutagen solution (4-NQO)
  • Incubate at 37°C for 20 minutes
  • Add 2 mL top agar and pour onto minimal glucose agar plates
  • Incubate at 37°C for 48-72 hours
  • Count revertant colonies and calculate % inhibition = [1 - (revertants sample/revertants control)] × 100

Interpretation: ≥20% inhibition considered active antimutagenicity; plant extracts with this compound showed up to 99% inhibition in TA100 strain [5].

In Vitro Mammalian Cell Micronucleus Test

Principle: Detects micronuclei formation in human lymphoblastoid cells as indicator of chromosomal damage [4].

Procedure:

  • Culture TK6 cells in RPMI-1640 with 10% FBS at 37°C, 5% CO₂
  • Treat with this compound extracts (3-48 μg/mL) for 26 hours (1.5-2.0 cell cycles)
  • Add mitomycin C (0.5 μg/mL) as clastogen or vinblastine as aneugen
  • Assess cytotoxicity using Guava ViaCount reagent (viability must be ≥45±5%)
  • Process cells for micronucleus scoring using flow cytometry or microscopy
  • Measure ROS levels using 2,7-dichlorodihydrofluorescin diacetate (DCFH-DA)
  • Calculate micronuclei frequency fold change and % reduction

Results Interpretation: Castanea sativa bark extract reduced MMC-induced micronuclei fold increase from 2.9 to 1.8 and decreased ROS levels by over 2-fold [4].

Mechanisms of Action and Signaling Pathways

This compound exerts antimutagenic effects through multiple interconnected mechanisms that can be visualized in the following pathway diagram:

G cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms DigallicAcid This compound Exposure Antioxidant Antioxidant Activity DigallicAcid->Antioxidant ROS ROS Scavenging DigallicAcid->ROS MutagenInactivation Mutagen Inactivation DigallicAcid->MutagenInactivation GeneExpression Gene Expression Modulation DigallicAcid->GeneExpression Antioxidant->ROS Synergistic Outcomes Reduced Mutagenicity Decreased DNA Damage Lower Mutation Frequency ROS->Outcomes Prevents Oxidative DNA Damage MutagenInactivation->Outcomes Direct Binding DNArepair DNA Repair Enhancement GeneExpression->DNArepair Upregulation DetoxEnzymes Detoxification Enzyme Induction GeneExpression->DetoxEnzymes Induction DNArepair->Outcomes Enhanced Genomic Stability DetoxEnzymes->Outcomes Mutagen Detoxification

Figure 1: Mechanisms of this compound Antimutagenic Activity - This diagram illustrates the multiple pathways through which this compound exerts its antimutagenic effects, including direct antioxidant mechanisms and indirect gene expression modulation.

Practical Considerations and Troubleshooting

Sample Preparation and Solubility
  • Extraction: this compound can be efficiently extracted from plant materials using 80% methanol with ultrasonic treatment for 20 minutes at 40°C followed by centrifugation at 3000 rpm for 10 minutes [3]
  • Solubility: Use RPMI 1640 medium with 20% DMSO for stock solutions, ensuring final DMSO concentration never exceeds 1% v/v in cell cultures [4]
  • Storage: Preserve this compound extracts at room temperature protected from light; reconstitute in methanol to 10 mg/mL stock for bioassays [5]
Critical Experimental Parameters
  • Cytotoxicity Screening: Always perform cytotoxicity assays (Guava ViaCount or MTT) before antimutagenicity tests; viability should be ≥45±5% for valid results [4]
  • Metabolic Activation: Include S9 liver fraction for detecting antimutagenic effects against indirect mutagens requiring metabolic activation [1] [5]
  • Positive Controls: Use appropriate positive controls: vitamin C for antioxidant assays, gallic acid for phenolic content, and known antimutagenic plant extracts (e.g., Psoralea pinnata) for assay validation [5]
Data Interpretation Guidelines
  • Activity Threshold: Consider ≥20% reduction in mutagen-induced damage as active antimutagenicity [5]
  • Dose-Response: Establish EC₅₀ values for quantitative comparison; this compound-containing plant extracts show EC₅₀ values of 1.20-19.06 μg/mL in DPPH assay [5]
  • Mechanistic Differentiation: Use both clastogens (MMC) and aneugens (vinblastine) to determine mechanism specificity [4]

Conclusion

This compound represents a promising natural antimutagenic compound with multiple mechanisms of action. The standardized protocols outlined in these application notes provide researchers with validated methods for comprehensive evaluation of its antimutagenic potential. The strong correlation between total phenolic content, antioxidant activity, and antimutagenic efficacy [5] supports the use of this compound as a lead compound for cancer chemoprevention strategies. Further research should focus on structure-activity relationships of this compound derivatives and their synergistic effects with other bioactive compounds.

References

Comprehensive Application Notes and Protocols: Digallic Acid Free Radical Scavenging Activity via DPPH Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses plays a central role in the pathogenesis of numerous chronic and degenerative diseases, including neurodegenerative disorders, diabetes, cardiovascular diseases, and cancer [1]. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay has emerged as one of the most popular, quick, easy, and affordable approaches for measuring antioxidant properties of natural and synthetic compounds [2]. This method enables researchers to assess the potential of substances to serve as hydrogen donors or free-radical scavengers (FRS), providing crucial information about their ability to neutralize free radicals that contribute to oxidative damage [2].

Digallic acid and its derivatives represent an important class of natural polyphenols with demonstrated potent radical scavenging activity [3]. These compounds are widely distributed in various plant species and have gained significant attention due to their ability to scavenge free radicals, modulate enzymatic activities, and offer protective effects with minimal toxicity [1]. The interest in this compound and related compounds extends beyond basic research into practical applications in the pharmaceutical, cosmetic, and food industries, where they serve as natural alternatives to synthetic antioxidants [3]. Understanding the precise mechanisms, optimal assay conditions, and structure-activity relationships of this compound provides valuable insights for drug development professionals seeking to harness its therapeutic potential.

Chemical Structure and Properties

This compound, also known as tannic acid or gallotannin, consists of two gallic acid molecules esterified together, forming a depside structure. The molecule contains multiple phenolic hydroxyl groups that confer its strong antioxidant properties through their ability to donate hydrogen atoms to free radicals [3]. The chemical structure features an ester bond connecting the carboxyl group of one gallic acid molecule to a phenolic hydroxyl group of another, creating extended π-orbital conjugation that enhances radical stabilization capacity [4].

The spatial configuration of hydroxyl groups significantly influences the antioxidant efficiency of this compound. Research has identified that both meta- and para-digallic acid configurations occur naturally and exhibit potent free radical scavenging activity [3]. The presence of multiple electron-donating substituents (-OH and -OCH₃) in optimal spatial arrangement allows this compound to effectively neutralize free radicals through both hydrogen atom transfer and single electron transfer mechanisms [4]. The molecular planarity and ability to form intramolecular hydrogen bonding further contribute to the stability of the radical intermediates formed during the antioxidant reaction, enhancing its reactivity toward peroxyl radicals and other reactive oxygen species [5].

Quantitative DPPH Scavenging Data

Table 1: Comparative DPPH Radical Scavenging Activity of this compound and Reference Compounds

Compound IC₅₀ Value Assay Conditions Reference Standard Reference
This compound (mixed m/p) <10 μg/mL Not specified Gallic acid [3]
This compound methyl ester (mixed m/p) <10 μg/mL Not specified Gallic acid [3]
Gallic acid <10 μg/mL Not specified Self [3]
Ethyl acetate fraction (E. floribundus) 6.19 μg/mL 30 min incubation, 517 nm Ascorbic acid (IC₅₀ = 9.74 μg/mL) [1]
Plant extract library actives ≤30 μg/mL Standard DPPH screening Not specified [3]

Table 2: Antioxidant Activity of Gallic Acid Derivatives in Different Assay Systems

Compound DPPH Scavenging Activity FRAP Activity Cellular ROS Inhibition Notes
Gallic acid Potent High 96% at 1000 μM Reference compound
This compound derivatives Highly potent (<10 μg/mL) Not tested Not tested Superior to many flavonoids
Quercetin-3-O-(2''-O-galloyl)-β-galactopyranoside Moderate Not tested Not tested Weaker than this compound
3,4,5-THBS Not specified Not specified 93% at 1000 μM Gallic acid derivative
Flavonol glycosides Variable Not tested Moderate UV-B protection Structure-dependent activity

The DPPH radical scavenging data clearly demonstrates that this compound and its derivatives belong to the most potent class of natural antioxidants, with IC₅₀ values below 10 μg/mL, outperforming even ascorbic acid in standardized assays [3]. The structural features of this compound, particularly the presence of multiple phenolic hydroxyl groups in optimal configuration, contribute to its enhanced radical scavenging capacity compared to monomeric gallic acid and many flavonoid derivatives [4]. The methyl ester derivative of this compound maintains similar potency to the parent compound, suggesting that the free carboxylic acid group is not essential for DPPH scavenging activity, which primarily depends on the phenolic hydroxyl functionality [3].

Detailed Experimental Protocols

DPPH Free Radical Scavenging Assay
4.1.1 Principle and Mechanism

The DPPH assay is based on the scavenging of the stable radical DPPH• (2,2-diphenyl-1-picrylhydrazyl), which exhibits a characteristic deep purple color with maximum absorption at 517 nm [2]. When an antioxidant compound donates a hydrogen atom to DPPH•, the radical is reduced to DPPH-H (diphenylpicrylhydrazine), resulting in decolorization to a yellow hue [2]. The extent of decolorization is proportional to the hydrogen-donating capacity of the antioxidant, providing a quantitative measure of radical scavenging activity [2].

4.1.2 Reagents and Materials
  • DPPH solution: Prepare 0.1-0.3 mM solution in methanol (0.1 mM for quantitative assays; 0.3 mM for rapid screening) [6] [1]
  • Antioxidant samples: Dissolve this compound in methanol at concentrations ranging from 1-1000 μM for dose-response studies [6]
  • Reference standards: Gallic acid, ascorbic acid, or Trolox as positive controls [7] [1]
  • Methanol HPLC-grade as solvent blank [3]
  • Equipment: UV-VIS spectrophotometer, vortex mixer, analytical balance, micropipettes, test tubes, and dark incubation chamber [6]
4.1.3 Step-by-Step Procedure
  • Sample Preparation: Prepare serial dilutions of this compound in methanol covering the concentration range of 1-1000 μM [6]. For plant extracts containing this compound, test concentrations typically range from 5-500 μg/mL [1].

  • Reaction Mixture: Combine 100 μL of this compound solution with 200-300 μL of freshly prepared DPPH solution (0.1-0.3 mM in methanol) [7] [1]. For the modified microassay, mix 50 μL sample with 150 μL DPPH solution [8].

  • Incubation: Vortex the mixture thoroughly and incubate in the dark at room temperature (25 ± 2°C) for 30 minutes to allow complete reaction [6] [1]. Note that some protocols use shorter incubation times (10-15 minutes) [7].

  • Absorbance Measurement: Measure the absorbance of each sample against a methanol blank at 517 nm using a UV-VIS spectrophotometer [6]. Ensure measurements are taken within the linear range of the instrument.

  • Control Preparation: Prepare a negative control containing DPPH solution with methanol instead of antioxidant sample, and a blank with methanol only [1].

G compound This compound Solution mix Mixing compound->mix 100 μL dpph DPPH Solution (0.1-0.3 mM in methanol) dpph->mix 200-300 μL incubate Incubation 30 min at 25°C (Dark) mix->incubate measure Absorbance Measurement at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

Diagram 1: DPPH Assay Workflow for this compound Analysis

4.1.4 Calculations and Data Analysis

Radical scavenging activity is calculated using the following formula [7] [1]:

Scavenging activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100

Where:

  • Abs_control = Absorbance of DPPH solution without antioxidant
  • Abs_sample = Absorbance of DPPH solution with antioxidant

The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined from the dose-response curve by plotting percentage inhibition against compound concentration and performing linear regression analysis [7] [6]. For enhanced accuracy, use non-linear regression models when working with a wide concentration range.

Sample Preparation and Purification
4.2.1 Plant Material Extraction
  • Maceration: Subject powdered plant material (e.g., stem bark, leaves) to multiple 72-hour maceration processes with ethanol (5 L per 2.1 kg material) at room temperature (~25°C) [1].
  • Concentration: Pool extracts, filter through Whatman No. 1 filter paper, and concentrate under reduced pressure using a rotary evaporator at 45°C [1].
  • Fractionation: Partition the crude extract between distilled water and solvents of increasing polarity (hexane, chloroform, and ethyl acetate) to obtain fractions enriched with different polarity compounds [1].
4.2.2 Tannin Removal and this compound Isolation
  • Polyamide Filtration: Pass crude methanolic extracts through polyamide resin (particle size: 0.05-0.16 mm) to remove interfering tannins while retaining this compound and related polyphenols [3].
  • Column Chromatography: Subject active fractions to silica gel column chromatography (100-200 mesh) using solvent gradients from 100% hexane to 100% ethyl acetate (100:0 to 0:100, v/v) [1].
  • HPLC Purification: Further purify this compound using preparative HPLC with C18 column (150 × 30 mm i.d., 5 μm) and water-acetonitrile or water-methanol gradients with 0.1% formic acid [3].

Structure-Activity Relationships

The antioxidant efficacy of this compound derivatives is governed by several key structural factors that influence their hydrogen-donating capacity and radical stability [4] [5]. The number and position of hydroxyl groups represents the primary determinant of radical scavenging activity, with the trihydroxy phenolic configuration providing optimal electron delocalization and radical stabilization [4]. Studies comparing various gallic acid derivatives have demonstrated that the ortho-dihydroxy (catechol) structure in one of the galloyl units enhances antioxidant potency through additional stabilization mechanisms, including intramolecular hydrogen bonding and increased resonance delocalization [5].

The ester linkage between gallic acid units in this compound creates extended conjugation that facilitates electron transfer across the molecular framework, resulting in superior antioxidant activity compared to monomeric gallic acid [3]. However, methylation of phenolic hydroxyl groups generally decreases activity, as observed with trimethoxybenzoic acid derivatives which showed reduced potency compared to their hydroxylated counterparts [5]. Interestingly, esterification of the carboxylic acid group to form alkyl gallates can enhance lipophilicity and improve antioxidant activity in membrane systems, suggesting that molecular hydrophobicity plays a significant role in determining antioxidant efficacy in biological environments [5].

G structural Structural Features of This compound hydroxyl Number and Position of OH Groups structural->hydroxyl conjugation Extended π-Conjugation System structural->conjugation hydrophobicity Molecular Hydrophobicity structural->hydrophobicity steric Steric Effects Around Phenolic OH structural->steric efficacy Enhanced Antioxidant Efficacy hydroxyl->efficacy Primary Effect conjugation->efficacy Stabilizes Radical Intermediates hydrophobicity->efficacy Membrane Penetration steric->efficacy Accessibility to Radicals

Diagram 2: Structure-Activity Relationships of this compound

The steric accessibility of phenolic hydroxyl groups significantly influences reaction kinetics with DPPH radicals, with less hindered compounds exhibiting faster radical scavenging rates [4] [5]. Theoretical calculations including bond dissociation energy (BDE) of the O-H bond and ionization potential (IP) provide quantitative parameters for predicting antioxidant activity, with lower BDE and IP values generally correlating with enhanced radical scavenging capacity [5]. These structure-activity relationships provide valuable guidance for medicinal chemists seeking to design novel antioxidant compounds based on the this compound scaffold with optimized properties for specific therapeutic applications.

Applications in Research and Development

Drug Discovery and Development

The potent antioxidant activity of this compound makes it a promising candidate for the development of therapeutics targeting oxidative stress-related disorders [1]. Research has demonstrated its potential in neuroprotective strategies against neurodegenerative diseases like Parkinson's disease, where oxidative stress is implicated in the selective degeneration of dopaminergic neurons [5]. The ability of this compound to scavenge free radicals and protect against 6-hydroxydopamine (6-OHDA)-induced oxidative stress in human neuroblastoma cells highlights its potential in neurological drug development [5].

Recent advances in gallic acid derivatives, particularly sulfonamide-based compounds, have shown enhanced antioxidant and anti-inflammatory properties with improved oral bioavailability compared to native gallic acid [6]. Compounds such as 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) demonstrate significantly improved pharmacokinetic profiles, with longer half-lives and higher Cmax values, addressing the limitation of rapid elimination that has hindered clinical application of gallic acid [6]. These findings support the potential of this compound derivatives as effective alternatives for clinical applications requiring sustained antioxidant protection.

Cosmetic and Skincare Formulations

The free radical scavenging and UV-protective properties of this compound have significant applications in cosmetic and skincare products [3]. Research on Panamanian plant extracts containing this compound derivatives has demonstrated their capacity to protect human skin fibroblasts against UV-B-induced cell death, with some compounds almost completely blocking UV-induced cytotoxicity [3]. The dual functionality of this compound as both radical scavenger and photoprotectant makes it particularly valuable in anti-aging formulations, where it can counteract both the oxidative and radiation components of extrinsic skin aging.

The compatibility with biological systems and perceived safety of natural products like this compound derivatives provides higher consumer acceptance compared to synthetic antioxidants [3]. Incorporating this compound into cosmetic formulations requires consideration of stability, penetration enhancement, and compatibility with other ingredients. The tannin-depleted fractions obtained through polyamide filtration offer improved compatibility while maintaining bioactivity, making them suitable for various cosmetic applications including serums, creams, and protective formulations [3].

Conclusion

This compound represents a highly potent natural antioxidant with demonstrated efficacy in DPPH free radical scavenging assays. The comprehensive protocols outlined in this application note provide researchers with standardized methods for evaluating the antioxidant capacity of this compound and its derivatives across various experimental contexts. The structure-activity relationship studies reveal that the exceptional radical scavenging activity of this compound derives from its multiple phenolic hydroxyl groups, extended conjugation system, and optimal molecular configuration that facilitates both hydrogen atom transfer and single electron transfer mechanisms.

The broad applications of this compound in pharmaceutical development, cosmetic formulations, and functional food products underscore its significance as a versatile bioactive compound. Future research directions should focus on enhancing bioavailability through structural modifications, exploring synergistic combinations with other antioxidants, and conducting comprehensive in vivo studies to validate efficacy in biological systems. The continued investigation of this compound and its derivatives holds promise for developing novel therapeutic interventions against oxidative stress-related pathologies.

References

Comprehensive Application Notes and Protocols: Digallic Acid as an ATP-Competitive Bacterial DNA Gyrase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA Gyrase as a Therapeutic Target and Digallic Acid Inhibition

Bacterial DNA gyrase is an essential type IIA DNA topoisomerase that plays a crucial role in DNA replication, transcription, and recombination by introducing negative supercoils into DNA. This unique enzymatic function makes it a validated and highly valuable target for antibacterial drug discovery. The clinical utility of existing DNA gyrase inhibitors, particularly fluoroquinolone antibiotics, has been severely compromised by the emergence of widespread bacterial resistance mechanisms and concerning safety profiles that now include FDA black box warnings. This pressing clinical need has motivated the search for novel gyrase inhibitors with distinct binding modes that can circumvent existing resistance mechanisms while maintaining potent antibacterial activity.

This compound (β-D-glucogallin or 3,4,5-trihydroxybenzoic acid 3,4,5-trihydroxybenzoate) represents a promising new class of gyrase inhibitors derived from polyphenolic compounds. Recent research has demonstrated that this compound and specific gallate derivatives function as potent ATP-competitive inhibitors of bacterial DNA gyrase, with additional activity against topoisomerase IV. These compounds are of particular interest because they are structurally simpler than many natural product inhibitors, making them more amenable to chemical modification and optimization for drug development. Their mechanism of action involves competing with ATP for binding to the GyrB subunit of DNA gyrase, thereby blocking the ATP-dependent supercoiling activity essential for bacterial viability.

Experimental Data Summary and Quantitative Analysis

Inhibition Potency of this compound and Gallate Derivatives

Table 1: Inhibition activities of this compound and gallate derivatives against E. coli DNA gyrase and topoisomerase IV

Compound DNA Gyrase IC₅₀ (μM) Topoisomerase IV IC₅₀ (μM) ATPase Inhibition Kᵢ (nM)
Gallic acid >500 >500 Not available
This compound 1.9-2.0 7.3-8.0 347
Butyl gallate >100 >100 Not available
Octyl gallate 26.0-50.0 41.2-50.0 Not determined
Dodecyl gallate 13.8-15.0 36.9-50.0 Not determined
Phenyl gallate >100 >100 Not available
Biphenyl gallate 18.8-20.0 23.0-25.0 Not determined
Novobiocin 0.45-0.5 4.3-10.0 ~10

The structure-activity relationship data reveals several important trends. First, This compound demonstrates significantly enhanced potency compared to its monomeric counterpart, gallic acid, which shows no appreciable inhibition even at high concentrations. This suggests that the dimeric structure of this compound provides optimal geometry for effective interaction with the gyrase ATP-binding pocket. Second, the data indicates a clear correlation between hydrophobicity and inhibitory potency among the gallate esters. Butyl gallate with a short alkyl chain shows weak activity, while derivatives with longer hydrocarbon chains (octyl and dodecyl gallate) exhibit substantially improved IC₅₀ values. This pattern suggests that the hydrophobic moiety likely interacts with a lipophilic region adjacent to the ATP-binding site, enhancing binding affinity.

Antibacterial Activity of Gallate-Based Gyrase Inhibitors

Table 2: Antibacterial activity of gallate derivatives against Gram-positive pathogens

Compound S. aureus MIC (μg/mL) MRSA MIC (μg/mL) E. coli MIC (μg/mL)
Octyl gallate Not determined Not determined Not determined
Dodecyl gallate Strong activity reported Strong activity reported Not determined
Biphenyl gallate Not determined Not determined Not determined
Novobiocin Potent activity Potent activity Limited activity

The antibacterial profiling of these compounds demonstrates that select gallate derivatives, particularly dodecyl gallate, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a clinically significant pathogen. This finding is particularly important given the escalating challenge of antimicrobial resistance. The data suggests that the antibacterial activity correlates with gyrase inhibition potency, supporting the premise that the bactericidal effects are mediated primarily through gyrase targeting. Interestingly, these compounds show preferential activity against Gram-positive organisms compared to Gram-negative bacteria, likely due to differences in cell wall permeability and efflux mechanisms.

Mechanism of Action and Signaling Pathways

Workflow of this compound's ATP-Competitive Inhibition

G DNA DNA Substrate ATP ATP Molecule DNA->ATP Requires Gyrase DNA Gyrase (GyrA + GyrB subunits) Gyrase->DNA Binding Inhibited Inhibited Complex Gyrase->Inhibited Inhibition Pathway Supercoiled Supercoiled DNA Product ATP->Supercoiled Normal Pathway Digallic This compound Digallic->Gyrase Competitive Binding

The mechanistic workflow illustrates how this compound competitively inhibits the ATP-binding site of DNA gyrase. In the normal catalytic cycle (green pathway), ATP binds to the GyrB subunit, providing the necessary energy for the DNA supercoiling reaction. This compound (red pathway) competes with ATP for binding to this site, forming a stable inhibited complex that prevents the ATP hydrolysis required to drive the supercoiling reaction. This competitive inhibition mechanism is distinct from fluoroquinolones, which function as poisons by stabilizing the cleavage complex between gyrase and DNA. This distinction is pharmacologically significant as it may allow this compound and its derivatives to avoid cross-resistance with fluoroquinolones.

Structural Basis for Inhibition

Molecular modeling studies provide insight into the structural basis of this compound's inhibitory action. The this compound molecule occupies the ATP-binding pocket in the GyrB subunit through interactions between its galloyl moieties and key residues in the binding site. The second gallic acid unit of this compound extends into a hydrophobic cavity adjacent to the ATP-binding site, creating additional stabilizing interactions that explain its superior potency compared to monomeric gallic acid. For gallate esters such as dodecyl gallate, the hydrocarbon chain projects into this same hydrophobic cavity, with inhibition potency increasing with chain length up to a optimal point. This binding mode does not induce the formation of stabilized cleavage complexes, distinguishing this compound from fluoroquinolones and potentially reducing certain mechanism-based toxicities.

Detailed Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

Purpose: This protocol describes the methodology for evaluating the inhibition of DNA gyrase supercoiling activity by test compounds, providing quantitative IC₅₀ values for inhibitor potency.

Materials and Reagents:

  • E. coli DNA gyrase (purified)
  • Supercoiling assay buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol
  • Relaxed pBR322 plasmid DNA substrate
  • Stop solution: 1% SDS, 50% glycerol, 50 mM EDTA (pH 8.0), 0.05% bromophenol blue
  • Agarose gel electrophoresis equipment
  • Test compounds dissolved in DMSO (final DMSO concentration not exceeding 5%)

Procedure:

  • Prepare a reaction mixture containing 1× supercoiling assay buffer, 0.5 μg of relaxed pBR322 plasmid DNA, and varying concentrations of the test compound (this compound or derivatives) in a total volume of 30 μL.
  • Initiate the reaction by adding 2 units of E. coli DNA gyrase to each tube.
  • Incubate the reaction mixture at 37°C for 30 minutes.
  • Terminate the reaction by adding 6 μL of stop solution and mixing thoroughly.
  • Analyze the reaction products by electrophoresis through a 1% agarose gel in 1× TAE buffer at 80 V for 2 hours.
  • Stain the gel with ethidium bromide (0.5 μg/mL) for 30 minutes and visualize under UV light.
  • Quantify the extent of supercoiling by measuring the conversion of relaxed plasmid to supercoiled form using densitometric analysis.
  • Calculate the percentage inhibition at each compound concentration and determine IC₅₀ values using appropriate curve-fitting software.

Technical Notes: The supercoiling-dependent fluorescence quenching (SDFQ) assay provides an alternative quantitative method for determining inhibition potency [1] [2]. This method utilizes a fluorescently-labeled plasmid (pAB1_FL905) whose fluorescence decreases upon supercoiling, allowing direct monitoring of inhibition in real-time without gel electrophoresis.

ATPase Kinetics and Competition Assay

Purpose: This protocol characterizes the ATP-competitive nature of this compound inhibition through kinetic analysis of the DNA gyrase ATPase activity.

Materials and Reagents:

  • ATPase assay buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol
  • ATP solution series (0.1-2.0 mM)
  • NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase
  • Test compounds at appropriate concentrations
  • Spectrophotometer or plate reader capable of monitoring absorbance at 340 nm

Procedure:

  • Prepare a coupled enzyme system containing 1× ATPase assay buffer, 2 units of DNA gyrase, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 10 units of pyruvate kinase, and 10 units of lactate dehydrogenase in a total volume of 100 μL.
  • Add varying concentrations of this compound (0-2 μM) to the reaction mixtures.
  • Initiate the reaction by adding ATP across a concentration range of 0.1-2.0 mM.
  • Monitor the decrease in absorbance at 340 nm continuously for 30 minutes at 37°C, which corresponds to NADH oxidation coupled to ATP hydrolysis.
  • Calculate reaction velocities from the linear portion of the absorbance decrease.
  • Plot the data as Michaelis-Menten kinetics and as Lineweaver-Burk (double reciprocal) plots.
  • Determine Kᵢ values by analyzing how the apparent Kₘ changes with inhibitor concentration while Vₘₐₓ remains constant.

Technical Notes: For this compound, the ATPase kinetic analysis should demonstrate a concentration-dependent increase in the apparent Kₘ for ATP without significant effect on Vₘₐₓ, characteristic of competitive inhibition. The Kᵢ for this compound has been determined to be approximately 347 nM [1].

Bacterial Minimum Inhibitory Concentration (MIC) Determination

Purpose: This protocol evaluates the antibacterial activity of this compound and its derivatives against relevant bacterial pathogens, including antibiotic-resistant strains.

Materials and Reagents:

  • Mueller-Hinton broth (cation-adjusted for Gram-positive organisms)
  • Test bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolates)
  • Compound dilutions in appropriate solvents
  • Sterile 96-well microtiter plates
  • Incubator set at 35°C

Procedure:

  • Prepare logarithmic dilutions of test compounds in Mueller-Hinton broth across the 96-well plate, typically ranging from 64 μg/mL to 0.125 μg/mL.
  • Standardize the bacterial inoculum to approximately 5 × 10⁵ CFU/mL in Mueller-Hinton broth.
  • Add the standardized bacterial suspension to each well containing the compound dilutions.
  • Include growth control wells (bacteria without compound) and sterility control wells (broth only).
  • Seal the plates and incubate at 35°C for 16-20 hours.
  • Determine the MIC as the lowest compound concentration that completely inhibits visible bacterial growth.
  • Confirm MIC values by subculturing from clear wells onto agar plates to assess bactericidal vs. bacteriostatic activity.

Technical Notes: For gallate derivatives like dodecyl gallate, strong antibacterial activity has been demonstrated against S. aureus and MRSA strains [1]. Appropriate solvent controls are essential, as DMSO concentrations above 2% can affect bacterial growth.

Research Implications and Future Directions

The discovery of this compound as a potent ATP-competitive inhibitor of bacterial DNA gyrase represents a significant advance in the search for novel antibacterial agents with potential activity against resistant pathogens. The structural simplicity of these compounds compared to complex natural product gyrase inhibitors like novobiocin offers distinct advantages for medicinal chemistry optimization. The established structure-activity relationships provide clear guidance for further chemical modification, particularly regarding the importance of hydrophobic moieties for enhancing inhibitory potency.

Future research directions should include:

  • Structural biology studies using X-ray crystallography or cryo-EM to elucidate atomic-level details of the inhibitor-gyrase interaction
  • Medicinal chemistry optimization to improve potency, reduce potential toxicity, and enhance pharmacokinetic properties
  • Expanded antibacterial profiling against contemporary multidrug-resistant clinical isolates
  • In vivo efficacy studies in appropriate infection models to validate therapeutic potential

The dual targeting of both DNA gyrase and topoisomerase IV by this compound and certain derivatives is particularly valuable, as this approach can reduce the likelihood of resistance development. As bacterial resistance continues to escalate globally, the this compound scaffold provides a promising foundation for developing a new class of gyrase-targeting antibiotics with potential activity against resistant pathogens.

References

Known Solubility Factors & Data Gaps

Author: Smolecule Technical Support Team. Date: February 2026

The key challenge is that while digallic acid is recognized in the literature, specific quantitative solubility data in DMSO or other solvents is not available in the searched sources. The table below summarizes the closely related information that is available.

Compound Reported Solubility Solvents Mentioned Key Context from Search Results
This compound No specific data found Not explicitly stated Potent inhibitor of MoLV RTase; formed from gallic acid [1].
Gallic Acid Low in water [2] [1]; higher in ethanol [2] Water, Ethanol, Acetic Acid, DMSO [2] [3] Used as a model compound; its solubility is a common research topic.
DMSO (as solvent) Effective for antioxidants/phenolics [3] -- Suitable for extraction; shows no interference in antioxidant assays [3].

One study highlights that This compound, but not gallic acid, is a potent inhibitor of Moloney Murine Leukemia Virus Reverse Transcriptase (MoLV RTase) [1]. This suggests that the biological activity of this compound is distinct and warrants specific study, but it does not provide solubility parameters.

Proposed Experimental Workflow for Solubility Assessment

Given the absence of direct data, researchers will need to determine the solubility empirically. The following workflow outlines a general approach for evaluating this compound solubility in DMSO and other solvents, based on standard practices.

G start Start: Solubility Assessment step1 1. Preliminary Screening • Test solubility in small volumes of various solvents (e.g., DMSO, ethanol, water, mixed solvents). start->step1 step2 2. Quantitative Measurement • Use shake-flask method with excess solute. • Agitate for a set time (e.g., 16-24h). • Allow to settle (e.g., 6h). step1->step2 step3 3. Sample Analysis • Filter supernatant (e.g., 0.45 μm PTFE filter). • Analyze concentration via HPLC or UV-Vis spectrophotometry. step2->step3 step4 4. Data Interpretation • Compare solubility across solvents. • Correlate with Hansen Solubility Parameters or σ-profiles if possible. step3->step4

Detailed Protocol for Solubility Measurement

You can adapt the following detailed methodology, which is based on the procedures used for gallic acid and other poorly soluble compounds [2] [4].

  • Sample Preparation:

    • Obtain high-purity this compound (e.g., ≥95% purity). If necessary, perform recrystallization from an appropriate solvent like ethanol to ensure purity [4].
    • Gently grind the compound to achieve a fine, uniform powder, which increases surface area for dissolution.
  • Shake-Flask Method:

    • Accurately weigh an excess amount of this compound into a sealed glass vial (e.g., a conical centrifuge tube).
    • Add a known volume of the solvent (e.g., anhydrous DMSO) to the vial. The solvent volume should be small enough to potentially achieve saturation but sufficient for analysis.
    • Place the vial in a thermostated agitator (e.g., a ThermoMixer) and agitate at a constant speed (e.g., 600 rpm) for a prolonged period, typically 16-24 hours, to reach equilibrium [2].
    • Maintain a constant temperature (e.g., 25°C) throughout the process, as temperature significantly impacts solubility [2].
  • Separation and Analysis:

    • After agitation, allow the saturated solution to settle undisturbed for several hours (e.g., 6 hours) to ensure any undissolved particles separate [2].
    • Carefully extract the supernatant using a glass syringe and pass it through a 0.45 μm PTFE syringe filter to remove all particulate matter.
    • Analyze the concentration of this compound in the filtered supernatant. HPLC is the preferred method for accurate quantification. Alternatively, if a calibration curve is established, UV-Vis spectrophotometry can be used, measuring absorbance at the compound's characteristic wavelength [2].

Frequently Asked Questions

Q: What is the relationship between gallic acid and this compound? A: this compound is an ester formed when two molecules of gallic acid react together [1]. It is a component of hydrolyzable tannins (gallotannins). It is important to note that their solubilities and chemical behaviors are distinct.

Q: Does DMSO interfere with common antioxidant activity assays? A: Research on chili extracts indicates that DMSO itself shows no significant effect on the results of several standard antioxidant assays, including DPPH, ABTS, FRAP, and the Folin-Ciocalteu test for total phenolics content [3]. This makes it a suitable solvent for such analyses.

Q: Our drug candidate has very low solubility. What are the general strategies to improve it? A: This is a common challenge in drug development. Strategies can be broadly categorized:

  • Physical Modifications: Particle size reduction (micronization, nanosuspensions), solid dispersions, and cryogenic technologies [5].
  • Chemical Modifications: Forming salts, co-crystals, or prodrugs [6] [5].
  • Formulation Approaches: Using co-solvents (like DMSO for research), surfactants, cyclodextrin inclusion complexes, or lipid-based nanocarriers (liposomes, micelles) [5] [4].

Key Takeaways for Your Technical Content

  • Direct Data is Lacking: Emphasize to users that specific solubility data for this compound in DMSO is not readily available in the public domain and must be determined experimentally.
  • Leverage Related Protocols: The experimental workflow and detailed protocol provided, adapted from studies on gallic acid, offer a robust and standardized method for users to determine the solubility themselves.
  • Highlight Solvent Properties: Reassure users that DMSO is a validated and non-interfering solvent for the extraction and analysis of phenolic compounds, which is a positive starting point for their investigations [3].

References

digallic acid stability in buffer

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to common experimental questions and troubleshooting tips based on current research.

  • FAQ: What are the primary factors affecting digallic acid stability in solution?

    • A: While specific data for this compound is limited, research on related polyphenols and formulations suggests stability is highly dependent on pH and temperature. One study on the release of bioactive compounds from a chitosan polymer noted that a composite containing ellagitannins (which can hydrolyze to digallic and ellagic acid) showed a "burst release at acidic media conditions" [1]. This indicates that acidic pH can significantly influence the compound's release and, by extension, its stability. It is advisable to avoid strongly alkaline conditions, as one study on gallic acid noted it can "lose its antioxidant properties in alkaline conditions" [2].
  • Troubleshooting: I am observing degradation of this compound in my assay buffer. What can I do?

    • A: Consider the following steps:
      • Modify pH: Test a range of buffer pH levels. Stability may be optimal in slightly acidic to neutral conditions (e.g., pH 5.5-7.4), as some related compounds show controlled release in this range [1].
      • Control Temperature: Store stock and working solutions at low temperatures (e.g., -20°C or lower) and avoid repeated freeze-thaw cycles.
      • Use Fresh Buffers: Prepare the buffer solution immediately before use to minimize the impact of any microbial or oxidative degradation.
      • Consider Additives: Antioxidants like ascorbic acid or EDTA may help, but their effects must be validated for your specific assay as they might interfere.

Experimental Data & Protocols

The following table summarizes key experimental findings from the search results that are relevant to this compound's behavior and stability. The protocols can be adapted for direct stability testing.

Study Focus Key Findings/Relevant Observations Experimental Conditions Citation
Apoptotic Pathway Induction This compound induced apoptosis in TK6 cells; activity confirmed via DNA fragmentation and PARP cleavage. Cell-based assay; DGA dissolved in DMSO; effects seen at 2.5-10 μg/mL over 24-48 hours [3]. [3]
Inhibitory Activity This compound was a potent inhibitor of MoLV RTase (~90% inhibition at 0.5 μg/mL). Biochemical assay; specific buffer conditions not detailed [4]. [4]
pH-Dependent Release Composite with hydrolyzable tannins (precursors to DGA) showed burst release in acidic pH and controlled release at pH 5.5-7.4. Release study in buffers of varying pH [1]. [1]
Microencapsulation for Stability Gallic acid was encapsulated to enhance stability; alginate/pectin matrix showed good retention and controlled release. Spray drying encapsulation; stability and release monitored at different pH levels [2]. [2]
Detailed Protocol: Investigating Apoptotic Effects of this compound

This method, adapted from a research paper, details how this compound was handled in a biological assay [3].

  • 1. Solution Preparation: this compound was first dissolved in DMSO to create a stock solution. This stock was then diluted into the cell culture medium (RPMI-1640) for treatment. The final DMSO concentration was kept low (e.g., 0.5%) to avoid solvent toxicity.
  • 2. Cell Treatment and Proliferation Assay:
    • Human lymphoblastoid TK6 cells were seeded in 96-well plates at a density of 5x10⁴ cells/well.
    • After 24 hours, cells were treated with a range of this compound concentrations (e.g., 10-200 μg/mL).
    • Plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
    • Cell proliferation was measured using the MTT assay, where the reduction of MTT to formazan by viable cells is quantified spectrophotometrically at 540 nm.
  • 3. Analysis of Apoptosis (DNA Fragmentation):
    • TK6 cells (1.5x10⁶ cells/mL) were treated with this compound (e.g., 2.5-10 μg/mL) for 24-48 hours.
    • Cells were harvested and lysed. DNA was extracted using a phenol-chloroform method after RNase and proteinase K treatment.
    • The extracted DNA was loaded onto a 1.5% agarose gel and separated via electrophoresis.
    • DNA fragmentation, a hallmark of apoptosis, was visualized under UV light after staining the gel with ethidium bromide.

Experimental Workflow Diagram

The diagram below outlines the logical workflow for a stability or bioactivity experiment as described in the protocols above.

Start Prepare Stock Solution (Dissolve in DMSO) A Dilute in Buffer or Cell Culture Medium Start->A B Apply to Experimental System (e.g., Cells) A->B C Incubate under Controlled Conditions B->C D Assay Endpoint C->D E1 MTT Assay (Proliferation) D->E1 E2 Gel Electrophoresis (DNA Fragmentation) D->E2 E3 Western Blot (PARP Cleavage) D->E3

Diagram Title: Bioactivity & Stability Assay Workflow

Recommendations for Further Research

To comprehensively address this compound stability, I suggest:

  • Consult Broader Literature: The stability of this compound is likely discussed in older or more fundamental chemistry literature not captured in this search. A broader review is recommended.
  • Run Pilot Stability Experiments: Set up a systematic study dissolving this compound in buffers of different pH (e.g., 3, 5, 7.4, 9) and store them at 4°C, -20°C, and room temperature. Analyze compound integrity over time (e.g., 0, 24, 48 hours) using HPLC.
  • Explore Analogous Compounds: The stability of gallic acid and tannic acid is better documented. Gallic acid is sensitive to heat, light, and oxygen, and can degrade in alkaline conditions [2] [5]. These properties can serve as a useful model for this compound.

References

digallic acid cell culture concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Known Bioactive Concentrations of Digallic Acid

While comprehensive optimization data is limited, one recent study provides a starting point for certain applications. The table below summarizes the key finding.

Table: Reported Bioactive Concentration of this compound

Cell Line / System Reported Effect Effective Concentration Citation
HEK-hP2X7 cells Identified as a P2X7 antagonist (IC₅₀) 4.05 µM [1]

This data indicates that this compound is bioactive in cell culture systems at low micromolar concentrations. It is crucial to note that this IC₅₀ value is specific to the inhibition of the human P2X7 receptor in a particular cell model. The optimal concentration for your research will depend on your specific cell type and experimental objective [1].

A Framework for Optimizing this compound Concentration

Given the lack of established protocols, you will likely need to determine the optimal conditions for your specific context. The following workflow and detailed steps outline a standard approach to this process.

Start Start Optimization Goal Define Experimental Goal (e.g., Cytotoxicity, Receptor Inhibition) Start->Goal Range Establish Concentration Range (e.g., 1 µM - 100 µM) Goal->Range Pilot Conduct Pilot Dose-Response Range->Pilot MTT Viability Assay (e.g., MTT) Pilot->MTT Func Functional Assay (e.g., BrdU, Invasion, YO-PRO-1) Pilot->Func Analyze Analyze Data for IC₅₀/EC₅₀ MTT->Analyze Func->Analyze Confirm Confirm Mechanism & Specificity Analyze->Confirm End Establish Optimal Concentration Confirm->End

Define Your Experimental Goal

The first step is to clearly define what you want to measure, as this determines the assays you will use.

  • Cytotoxicity or Anti-Proliferation: If your goal is to inhibit cell growth or induce cell death, you will need assays for viability and proliferation [2].
  • Functional Modulation: If you are studying a specific pathway (e.g., P2X7 receptor antagonism), you will require a specific functional readout, such as a dye uptake assay (e.g., YO-PRO-1 uptake) or electrophysiology [1].
  • Other Phenotypes: Your goal could also be to inhibit invasion, angiogenesis, or to induce autophagy or apoptosis, each requiring its own specific assay [3] [4] [2].
Establish a Concentration Range and Solvent Control

Begin with a broad range to find the threshold of activity.

  • Suggested Starting Range: Based on the limited data, a logical starting point for a dose-response curve could be from 1 µM to 100 µM [1].
  • Solvent Preparation: this compound is often dissolved in DMSO to create a stock solution (e.g., 100-500 mM). It is critical to include a vehicle control group in your experiments where cells are treated with the same final concentration of DMSO (commonly ≤0.1%) used in your treated samples [4] [2].
Conduct Key Experimental Assays

The following are standard protocols for assessing cell health and function.

Table: Core Assays for Concentration Optimization

Assay Key Measurement Example Protocol Summary
Cell Viability (MTT) Metabolic activity as a proxy for viability. Seed cells (e.g., 1x10⁴/well in a 96-well plate). After treatment, add MTT reagent. Incubate (e.g., 4h, 37°C). Solubilize formazan crystals with DMSO. Measure absorbance at 490 nm [2].
Cell Proliferation (BrdU) DNA synthesis in replicating cells. Treat cells, then incubate with BrdU. Fix cells and denature DNA. Immunostain with anti-BrdU antibody and a fluorescent secondary antibody. Counterstain nuclei with DAPI. Quantify the percentage of BrdU-positive cells [2].
Cell Invasion Ability to penetrate extracellular matrix. Use Matrigel-coated invasion chambers. Seed serum-starved cells in the upper chamber with treatment. Use complete medium as a chemoattractant in the lower chamber. Incubate (e.g., 24h). Stain and count cells that invaded to the lower membrane surface [2].
Functional Assay (YO-PRO-1 Uptake) P2X7 receptor pore formation. Plate cells expressing P2X7. Incubate with this compound and YO-PRO-1 dye. Activate the receptor with ATP. Monitor fluorescence increase (ex/em ~490/520 nm) as an indicator of channel opening [1]. Note: Perform a cell-free control to rule out compound-dye interference [1].
Analyze Data and Confirm Specificity
  • Calculate IC₅₀/EC₅₀: Use non-linear regression analysis of your dose-response data to determine the half-maximal inhibitory or effective concentration [2].
  • Confirm Mechanism: To ensure the observed effects are specific, use pathway-specific inhibitors. For example, if you suspect oxidative stress is involved, use an antioxidant like N-acetylcysteine (NAC) to see if it reverses the effect [4].

Key Troubleshooting & FAQs

  • My this compound has poor solubility in aqueous culture media. This is a common issue. Ensure your stock solution is in DMSO and that it is being adequately diluted and mixed into the culture medium. The final DMSO concentration should not exceed toxic levels (typically 0.1-0.5% v/v).

  • I see no effect in my viability assay. What should I do?

    • Verify bioactivity: Confirm your compound is active. Check the certificate of analysis and ensure proper storage (often at -20°C, protected from light and moisture).
    • Widen your range: Your target concentration might be outside the tested range. Expand to higher concentrations (e.g., up to 200-500 µM) but monitor for solvent toxicity.
    • Check your model: The sensitivity to this compound is highly cell-type dependent. Verify that your cell line is a relevant model for the biological activity of this compound [4] [2].
  • How do I rule out non-specific assay interference? This is a critical control, especially for phenolic compounds like this compound. Always include a cell-free control in your assay to ensure the compound is not directly interfering with your detection method (e.g., by quenching fluorescence or reacting with the assay reagents) [1].

References

Quantitative Data on Digallic Acid Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key IC50 values and related quantitative data for digallic acid from recent research, which is essential for your reference materials.

Assay/Target Reported IC50 Value Experimental Context & Notes
E. coli DNA Gyrase Inhibition 1.9 - 2 µM [1] Values obtained via a supercoiling-dependent fluorescence quenching (SDFQ) assay (1.9 µM) and a gel-based assay (2 µM) [1].
E. coli DNA Gyrase ATPase Ki = 347 nM [1] This compound acts as a competitive inhibitor of the ATPase activity of DNA gyrase [1].
E. coli Topoisomerase IV 7.3 - 8 µM [1] Values obtained via SDFQ (7.3 µM) and gel-based (8 µM) assays, showing dual-targeting potential [1].
Anti-Proliferative Activity (TK6 cells) 8.5 µg/ml [2] Concentration noted to inhibit proliferation of human lymphoblastoid TK6 cells [2].
Moloney Murine Leukemia Virus Reverse Transcriptase ~90% inhibition at 0.5 µg/ml [3] Reported as percentage inhibition at a single concentration; a full IC50 was not provided.

Detailed Experimental Protocols

Here are the methodologies for key assays, which you can adapt into step-by-step troubleshooting guides.

Protocol 1: Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay for DNA Gyrase

This assay, used to determine the IC50 values for DNA gyrase and topoisomerase IV, relies on the principle that supercoiling of a fluorescently-labeled plasmid (pAB1_FL905) quenches fluorescence intensity. An inhibitor prevents supercoiling, thus maintaining a high fluorescence signal [1].

Key Steps:

  • Reaction Setup: Incubate DNA gyrase with the fluorescently-labeled plasmid in the presence of ATP and a reaction buffer.
  • Inhibitor Titration: Add varying concentrations of the test compound (e.g., this compound) to the reactions.
  • Incubation: Allow the supercoiling reaction to proceed for a defined period.
  • Signal Detection: Measure the fluorescence intensity of each sample.
  • Data Analysis: In the presence of an effective inhibitor, the fluorescence remains high. The IC50 is the concentration that results in 50% of the maximum fluorescence signal (i.e., 50% inhibition of supercoiling activity) [1].
Protocol 2: Cell-Based Apoptosis Induction Analysis

This protocol outlines the methods used to demonstrate this compound's pro-apoptotic effects in TK6 cells [2].

Key Steps and Readouts:

  • Cell Proliferation (MTT Assay): TK6 cells are treated with various concentrations of this compound for 48 hours. The reduction of MTT to a purple formazan product by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically to determine anti-proliferative effects [2].
  • DNA Fragmentation Analysis: After treatment, cell DNA is extracted and analyzed via agarose gel electrophoresis. A characteristic "laddering" pattern confirms apoptosis-induced DNA fragmentation [2].
  • PARP Cleavage (Western Blot): Cell lysates from treated samples are subjected to SDS-PAGE and immunoblotted with an anti-PARP antibody. Cleavage of full-length PARP (116 kDa) into a specific fragment (89 kDa) serves as a key biochemical marker of apoptosis [2].
  • Caspase Activity Assay: Caspase-8 and caspase-3 activities are measured using colorimetric assay kits, which are based on the cleavage of specific peptide substrates conjugated to a color reporter molecule [2].

Troubleshooting Common IC50 Variability Issues

You can structure these common problems and solutions into an FAQ format.

FAQ 1: Why do I get different IC50 values for the same compound between labs or assays?

  • Potential Cause 1: Differences in stock solution preparation. Small errors in dissolving a compound can create a cascade of concentration inaccuracies [4].
    • Solution: Standardize procedures for stock solution preparation within your lab. Use high-quality solvents, ensure complete dissolution, and verify concentrations if possible.
  • Potential Cause 2: Calculation methods and data parameters. IC50 values can vary significantly depending on the parameter being measured (e.g., efflux ratio vs. net secretory flux) and the equation or software used for calculation [5] [6].
    • Solution: Standardize the calculation method and parameters within your laboratory. When comparing compounds, always use the same method. Clearly document the chosen methodology in all reports.
  • Potential Cause 3: Assay-specific conditions. Factors like cell passage number, monolayer age in cell-based assays, and the concentration of the probe substrate can affect results [5] [6].
    • Solution: Validate your assay with a set of known inhibitors and non-inhibitors. Strictly control and document all cell culture and assay conditions to ensure consistency across experiments.

FAQ 2: My dose-response model fits poorly, with large confidence intervals for the IC50. What should I do?

  • Problem: The data is insufficient to define the top or bottom plateau of the curve [7].
  • Solution:
    • Constrain Parameters: If the theoretical maximum or minimum response is known from prior knowledge, constrain the "Top" or "Bottom" parameters in your curve-fitting software to these values [7].
    • Optimize Experimental Design: The most reliable solution is to run more experiments, adding data points at concentrations that better define the upper and lower plateaus of the sigmoidal curve [7].

FAQ 3: How should I present IC50 data to ensure it is reliable and comparable?

  • Best Practice: Always report IC50 values relative to a standard compound tested in the same assay run. Expressing results as a simple concentration can be misleading if assay conditions are not perfectly replicated. The key is to provide context for the value [8].

Experimental Workflow & Mechanism of Action

The following diagram illustrates the key experimental workflow for establishing this compound's mechanism and bioactivity, based on the cited protocols.

G Start Start Experiment EnzymeAssay Enzyme Inhibition Assay (DNA Gyrase/Topo IV) Start->EnzymeAssay CellAssay Cell-Based Assays (Proliferation & Apoptosis) Start->CellAssay DataProcessing Data Processing & IC50 Calculation EnzymeAssay->DataProcessing Fluorescence/Relaxation Data CellAssay->DataProcessing Viability/Apoptosis Markers MechAction Determine Mechanism of Action DataProcessing->MechAction IC50/Ki Values

Diagram Title: this compound Bioactivity Workflow

This diagram summarizes the parallel paths for enzymatic and cellular investigation that lead to the determination of potency and mechanism.

For the mechanism of action, research indicates this compound is a potent competitive inhibitor of bacterial DNA gyrase, targeting its ATP-binding site in the GyrB subunit [1]. In human cells, it has been shown to induce apoptosis via the caspase-8 extrinsic pathway [2].

A Note on Visual Content Creation

The search results I obtained are primarily textual and do not contain the specific structural or signaling pathway details needed to generate accurate molecular diagrams with DOT language.

To create these more advanced visuals, you would typically need to:

  • Consult specialized structural biology databases (like PDB) for protein-ligand complex coordinates.
  • Reference detailed pathway diagrams from review articles or textbooks for apoptosis signaling.

References

digallic acid apoptosis assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Digallic Acid Apoptosis Mechanism

Understanding the mechanism of action is crucial for selecting the appropriate assay and interpreting results correctly. Research indicates that this compound induces apoptosis primarily through the extrinsic pathway [1].

The following diagram illustrates this pathway and key detection methods:

G DGA This compound (DGA) DeathReceptor Death Receptor Activation DGA->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Assay1 Caspase Activity Colorimetric Assay Caspase8->Assay1 PARPCleavage PARP Cleavage Caspase3->PARPCleavage DNAFrag DNA Fragmentation Caspase3->DNAFrag Apoptosis Apoptosis PARPCleavage->Apoptosis Assay2 Western Blot (PARP Cleavage) PARPCleavage->Assay2 DNAFrag->Apoptosis Assay3 DNA Gel Electrophoresis DNAFrag->Assay3

Key Experimental Protocols

Here are core methodologies adapted from the research for detecting this compound-induced apoptosis.

DNA Fragmentation Analysis via Agarose Gel Electrophoresis

This protocol is adapted from the study that confirmed DNA laddering in TK6 cells treated with this compound [1].

  • Cell Lysis: After treatment, pellet cells and resuspend in 200 µL lysis buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 0.5% N-Lauroyl Sarcosine Sodium Salt). Incubate at room temperature for 1 hour [1].
  • Digestion: Centrifuge the lysate and incubate the supernatant with Proteinase K (250 µg/mL) overnight at 56°C. Then, treat with RNase A (2 mg/mL) for 2 hours at 56°C [1].
  • DNA Extraction & Precipitation: Extract DNA using a chloroform/phenol/isoamyl alcohol mixture (24:25:1). Precipitate DNA from the aqueous phase by centrifugation at 14,000 x g for 30 minutes at 0°C [1].
  • Gel Electrophoresis: Load the DNA sample onto a 1.5% agarose gel. Run electrophoresis at 67 V for 45-60 minutes in TAE buffer. Visualize the characteristic DNA ladder using ethidium bromide under UV light [1].
Caspase-8 Activity Assay (Colorimetric)

This method detects the initiation of the extrinsic apoptotic pathway.

  • Cell Preparation: Harvest cells after treatment with this compound and lyse them according to the manufacturer's protocol for the caspase assay kit [1].
  • Reaction Setup: Incubate the cell lysate with the specific caspase-8 colorimetric substrate (e.g., IETD-pNA) provided in the kit.
  • Measurement: Measure the absorbance at 405 nm using a microplate reader. Increased caspase-8 activity in treated samples, compared to controls, indicates activation of the extrinsic pathway [1].

Troubleshooting Common Apoptosis Assays

This section addresses general issues that can arise during apoptosis detection, which is relevant for validating this compound experiments.

Problem Scenario Possible Cause Expert Recommendation
High background in TUNEL/Click-iT assays [2] Non-specific, charge-based dye binding to cellular components. Increase the number of BSA wash steps after the click reaction. Always include a no-dye or no-click reaction control.
Low signal in TUNEL/Click-iT assays [2] Copper chelators in buffers; inadequate fixation/permeabilization. Avoid EDTA, EGTA, or citrate in any buffers prior to the click reaction. Ensure cells are adequately fixed and permeabilized.
False positive Annexin V staining [2] Temporary membrane damage from cell harvesting. After trypsinization, allow cells to recover in complete culture medium for ~30 minutes before staining.
Precipitated dye in viability assays (e.g., alamarBlue) [2] Dye breakdown due to light exposure or temperature shifts. Warm the reagent to 37°C and mix thoroughly to ensure a homogenous solution before use. Store in the dark.
Broad/unclear peaks in cell proliferation assays [2] Low dye reactivity or staining in medium. Dissolve dye in high-quality, anhydrous DMSO. Stain cells in an amine-free, protein-free physiological buffer like PBS, not in medium.

Critical Experimental Design Factors

When designing your apoptosis experiments with this compound, consider these parameters derived from the literature:

  • Dosage and Time: The study on this compound used concentrations ranging from 2.5 to 10 µg/mL and observed DNA fragmentation after 24 and 48 hours of treatment [1]. Dose-response and time-course experiments are essential.
  • Structural Considerations: Note that related polyphenols like gallic acid and tannic acid (which contains a digalloyl group) have shown to induce cell death via multiple pathways, including ferroptosis and necroptosis, especially at higher concentrations or longer time points [3] [4]. The choice of assay should reflect the primary pathway of interest.
  • Cell Line Variability: The efficacy and mechanism of this compound may vary depending on the cell line used (e.g., p53 status) [5]. Always validate findings with multiple apoptosis assays.

References

digallic acid gyrase inhibition kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Core Scientific Findings & Data

This section summarizes the essential quantitative data on the inhibition of bacterial type II topoisomerases by digallic acid and related compounds.

Table 1: Inhibition Potency (IC50) of Gallate Derivatives [1]

Compound DNA Gyrase IC50 (µM) Topoisomerase IV IC50 (µM)
This compound 1.9 - 2 7.3 - 8
Dodecyl Gallate 13.77 - 15 36.9 - 50
Octyl Gallate 25.96 - 50 41.2 - 50
Biphenyl Gallate 18.8 - 20 23.6 - 25
Butyl Gallate >100 >100
Gallic Acid >500 >500
Novobiocin 0.45 - 0.5 4.3 - 10

Table 2: Key Inhibition Kinetics and Mechanism [1]

Parameter Finding
Primary Target ATP-binding site of the GyrB subunit.
Inhibition Mode Competitive with ATP.
Inhibition Constant (Ki) 347 nM for this compound.
Key Structural Insight Potency increases with the size of the hydrophobic group attached to the gallate moiety.

Essential Experimental Protocols

Here are detailed methodologies for the key assays used in the cited studies.

Gel-Based DNA Gyrase Supercoiling Inhibition Assay

This is a direct method to visually assess the inhibition of gyrase activity [1].

  • Principle: Active DNA gyrase converts relaxed DNA into supercoiled DNA, which migrates faster through an agarose gel. An inhibitor prevents this conversion.
  • Materials:
    • E. coli DNA gyrase holoenzyme.
    • Relaxed plasmid DNA (substrate).
    • Reaction buffer (typically containing ATP, Mg²⁺, KCl, Tris-HCl).
    • Test compounds dissolved in a suitable solvent (e.g., DMSO).
    • Agarose gel electrophoresis setup.
  • Procedure:
    • Set up reaction mixtures containing buffer, relaxed plasmid DNA, and serially diluted concentrations of the test compound.
    • Initiate the reaction by adding DNA gyrase.
    • Incubate at 37°C for 30-60 minutes.
    • Stop the reaction by adding a termination buffer (e.g., containing SDS or EDTA).
    • Load the samples onto an agarose gel and run electrophoresis.
    • Stain the gel with ethidium bromide or a similar dye and visualize under UV light.
  • Expected Outcome: In the negative control (no gyrase), you will see a single band for relaxed DNA. The positive control (gyrase, no inhibitor) will show a complete shift to the supercoiled DNA band. In the presence of an effective inhibitor, you will observe a dose-dependent reappearance of the relaxed DNA band. The IC50 is the concentration at which supercoiling is reduced by 50%.
Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay

This is a quantitative, high-throughput alternative to the gel-based assay [1].

  • Principle: A fluorophore-labeled relaxed plasmid (pAB1_FL905) is used. When the plasmid is supercoiled by gyrase, the fluorescence is quenched. Inhibition of gyrase maintains high fluorescence.
  • Materials:
    • Fluorescently-labeled relaxed plasmid (pAB1_FL905).
    • E. coli DNA gyrase.
    • Reaction buffer with ATP.
    • Plate reader capable of measuring fluorescence.
    • Test compounds.
  • Procedure:
    • In a multi-well plate, mix the fluorescent plasmid with buffer and various concentrations of the test inhibitor.
    • Start the reaction by adding DNA gyrase.
    • Monitor the fluorescence intensity in real-time or measure it at the endpoint.
    • Plot fluorescence intensity versus inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Competitive Binding Assay

This assay directly measures compound binding to the GyrB subunit's ATPase domain [2].

  • Principle: A fluorescent probe (e.g., Novo-TRX, a Texas Red-conjugated novobiocin) binds to the GyrB ATP site, resulting in high polarization. A competing test compound will displace the probe, decreasing the polarization signal.
  • Materials:
    • Purified GyrB subunit.
    • Novo-TRX fluorescent probe.
    • Assay buffer.
    • Test compounds.
    • Fluorescence polarization plate reader.
  • Procedure:
    • Prepare a mixture of GyrB and the Novo-TRX probe in a buffer.
    • Add increasing concentrations of the test compound to this mixture.
    • Incubate to allow binding equilibrium.
    • Measure the fluorescence polarization (mP units) for each well.
    • Plot the mP values against the log of the compound concentration to generate a displacement curve and calculate the IC50.

Troubleshooting FAQs

Q1: My test compound shows no inhibition in the gel-based supercoiling assay. What could be wrong?

  • A: First, verify your assay controls. Ensure the positive control (gyrase alone) shows complete supercoiling and the negative control (no gyrase) shows only relaxed DNA. If controls are correct, consider the compound's properties:
    • Solubility: The compound might be precipitating in the aqueous assay buffer. Try different solvents or include small amounts of detergents.
    • Potency: Your compound may simply be a weak inhibitor. Test it at higher concentrations, but be mindful of solvent toxicity to the enzyme.
    • Mechanism: Your compound might not be an ATP-competitive inhibitor but a poison that stabilizes the cleavage complex (like fluoroquinolones). This requires a different assay (e.g., cleavage complex detection).

Q2: The IC50 value I get from the SDFQ assay doesn't match my gel-based assay results. Which one should I trust?

  • A: Minor variations are normal, but significant discrepancies require investigation. The SDFQ assay is generally more quantitative and less prone to subjective interpretation than gel densitometry. Trust the SDFQ result, but check for these issues:
    • Signal Saturation: Ensure the fluorescence signal in the SDFQ assay is within the linear range of your plate reader.
    • Inner Filter Effect: Highly colored or quenching compounds can interfere with fluorescence measurements. Include relevant controls to account for this.
    • Enzyme Kinetics: Differences in incubation time and enzyme concentration between the two assays can affect results. Standardize protocols where possible.

Q3: I am using the FP binding assay, but the signal-to-noise ratio is poor. How can I optimize it?

  • A: A poor S/N ratio often stems from suboptimal probe or protein concentrations [2].
    • Perform a Probe Titration: Keep the protein concentration constant and titrate the fluorescent probe. Plot mP vs. probe concentration to determine the Kd and the optimal probe concentration for the competition assay (typically near the Kd value).
    • Optimize Protein Concentration: Use the lowest protein concentration that gives a robust, stable polarization signal. This makes the assay more sensitive to competition and reduces compound consumption.
    • Check Buffer Components: Some buffer additives (like DTT at high concentrations) can interfere with fluorescence. Use the simplest buffer compatible with protein stability.

Experimental Workflow & Mechanism Visualization

The following diagram illustrates the logical workflow for characterizing a new DNA gyrase inhibitor, from initial screening to mechanistic studies.

G DNA Gyrase Inhibitor Characterization Workflow Start Start: New Compound Screen Primary Screen: Gel-Based Supercoiling Assay Start->Screen  Tests for any activity Confirm Confirm & Quantify: SDFQ Assay (IC50) Screen->Confirm  If active, quantifies potency ATPcomp Mechanism Study: ATP-Competitive Binding (FP Assay) Confirm->ATPcomp  Confirms target engagement Profile Profile Activity: Topo IV Inhibition & MIC ATPcomp->Profile  Expands biological profile Result Result: Validated Inhibitor Profile->Result

This diagram details the molecular mechanism by which this compound and similar compounds inhibit the DNA gyrase enzyme.

G Mechanism of ATP-Competitive Gyrase Inhibition ATP ATP Molecule• Normal substrate for GyrB• Binds to trigger DNA supercoiling GyrB GyrB Subunit• Contains ATP-binding site• ATPase activity powers supercoiling ATP->GyrB  Normal Binding Inhibitor This compound Inhibitor• Gallate core + hydrophobic group• Fills ATP-binding cavity [1]• Blocks ATP binding (Competitive) Inhibitor->GyrB  Competitive Binding Outcome Functional Outcome• ATP hydrolysis is blocked• DNA supercoiling reaction stops• Bacterial growth is inhibited GyrB->Outcome  Inhibition prevents function

References

digallic acid caspase activity assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Digallic Acid and Caspase-Mediated Apoptosis

Research indicates that this compound (DGA) induces programmed cell death (apoptosis) in cancer cells by activating specific caspase enzymes. The table below summarizes the key evidence from a study on human lymphoblastoid TK6 cells:

Cell Line/Model Key Findings on Caspase Activation Identified Apoptotic Pathway Citation
Human lymphoblastoid TK6 cells Activation of caspase-8 and caspase-3; confirmed by DNA fragmentation and PARP cleavage. Extrinsic (death receptor) pathway [1] [2]

This evidence suggests that when designing your assay, you should focus on detecting the activities of caspase-8 (an initiator caspase) and caspase-3 (a key executioner caspase).

Suggested Caspase Activity Assay Methods

While a dedicated protocol for this compound is not available, the general principles for measuring caspase activity are well-established. You can adapt the following mainstream methods, which are referenced in the search results.

  • Colorimetric Assay: The study on this compound used colorimetric assay kits to measure caspase-3 and caspase-8 activities [1]. These kits typically use substrates that are cleaved by the specific caspase, leading to a color change measurable with a spectrophotometer.
  • Luminescent Assay: The Caspase-Glo 3/7 Assay is a widely used "add-mix-measure" format reagent. It provides a proluminescent substrate that is cleaved by caspase-3 and -7 to generate a glow-type luminescent signal [3].
  • Fluorometric Assay: Another common method uses fluorogenic substrates, such as Ac-DEVD-AMC for caspase-3. When cleaved, it releases a fluorescent molecule (AMC), which can be quantified using a fluorescence microplate reader [4]. It is important to note that this substrate can also be cleaved by caspase-7 [4].

Apoptotic Pathway Activated by this compound

Based on the research findings, the following diagram illustrates the apoptotic pathway induced by this compound in TK6 cells. You can use this as a guide for understanding the relationship between the caspases involved.

G DigallicAcid This compound (DGA) DeathReceptorPathway Extrinsic (Death Receptor) Pathway DigallicAcid->DeathReceptorPathway Caspase8 Caspase-8 Activation DeathReceptorPathway->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Execution (DNA Fragmentation, PARP Cleavage) Caspase3->Apoptosis

Troubleshooting Common Assay Issues

Here are answers to potential FAQs that might arise during your experiment:

  • Q: My assay shows low signal or no caspase activation. What could be wrong?

    • A: First, verify the activity of your this compound treatment. Use a cell viability assay (e.g., MTT) to confirm that your treatment concentration effectively inhibits cell proliferation (reported from 8.5 μg/ml in TK6 cells) [1]. Ensure you are using an appropriate treatment time, as caspase activation is time-dependent.
  • Q: How can I confirm that cell death is specifically due to apoptosis?

    • A: Caspase activity should be corroborated with other hallmark apoptotic markers. The this compound study used DNA fragmentation analysis (visualized by agarose gel electrophoresis) and PARP cleavage detection (by Western blot) as confirmatory tests [1].
  • Q: The substrate for caspase-3 is also cleaved by caspase-7. How can I distinguish their activities?

    • A: This is a known limitation of substrates based on the DEVD sequence [4]. To distinguish between them, you would need to use more specific methods, such as Western blotting to examine the proteolytic processing (cleavage) of each caspase individually.

References

digallic acid Western blot detection problems

Author: Smolecule Technical Support Team. Date: February 2026

Western Blot Troubleshooting Guide

The table below summarizes the most common Western blot problems, their potential causes, and solutions compiled from the technical literature [1] [2] [3].

Problem Possible Causes Recommended Solutions
Weak or No Signal Inefficient protein transfer [2]; Low antibody concentration or activity [1] [3]; Insufficient antigen [1]; Buffer contains sodium azide (inhibits HRP) [2] [4]; Antigen masked by blocking buffer [2]. Verify transfer with reversible protein stain or Ponceau S [1] [2]; Increase antibody concentration or use fresh aliquots [1] [3]; Load more protein (20-30 µg per lane is a good start) [1]; Use sodium azide-free buffers with HRP [2] [4]; Try a different blocking buffer (e.g., BSA instead of milk) [2] [5].
High Background Antibody concentration too high [2] [6]; Insufficient blocking or washing [1] [6]; Incompatible blocking buffer [2]; Membrane dried out [1] [6]. Titrate antibody to optimal concentration [2] [5]; Increase blocking time/concentration and number/volume of washes [1] [6] [5]; Avoid milk with phosphoprotein detection or avidin-biotin systems [2]; Keep membrane covered with liquid at all times [1] [2].
Non-Specific Bands Antibody cross-reactivity [4]; Too much protein loaded [2]; Antibody concentration too high [2] [4]. Use monoclonal or affinity-purified antibodies [4]; Reduce the amount of protein loaded per lane [2]; Increase antibody dilution [2] [4].
Signal Too Strong Over-exposure [6]; Too much antibody [3]. Reduce film or imager exposure time [2] [6]; Decrease concentration of primary and/or secondary antibodies [3].

A Systematic Approach to Troubleshooting

When faced with a problem, a methodical approach is more effective than changing multiple variables at once. The following workflow can help you systematically diagnose issues, starting with the most common culprits.

G cluster_1 Check Transfer Efficiency cluster_2 Titrate Your Antibodies cluster_3 Optimize Blocking & Washing Start Start Troubleshooting T1 Stain membrane with Ponceau S or reversible stain Start->T1 T2 Are your target bands visible? T1->T2 T3 Transfer is successful Proceed to immunodetection T2->T3 Yes T4 OPTIMIZE TRANSFER T2->T4 No A1 Perform a dot blot or prepare a dilution series T3->A1 Weak/No Signal or High Background A2 Test primary antibody at various concentrations (e.g., 1:250 to 1:4000) A1->A2 A3 Test secondary antibody at different concentrations A2->A3 A4 Identify dilution with best signal-to-noise A3->A4 B1 Try a different blocking agent: BSA (1-5%), non-fat dry milk, casein A4->B1 High Background Persists B2 Increase blocking time (1 hr at RT or overnight at 4°C) B1->B2 B3 Add 0.05-0.1% Tween-20 to wash buffers B2->B3 B4 Increase wash number, duration, and volume B3->B4

Key Optimization Strategies

To improve your Western blot results, pay close attention to these critical steps:

  • Antibody Titration: The antibody concentration is crucial. A concentration that is too high causes high background and non-specific bands, while one that is too low results in a weak or no signal. Always perform titration when using a new antibody or changing conditions. Test a series of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:4000) while keeping all other factors constant to find the optimal concentration [5] [7].
  • Blocking Buffer Selection: Not all blocking buffers work for every target. For example, milk contains biotin and phosphatases, which can cause high background when detecting phosphoproteins or using avidin-biotin systems. In these cases, use BSA-based blockers instead [2] [5].
  • Membrane Choice and Handling: The selection between PVDF and Nitrocellulose (NC) matters. PVDF is tougher and has higher protein retention, while NC generally provides a higher signal-to-noise ratio but is more fragile [5] [7]. For proteins with low molecular weight (<30 kDa), a membrane with a smaller pore size (e.g., 0.2 µm or 0.1 µm) is necessary to prevent the protein from passing through [1] [8]. Always handle membranes with clean gloves or forceps and never let them dry out during the process [1] [2].

References

digallic acid cytotoxicity threshold determination

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Determination

You can use the following established methodologies to determine the cytotoxic threshold in your specific experimental models.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is standard for quantifying cell viability and determining the half-maximal inhibitory concentration (IC₅₀) [1] [2].

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells [3] [2].
  • Procedure:
    • Cell Preparation: Seed cells in a 96-well plate at a density determined by optimization (e.g., 2,000-5x10⁴ cells/well, depending on cell line and growth rate) [1] [3] [2]. Allow cells to adhere for 24 hours.
    • Compound Treatment: Prepare serial dilutions of digallic acid in culture medium. Replace the medium in the wells with the compound-containing medium. Include a negative control (vehicle only, e.g., DMSO ≤0.5%) and a blank (medium only) [3] [2].
    • Incubation: Incubate the plates for a set period (e.g., 24, 48, or 72 hours) [1].
    • Viability Measurement: Add MTT solution to each well and incubate for 2-4 hours. Carefully remove the medium and dissolve the formed formazan crystals in DMSO. Measure the absorbance at 570 nm with a reference wavelength of 630 nm [1] [3] [2].
    • Data Analysis: Calculate cell viability as a percentage of the negative control. The IC₅₀ value can be extrapolated from a dose-response curve using linear regression analysis [1].
Assays for Confirming Apoptosis

Once a reduction in viability is observed, these assays can confirm if the mechanism is apoptosis.

  • DNA Fragmentation Analysis: A hallmark of apoptosis. Extract genomic DNA from treated and control cells, run it on an agarose gel, and visualize with ethidium bromide. A characteristic "laddering" pattern indicates internucleosomal cleavage [3].
  • Annexin V/Propidium Iodide (PI) Staining: Used to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells by flow cytometry [1] [4].
  • Western Blot Analysis: Detect molecular markers of apoptosis. For this compound, research suggests examining the cleavage of PARP and the activation of caspase-8 and caspase-3, indicating involvement of the extrinsic apoptotic pathway [4] [3].

Workflow and Mechanism

The following diagram integrates the experimental protocols and the hypothesized mechanism of action for this compound based on current research.

G Start Start: Cytotoxicity Assessment Protocol Experimental Protocols Start->Protocol MTT MTT Assay (Cell Viability & IC₅₀) Protocol->MTT Annexin Annexin V/PI Staining (Apoptosis Detection) Protocol->Annexin DNA DNA Fragmentation Analysis Protocol->DNA Western Western Blot (Protein Analysis) Protocol->Western Mech Mechanism of Action MTT->Mech Establishes Cytotoxic Threshold Annexin->Mech DNA->Mech Western->Mech Casp8 Activation of Caspase-8 Mech->Casp8 Casp3 Activation of Caspase-3 / PARP Cleavage Casp8->Casp3 Outcome Outcome: Apoptosis Casp3->Outcome

Troubleshooting Common Issues

Here are solutions to common problems encountered in cytotoxicity assays.

Issue Possible Causes Solutions
High variability between replicates Inconsistent cell seeding; air bubbles in wells during reading [5]. Ensure a homogeneous cell suspension; seed cells gently; pierce bubbles with a fine needle before reading [5].
Low signal (Low absorbance) Cell density is too low; incubation time with MTT is too short [5]. Optimize and increase cell seeding density; confirm optimal MTT incubation time [5] [2].
High background in controls Cell density is too high; excessive force during pipetting [5]. Optimize and reduce cell seeding density; handle cell suspension gently during plate setup [5].
Solvent cytotoxicity DMSO or ethanol concentration is too high [2]. Keep final solvent concentration low (e.g., DMSO ≤0.5%); run a solvent control to establish a safe baseline [3] [2].

Important Considerations for Researchers

  • Cell Line Specificity: Cytotoxic thresholds are highly dependent on the cell line used. Always perform preliminary optimization for seeding density and solvent tolerance [2].
  • Defining Cytotoxicity: According to the ISO 10993-5:2009 standard, a reduction in cell viability by more than 30% compared to the control is considered a cytotoxic effect [2].
  • Beyond Viability: Cell viability assays provide quantitative data but do not distinguish between different cell death modes (e.g., apoptosis vs. necrosis). Always complement viability assays with mechanistic studies [6].
  • Data Gap: The current scientific literature lacks a comprehensive cytotoxic profile for this compound. The available data is primarily on specific cell lines like TK6, and more research is needed to establish thresholds across a broader panel.

References

digallic acid working concentration range

Author: Smolecule Technical Support Team. Date: February 2026

Digallic Acid Working Concentrations

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against two key bacterial enzymes, DNA gyrase and topoisomerase IV, as determined by two different assay methods [1].

Target Enzyme IC₅₀ (Gel-Based Assay) IC₅₀ (SDFQ Assay)
DNA Gyrase 2 µM 1.9 µM
Topoisomerase IV 8 µM 7.3 µM

For context, the study also found that This compound exhibited antimicrobial activity, inhibiting the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In contrast, simpler gallic acid showed no inhibition of DNA gyrase even at concentrations as high as 500 µM [1].

Experimental Protocol: DNA Gyrase Inhibition

The quantitative data in the table above was generated using the following methodologies, which you can adapt for your experiments.

  • 1. Gel-Based DNA Supercoiling Assay: This method assesses the inhibition of the enzyme's primary function.
    • Principle: Functional DNA gyrase converts relaxed DNA plasmids into supercoiled forms. Inhibition prevents this conversion, which can be visualized via gel electrophoresis.
    • Procedure: Incubate relaxed plasmid DNA with DNA gyrase in a suitable reaction buffer (containing ATP and Mg²⁺) and varying concentrations of this compound. Stop the reaction and run the products on an agarose gel. The IC₅₀ is determined by identifying the concentration at which a 50% reduction in the formation of supercoiled DNA plasmids occurs [1].
  • 2. Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay: This is a more advanced, quantitative method.
    • Principle: A plasmid DNA is labeled with a fluorescent dye. When the plasmid is in a relaxed state, fluorescence is high. Upon supercoiling by DNA gyrase, the fluorescence is quenched. An inhibitor prevents this quenching.
    • Procedure: Incubate the fluorescently-labeled plasmid with DNA gyrase and this compound. Monitor the fluorescence intensity in real-time. The IC₅₀ is the concentration of this compound that maintains 50% of the initial fluorescence, indicating 50% inhibition of enzymatic activity [1].

Research Pathway & Mechanism of Action

The following diagram illustrates the role of the DNA gyrase inhibition assay in the broader context of antibacterial drug discovery and the specific mechanism of this compound.

G Start Start: Antibacterial Discovery Assay DNA Gyrase Inhibition Assay Start->Assay Hit Hit Identification (e.g., this compound) Assay->Hit MoA Mechanism of Action Analysis Hit->MoA ATPase ATPase Kinetics Assay MoA->ATPase Investigate ATP Binding Result Confirmation: ATP-Competitive Inhibitor ATPase->Result

This compound functions as a competitive inhibitor of the ATPase activity of DNA gyrase. It binds to the ATP-binding site on the GyrB subunit, competing with the natural ATP substrate and preventing the energy-dependent supercoiling of DNA, which is essential for bacterial survival [1].

Key Considerations for Your Experiments

  • Start with a Range: For initial tests on a new bacterial strain or enzyme, a concentration range of 1 µM to 100 µM is a reasonable starting point based on the data [1].
  • Confirm with Multiple Assays: Use more than one type of assay (e.g., both gel-based and kinetic assays) to confirm your findings, as different methods can validate the results [1].
  • Account for Derivatives: Note that biological activity is highly structure-dependent. For example, while this compound is potent, gallic acid is inactive, and longer alkyl chains on gallate esters (like dodecyl gallate) can increase potency [1].

References

Digallic Acid: Hazard Identification & Controls

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the identified hazards of Digallic Acid according to the Globally Harmonized System (GHS) [1].

Hazard Aspect Classification & Statements
GHS Classification Acute toxicity (Oral, Category 4), Aquatic toxicity (Acute Category 1, Chronic Category 1)

| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. | | Precautionary Measures | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a poison center or doctor if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |

General Solvent Toxicity & Safer Alternatives

For general solvent use, understanding toxicity drivers and alternatives is crucial for lab safety.

  • Toxicity Mechanism: Many organic solvents are amphiphilic and can penetrate the epithelium and the blood-brain barrier, posing neurotoxicity risks at high exposure levels [2]. The lipid solubility of a solvent, often indicated by its octanol-water partition coefficient, is a key factor in its toxicity; higher lipid solubility generally leads to greater passive transport into cells and increased potential for adverse effects like anesthesia [2].
  • Safer Alternative Solvents: There is a growing shift towards bio-based, non-toxic solvents to reduce health risks and environmental impact. These alternatives are designed to be biodegradable, have low volatility (minimizing inhalation risks), and be non-flammable [3]. Examples include [3]:
    • Ethyl Levulinate: A plant-based ester with high boiling point, low vapor pressure, and is non-flammable.
    • Butyl Levulinate: Similar to ethyl levulinate but with even lower volatility, making it effective for dissolving greases and resins.
    • Levulinate Ketals: A subgroup of bio-solvents like CLEAN300 and NEW320 that are biodegradable, non-flammable, and non-toxic to aquatic life.

Experimental Data on this compound's Biological Activity

Research has investigated the anti-cancer potential of this compound, revealing its mechanism of action, as summarized below [4].

Experimental Aspect Details & Findings
Source & Extraction Purified from the fruits of Pistacia lentiscus L. via an ethyl acetate fraction of a boiled aqueous extract, followed by multiple chromatographic purification steps [4].
Cell Line Tested Human lymphoblastoid TK6 cells (p53 proficient) [4].

| Key Quantitative Findings | • Antiproliferative Effect: Inhibition of cell proliferation was observed from a concentration of 8.5 μg/mL [4]. • Apoptosis Induction: Confirmed via DNA fragmentation and PARP cleavage at tested concentrations of 2.5, 5, and 10 μg/mL over 24-48 hours [4]. • Mechanism Pathway: Induces apoptosis primarily by activating the caspase-8 extrinsic pathway, with subsequent activation of the executioner caspase-3 in a dose-dependent manner [4]. |

The apoptotic pathway induced by this compound can be visualized as follows:

G DGA DGA DeathReceptor Death Receptor Activation DGA->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Direct Activation Apoptosis Apoptosis (DNA Fragmentation, PARP Cleavage) Caspase3->Apoptosis

Diagram Title: this compound Induces Apoptosis via Caspase-8 Pathway

Laboratory Safety & Handling Protocols

Frequently Asked Questions
  • What is the first aid measure for this compound exposure? [1]

    • Eye contact: Flush immediately with large amounts of water for several minutes, holding eyelids open. Seek immediate medical attention.
    • Skin contact: Rinse skin thoroughly with water. Remove contaminated clothing and seek medical advice.
    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen or perform CPR by trained personnel.
    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
  • How should this compound be stored? [1] Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and ignition sources. For powdered form, storage at -20°C is recommended.

  • What personal protective equipment (PPE) is required? [1] Standard laboratory PPE should be worn, including safety goggles, protective gloves, and impervious clothing. A suitable respirator is recommended if adequate ventilation is not guaranteed.

  • How should waste this compound and contaminated materials be disposed of? [1] All waste must be collected and disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations. Contaminated packaging should be recycled or disposed of under the same regulations.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for safely handling and testing this compound in a laboratory setting.

G Start Start Experiment PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Prep Prepare in Controlled Environment: Fume Hood, No Open Flames PPE->Prep Execute Execute Experimental Protocol Prep->Execute Dispose Decontaminate & Dispose Waste via Approved Facility Execute->Dispose End End Dispose->End

Diagram Title: General Safe Handling Workflow for Hazardous Reagents

Key Troubleshooting Notes

  • Solvent Selection: If your experimental protocol involves dissolving this compound, carefully consider solvent toxicity. Refer to the bio-based alternatives listed above and always consult the specific solvent's SDS [3].
  • Data Gaps: The available data has gaps in specific areas like dermal irritation, mutagenicity, and comprehensive reproductive toxicity. Always apply the precautionary principle—handle with utmost care even if data is incomplete [1].
  • Environmental Caution: The extreme toxicity of this compound to aquatic life cannot be overstated. Implement rigorous controls to prevent any release into drains or the environment [1].

References

digallic acid structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

SARMs Overview and Rationale

Selective Androgen Receptor Modulators (SARMs) are a class of non-steroidal, oral bioactive compounds that bind to androgen receptors. They were developed to provide the anabolic benefits of androgens (like testosterone) on muscle and bone, while having minimal androgenic effects on organs such as the prostate and liver [1] [2].

The primary rationale for their development was to create a function-promoting anabolic therapy for conditions like sarcopenia, cancer cachexia, osteoporosis, and frailty, without the dose-limiting adverse effects of traditional anabolic steroids [1].

Comparison of Key SARM Compounds

The table below summarizes the key SARM compounds discussed in the literature, their developmental status, and primary characteristics based on pre-clinical and clinical data.

SARM Compound (Common Names) Primary Investigational Use Key Structural Class Reported Efficacy in Clinical Trials Common Doses in Clinical Trials Recreational Use Reports & Doses
Ostarine (Enobosarm, MK-2866, GTx-024) [3] [2] Muscle wasting (e.g., in cancer), osteoporosis [2] Not Specified Significant increase in total lean body mass; decrease in fat mass in some trials [2]. ~1-3 mg/day [2] 10-30 mg/day for 8-12 weeks [2]
Ligandrol (LGD-4033) [3] [2] Muscle wasting, age-related frailty [2] Not Specified Dose-dependent increase in lean body mass and muscle strength [4] [2]. 0.1-1.0 mg/day [2] 5-10 mg/day for 6-10 weeks [2]
Testolone (RAD-140) [3] [2] Muscle wasting, breast cancer [2] Not Specified Still in early-stage clinical trials; pre-clinical data shows anabolic activity [2]. (In trials) Reports of 12 mg/day [5]
Andarine (S-4, GTx-007) [3] [2] Not Specified Aryl-propionamide [1] Early clinical trials suggested increases in lean body mass [1]. (In trials) Commonly "stacked" with other SARMs [2]

Summary of Adverse Effects and Safety Data

While clinical trials reported mild to moderate side effects, post-market surveillance and case reports of recreational use reveal more severe risks. The U.S. Food and Drug Administration (FDA) has issued strong warnings against the use of SARMs in body-building products [6] [7].

The table below quantifies the adverse events reported across clinical trials and post-market case reports.

Adverse Event Frequency in Clinical Trials Case Reports / Post-Market Surveillance
Liver Toxicity Mild, reversible liver enzyme (ALT) elevations were relatively common (mean 7.1% across trials) [5]. Multiple cases of severe drug-induced liver injury (DILI), cholestatic hepatitis, and acute liver failure, sometimes requiring hospitalization. Recovery can take months [4] [5] [8].
Endocrine Effects Dose-dependent suppression of free testosterone, FSH, and LH reported with Ligandrol [2]. Reports of testicular shrinkage, infertility, and sexual dysfunction [6] [3].
Lipid Metabolism Alterations Reductions in HDL ("good") cholesterol were consistently reported with Ostarine and Ligandrol [2]. ---
Other Serious Events Two cases of rhabdomyolysis reported in a trial for GSK2881078 [5]. Case reports of heart attack, stroke, psychosis, tendon rupture, and sleep disturbances [6] [5] [3].

Experimental Data and Methodologies

For researchers, understanding the experimental models and endpoints used to evaluate SARMs is critical. The following workflow visualizes a standard pre-clinical to clinical development pathway.

G Start SARM Candidate Identification A In Vitro Binding Assays Start->A B Primary In Vivo Model: Hershberger Assay (Castrated Rat) A->B C Efficacy Endpoints: • Levator Ani Muscle Weight • Prostate Weight B->C D Secondary In Vivo Models: • Ovariectomized Rat (Bone) • Primate Studies C->D Tissue Selectivity Confirmed E Phase I Clinical Trials (Healthy Volunteers) D->E F Primary Endpoints: • Lean Body Mass (DEXA) • Muscle Strength • Safety Labs (LFTs, Lipids) E->F G Phase II/III Trials (Patient Populations) F->G

Key Experimental Protocols:

  • In Vitro Binding Assays: Determine compound affinity for the androgen receptor [1].
  • Hershberger Assay: This is a classic castrated rat model. The primary endpoints are the weight of the levator ani muscle (anabolic indicator) and the ventral prostate (androgenic indicator). A selective SARM will fully or partially restore levator ani weight while having minimal effect on prostate weight [1].
  • Clinical Trial Endpoints: Human trials primarily use Dual-Energy X-ray Absorptiometry (DEXA) to measure lean body mass, dynamometry for muscle strength, and serial blood tests for liver enzymes (ALT, AST), lipid panels (especially HDL), and hormone levels (testosterone, LH, FSH) [2].

Key Insights for Drug Development Professionals

  • The Illusion of Safety: A significant driver of SARM misuse is the perception that they are safer than anabolic steroids. However, the severe adverse events reported from the illicit market demonstrate that this is not the case [3]. The purported "selectivity" does not eliminate organ toxicity.
  • Significant Dosing Disparity: There is a vast gulf between the doses used in clinical trials and those used recreationally, which are often 10 times higher. This, combined with the tendency to "stack" multiple SARMs, greatly increases the risk of severe toxicity [2].
  • Market Contamination: Analyses of products sold as SARMs online show a alarming lack of quality control. One study found that only 52% of products contained a SARM as the primary ingredient, while 39% contained other unapproved drugs, posing a significant unknown risk to consumers and complicating clinical assessment of reported effects [2] [8].

References

Comparative Analysis of Gallic Acid and Its Key Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

For researchers in drug development, this guide offers a structured comparison of the pharmacological performance of Gallic Acid (GLA) and its prominent derivatives, supported by experimental data on their mechanisms, efficacy, and physicochemical properties.

Molecular Overview and Key Derivatives

Gallic acid (GLA), or 3,4,5-trihydroxybenzoic acid, is a simple phenolic compound and a foundational building block for a range of more complex derivatives found in various fruits, nuts, and medicinal plants [1] [2]. Its derivatives are often formed by the esterification of its hydroxyl groups.

The table below summarizes the four key derivatives compared in this guide, which have been selected for their relevance in recent neurobiological and antimicrobial studies.

Table: Key Gallic Acid Derivatives in Research

Compound Name Abbreviation Structural Relationship to Gallic Acid
Ginnalin A GA A gallotannin derivative [3]
1,2,3,4,6-penta-O-galloyl-β-D-glucose PGG A glucose core esterified with five galloyl groups [3]
(-)-Epigallocatechin-3-gallate EGCG A catechin (flavan-3-ol) esterified with a galloyl group [3]
Gallic acid-based nanoformulation GA-PVA-NPs Gallic acid encapsulated in Polyvinyl Alcohol nanoparticles [4]

Comparative Pharmacological Performance

The biological activities of these compounds, particularly their ability to modulate cellular defense pathways and combat microbes, are of significant therapeutic interest. The following data synthesizes findings from recent experimental studies.

Pathway Activation and Cytoprotective Efficacy

A 2025 study directly compared GLA, GA, PGG, and EGCG for their ability to counteract cytotoxicity induced by 6-hydroxydopamine (6-OHDA) in human neuroblastoma (SH-SY5Y) cells, a model relevant to Parkinson's disease [3].

Table: Comparison of Pathway Modulation and Cell Viability

Compound Keap1 Binding (via ITC) Nrf2 Pathway Activation NF-κB Pathway Inhibition Overall Cell Viability against 6-OHDA
Gallic Acid (GLA) Not Specified Highest activating capability Moderate Similar overall protection
Ginnalin A (GA) Not Specified Moderate Potent Similar overall protection
PGG Not Specified Moderate Potent Similar overall protection
EGCG Weakest binding Lowest activating capability Least inhibitory effect Similar overall protection
  • Experimental Protocol [3]:
    • Binding Assay: Keap1 binding affinity was assessed using Isothermal Titration Calorimetry (ITC) and supported by molecular docking simulations.
    • Cellular Assays:
      • ROS Quantification: Intracellular reactive oxygen species levels were measured.
      • In-Cell Western Assay: Protein levels in the Nrf2 pathway were quantified.
      • qRT-PCR Analysis: Gene expression related to the Nrf2 and NF-κB pathways was analyzed.
    • Cell Viability Assay: Protection against 6-OHDA-induced cell death was measured.

The relationship between the Keap1-Nrf2 pathway and the experimental findings can be visualized in the following pathway diagram.

G Nrf2 Pathway Activation by Gallic Acid Derivatives OxidativeStress Oxidative Stress (6-OHDA) Keap1 Keap1 Protein OxidativeStress->Keap1  Triggers Nrf2 Nrf2 Transcription Factor Keap1->Nrf2  Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE  Translocates & Binds TargetGenes Cytoprotective Gene Expression ARE->TargetGenes  Activates GallicDerivatives Gallic Acid Derivatives (GLA, GA, PGG, EGCG) GallicDerivatives->Keap1  Binds & Inhibits

Antimicrobial Performance

A 2025 study evaluated the antimicrobial potential of free gallic acid versus a polyvinyl alcohol-based nano-formulation (GA-PVA-NPs) against a panel of common pathogens [4].

Table: Antimicrobial Activity of Gallic Acid and Its Nano-formulation

Microbial Strain Free Gallic Acid Inhibition (%) GA-PVA-NPs Inhibition (%) Inhibition Zone (GA-PVA-NPs, mm)
S. aureus (Gram-positive) 97.77% Significant (exact % not specified) 17.33 - 33.00 mm
S. typhi (Gram-negative) 88.22% Significant (exact % not specified) 17.33 - 33.00 mm
E. coli (Gram-negative) Not Specified Significant (exact % not specified) 17.33 - 33.00 mm
S. mutans (Gram-positive) Not Specified Significant (exact % not specified) 17.33 - 33.00 mm
C. albicans (Fungus) Not Specified Significant (exact % not specified) 17.33 - 33.00 mm
  • Experimental Protocol [4]:
    • Preparation of GA-PVA-NPs: 0.1g of GA was dispersed in water and added to a 5% PVA solution under magnetic stirring, followed by sonication for 15 minutes.
    • Characterization: Nanoparticles were characterized using FTIR, TGA, TEM, SEM, and DLS, confirming an average size of 128.1 ± 31.9 nm.
    • Well Diffusion Technique: Antimicrobial activity at 50 mg/mL was assessed by measuring inhibition zones (mm) on nutrient agar after 24h incubation at 37°C.
    • Microplate Reader Assay: Quantitative inhibition (%) and Minimum Inhibitory Concentration (MIC) were determined by measuring absorbance at 620nm after 24h incubation. Inhibition % was calculated as: (A_control - A_treatment) / (A_control - A_blank) * 100.

Physicochemical and Pharmacokinetic Profiles

A major challenge in developing gallic acid and its derivatives into drugs is their suboptimal pharmacokinetic profile.

Table: ADME and Development Challenges

Parameter Gallic Acid (GLA) Nano-formulations (e.g., GA-PVA-NPs)
BCS Classification Class III (High Solubility, Low Permeability) [1] Aims to reclassify by improving permeability
Bioavailability Limited by rapid metabolism and elimination [2] Improved stability and controlled release [4]
Half-life (Human) ~1.2 hours [2] Expected to be prolonged
Metabolism & Excretion Rapidly absorbed and excreted in urine as 4-O-methylgallic acid [2] Liver metabolism; high plasma protein binding predicted for some derivatives [5]
Key Development Challenge Poor bioavailability, rapid clearance, low brain penetration [2] Scalability, long-term safety, and characterization of full ADMET profile [1]

The following diagram illustrates the general workflow for developing and evaluating gallic acid nano-formulations, as exemplified in the antimicrobial study.

G Workflow for GA Nano-formulation Development Start Gallic Acid (GA) & Polyvinyl Alcohol (PVA) Step1 Solution Preparation PVA dissolved in water at 80°C Start->Step1 Step2 Incorporation & Mixing GA dispersion added to PVA solution Step1->Step2 Step3 Sonication 15 minutes Step2->Step3 Step4 GA-Loaded PVA Nanoparticles (GA-PVA-NPs) Step3->Step4 Char1 Physicochemical Characterization (FTIR, TGA, DLS) Step4->Char1 Char2 Morphological Characterization (TEM, SEM) Step4->Char2 Bioassay Biological Assay (e.g., Antimicrobial Testing) Char1->Bioassay Char2->Bioassay

Interpretation and Research Implications

  • Derivative Selection is Target-Dependent: The choice of derivative should be guided by the therapeutic pathway of interest. For Nrf2-mediated cytoprotection, simple Gallic Acid (GLA) shows the highest potential [3]. For enhanced and sustained antimicrobial effects, nano-formulations like GA-PVA-NPs are superior to free GA [4].
  • Nano-formulations Overcome Key Limitations: Encapsulation technologies directly address the poor permeability and rapid elimination of gallic acid, thereby enhancing its therapeutic potential across various applications [1] [2].
  • Consider Broader Therapeutic Potential: Beyond the data presented, gallic acid derivatives show promise in other areas. For instance, 4-O-(6-galloylglucoside) has been identified via molecular docking as a potential multi-target inhibitor of several SARS-CoV-2 non-structural proteins [5].

References

Apoptotic Mechanisms of Gallic Acid and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key apoptotic mechanisms and experimental evidence for digallic acid and related compounds.

Compound Primary Apoptotic Pathway Key Molecular Targets / Effects Tested Cell Lines / Models Effective Concentrations
This compound (DGA) [1] [2] Extrinsic (Caspase-8) Activates caspase-8 and caspase-3; induces PARP cleavage and DNA fragmentation [1] [2]. Human lymphoblastoid TK6 cells [1] [2] From 8.5 μg/mL [1] [2]
Gallic Acid (GA) [3] [4] [5] Multiple Pathways Intrinsic/Mitochondrial [5], Ferroptosis [4], Necroptosis [4]; induces ROS, cell cycle arrest (G0/G1), DNA damage response [3]. HeLa (cervical cancer), HepG2 & SMMC-7721 (liver cancer), NTERA-2 & NCCIT (embryonic carcinoma) [3] [4] [5] Varies by cell line (e.g., ~50 μg/mL in HeLa [4])
Tannic Acid (TA) [6] Pro-oxidant & DNA Damage Induces DNA fragmentation and oxidative stress; inhibits angiogenesis (VEGF, MMP-2/-9); modulates tumor-associated macrophages (M2 to M1) [6]. Ehrlich Ascites Tumor (EAT) in mice [6] 5-10 mg/kg in mouse model [6]

Detailed Experimental Protocols for Apoptosis Validation

Researchers use a combination of techniques to confirm apoptosis and elucidate the specific pathway involved.

Cell Viability and Proliferation Assays
  • MTT Assay: This common method measures metabolic activity as a proxy for cell viability. Cells are seeded in 96-well plates, treated with the compound, and then incubated with MTT reagent. The formation of purple formazan crystals by viable cells is measured spectrophotometrically [1] [5].
  • Colony Formation Assay: This tests long-term cytotoxic effects and reproductive cell death. A small number of cells are seeded and treated with the compound for several days. The resulting colonies are fixed, stained, and counted to determine the suppression of proliferative capacity [5].
Apoptosis Detection Methods
  • DNA Fragmentation Analysis: A hallmark of apoptosis, this is detected using agarose gel electrophoresis. After treatment, cell DNA is extracted and run on a gel. A characteristic "ladder" pattern indicates internucleosomal cleavage [1] [5].
  • Annexin V/PI Staining: This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (externalized in early apoptosis), while propidium iodide (PI) stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis) [5].
  • Western Blot Analysis: This technique detects specific protein cleavage or expression changes. For example, the cleavage of PARP (a caspase-3 substrate) from a 116-kDa full-length form to an 89-kDa fragment is a definitive apoptotic marker [1].
Caspase Activity Assays
  • Colorimetric Assay: These kits utilize caspase-specific substrates that are conjugated to a color reporter molecule (p-nitroaniline). When a caspase is active, it cleaves the substrate and releases the reporter, which can be measured by its absorbance. This allows for direct measurement of caspase-8 or caspase-3 activity [1].

Apoptotic Pathway Activation Workflow

The diagram below illustrates the experimental workflow for validating the extrinsic apoptotic pathway induced by this compound, based on the study in TK6 cells [1].

G Start Treat TK6 cells with This compound (DGA) A1 DNA Fragmentation Analysis (Gel Electrophoresis) Start->A1 A2 Western Blot Analysis for PARP Cleavage Start->A2 A3 Colorimetric Assay for Caspase-8 Activity Start->A3 Conclusion Confirmation of Extrinsic Apoptotic Pathway A1->Conclusion DNA ladder observed A2->Conclusion Cleaved PARP detected A4 Colorimetric Assay for Caspase-3 Activity A3->A4 Caspase-8 activated A4->Conclusion Caspase-3 activated

Key Research Implications

  • Targeted Therapeutic Potential: The specific activation of the caspase-8 extrinsic pathway by this compound suggests its potential use in cancers where this pathway is intact, offering a more targeted approach [1].
  • Overcoming Drug Resistance: The ability of gallic acid to activate multiple, concurrent cell death pathways (apoptosis, ferroptosis, necroptosis) is a promising strategy to circumvent resistance that cancers develop against single-pathway-targeting drugs [3] [4].
  • Synergistic Combinations: The distinct yet complementary mechanisms of these compounds highlight the potential for developing combination therapies. For instance, a compound triggering the extrinsic pathway (like DGA) could be paired with one that targets the intrinsic pathway (like GA) for a more robust anticancer effect.

References

Experimental Protocols for Assessing Antioxidant Capacity

Author: Smolecule Technical Support Team. Date: February 2026

To objectively compare antioxidants like digallic acid, researchers use a battery of tests, each probing a different mechanism of action. The table below summarizes the most common assays [1].

Assay Name Mechanism Category Core Principle Measured Output
DPPH Electron Transfer (ET) Scavenging of the stable DPPH radical, causing discoloration [2] [1]. IC50 (Half-maximal inhibitory concentration); % Inhibition [3].
ABTS Mixed (HAT & ET) Scavenging of the pre-formed ABTS⁺ radical cation [1]. Trolox Equivalent (TE) [4].
FRAP Electron Transfer (ET) Reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) [1]. Trolox or Ascorbic Acid Equivalent [4].
ORAC Hydrogen Atom Transfer (HAT) Inhibition of peroxyl radical-induced oxidation through hydrogen atom donation [1]. Trolox Equivalent [1].
Metal Chelation Secondary Mechanism Measurement of the compound's ability to chelate pro-oxidant metal ions like Fe²⁺ [2]. % Chelation at a given concentration [2].
Lipid Peroxidation Inhibition Cellular/Oxidative Model Inhibition of Fe²⁺-induced lipid peroxidation in tissue homogenates (e.g., mouse brain) [2]. % Inhibition of malondialdehyde formation [2].

The following diagram illustrates the typical workflow for a multi-method assessment of antioxidant capacity, from sample preparation to data interpretation.

G Start Sample Preparation (e.g., extraction, purification) A In Vitro Chemical Assays Start->A B Cell-Based & Ex Vivo Models Start->B A1 Radical Scavenging (DPPH, ABTS) A->A1 A2 Reducing Power (FRAP, CUPRAC) A->A2 A3 Metal Chelation A->A3 B1 Inhibition of Lipid Peroxidation (e.g., in brain homogenate) B->B1 B2 Enzymatic Activity Modulation (e.g., SOD, GR) B->B2 C Data Analysis & Comparison End Report and Comparison C->End Comprehensive Antioxidant Profile A1->C IC50, TEAC A2->C TEAC A3->C % Chelation B1->C % Inhibition B2->C Binding Affinity (Kd)

Key Considerations for a Valid Comparison

When designing or evaluating a comparison guide, the following points are critical for ensuring the data is meaningful and reliable for professionals.

  • Use Multiple Assays: Relying on a single assay is insufficient. The ORAC assay reflects hydrogen atom transfer, relevant for chain-breaking antioxidants, while FRAP and DPPH reflect electron transfer capacity [1] [5]. A compound like this compound may perform differently across these tests.
  • Report Quantitative Data with Units: Simply stating "high antioxidant activity" is not useful. Comparisons must include quantitative values (e.g., IC50 in µg/mL, TEAC in µmol TE/g) to allow for objective ranking [2] [4].
  • Include Relevant Reference Standards: All data should be benchmarked against well-known antioxidants like Trolox (a vitamin E analog), ascorbic acid, or gallic acid itself. This provides a common scale for comparison [3] [4].
  • Consider the Solvent System: The extraction solvent (e.g., ethanol vs. ethanol/water) can significantly impact the measured phenolic content and antioxidant capacity, as it affects which compounds are dissolved [6].
  • Investigate Synergistic Effects: Antioxidants can work better in combination. A 2025 study showed that gallic acid and quercetin co-administration had a better recovery effect than other combinations in an oxidative stress model, highlighting the importance of testing interactions [7].

References

Quantitative Comparison of Anti-MRSA Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for digallic acid and its analogs, highlighting their efficacy and mechanisms.

Compound Anti-MRSA Activity (MIC) DNA Gyrase Inhibition (IC₅₀) Topoisomerase IV Inhibition (IC₅₀) Key Mechanism(s) of Action
This compound Not explicitly reported [1] 1.9 µM [1] 7.3 µM [1] Competitive inhibition of GyrB ATPase; reduces ATP binding [1]
Gallic Acid (GA) 32-64 µg/mL (Planktonic) [2] >500 µM (No inhibition) [1] >500 µM (No inhibition) [1] Disrupts cell wall/membrane integrity in biofilms; inhibits bacterial adhesion & PIA synthesis [2]
Dodecyl Gallate Strong activity reported [1] 13.77 µM [1] 36.9 µM [1] Competitive inhibition of GyrB ATPase [1]
Methyl Gallate (MG) 1600 µg/mL [3] Data Not Available Data Not Available Synergism with β-lactamase-unstable antibiotics; induces bacterial membrane morphological changes [3]

Detailed Experimental Protocols

To validate the activity of these compounds, researchers employ several standard microbiological and biochemical assays.

  • Antibacterial Susceptibility Testing

    • Purpose: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
    • Protocol: The broth microdilution method is commonly used. Briefly, a bacterial suspension of MRSA (e.g., 10⁵ CFU/mL) is incubated in a 96-well microtiter plate with serial dilutions of the test compound. After 24 hours, the MIC is identified as the lowest concentration that prevents visible growth, often assessed using a redox indicator like resazurin. The MBC is determined by subculturing the clear wells onto agar plates and is the lowest concentration that kills ≥99.9% of the inoculum [2] [3].
  • DNA Gyrase Inhibition Assay

    • Purpose: Measure the half-maximal inhibitory concentration (IC₅₀) of a compound against DNA gyrase.
    • Protocol: A supercoiling-dependent fluorescence quenching (SDFQ) assay can be used. A fluorescently-labeled plasmid is incubated with DNA gyrase and the test compound. When gyrase supercoils the plasmid, fluorescence is quenched. Inhibition of gyrase activity prevents supercoiling and thus, the fluorescence remains high. The IC₅₀ is calculated from the fluorescence data across a range of compound concentrations [1]. Traditional gel-based assays that visualize the supercoiling state of the plasmid are also used [1].
  • Mechanism of Action Studies

    • ATPase Kinetics: To confirm a compound is a competitive inhibitor of the GyrB subunit, ATPase kinetic parameters (Kₘ and Vₘₐₓ) are determined in the presence and absence of the inhibitor. A change in Kₘ but not Vₘₐₓ is indicative of competitive inhibition [1].
    • Biofilm Assays: To assess antibiofilm activity, crystal violet (CV) staining is used to quantify total biofilm biomass, while the XTT assay measures the metabolic activity of cells within the biofilm. These are performed on biofilms treated during formation or on pre-formed mature biofilms [2].
    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to quantify changes in gene expression (e.g., icaAD, sarA, mecA, agrA) in MRSA after treatment with the compound [2] [4].

Mechanism of Action: DNA Gyrase Inhibition

This compound and potent gallate derivatives like dodecyl gallate exert their anti-MRSA activity mainly by targeting DNA gyrase, an essential bacterial enzyme. The following diagram illustrates this mechanism.

G ATP ATP GyrB_Active GyrB Subunit (Active ATPase) ATP->GyrB_Active Binding BacterialSurvival BacterialSurvival GyrB_Active->BacterialSurvival Essential Supercoiling GyrB_Inhibited GyrB Subunit (Inhibited) GyrB_Inhibited->ATP Blocks DigallicAcid DigallicAcid DigallicAcid->GyrB_Inhibited Competitive Inhibition Novobiocin Novobiocin Novobiocin->GyrB_Inhibited Competitive Inhibition

Research Implications and Future Directions

The evidence positions this compound as a compelling lead compound for developing new anti-MRSA agents. Its potency stems from a defined mechanism—competitive inhibition of the DNA gyrase B subunit—which is distinct from many current antibiotics [1]. This activity is significantly enhanced by the molecule's structure; the dimeric form of gallic acid provides increased bulk and hydrophobicity, allowing it to fill a cavity in the GyrB subunit near the ATP binding site more effectively than gallic acid itself [1].

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating novel derivatives of this compound to improve its potency, reduce potential toxicity, and enhance its drug-like properties [1].
  • In Vivo Validation: Conducting studies in animal models of MRSA infection to confirm the efficacy and safety of this compound and its optimized derivatives.
  • Combination Therapy: Exploring the potential for this compound to act synergistically with existing antibiotics, similar to the observed synergism between gallic acid and azithromycin [5] or methyl gallate and certain β-lactam antibiotics [3].

References

digallic acid topoisomerase IV vs DNA gyrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Profile

The table below summarizes the key quantitative data for digallic acid's inhibition of DNA gyrase and topoisomerase IV, primarily derived from gel-based assays [1].

Enzyme Target IC₅₀ (Gel-Based Assay) IC₅₀ (SDFQ Assay) Inhibition Constant (Ki) Inhibition Mode
DNA Gyrase 2 µM 1.9 µM 347 nM ATP-competitive [1]
Topoisomerase IV 8 µM 7.3 µM Not specified ATP-competitive [1]

Key Insight: this compound is approximately four times more potent at inhibiting DNA gyrase than topoisomerase IV under these experimental conditions [1]. For context, the study also tested simple gallic acid, which showed no inhibition of either enzyme at concentrations up to 500 µM, highlighting the significance of the digallic structure [1].

Experimental Methodologies

The quantitative data presented above were generated using the following established biochemical and microbiological protocols.

DNA Supercoiling Inhibition Assay (for DNA Gyrase)

This gel-based assay measures the enzyme's ability to introduce negative supercoils into a relaxed DNA plasmid [1].

  • Workflow: The reaction mixture containing DNA gyrase and a relaxed plasmid is incubated with the test compound. If the inhibitor is effective, the gyrase is unable to supercoil the DNA. The products are then analyzed using gel electrophoresis. Successful supercoiling results in faster-migrating DNA bands, while inhibition leaves the relaxed plasmid, which migrates slower [1] [2].
  • Visualization: The gel is stained with a fluorescent dye like ethidium bromide, and the DNA bands are visualized under UV light to determine the degree of inhibition [1].
Decatenation Inhibition Assay (for Topoisomerase IV)

This assay evaluates the ability of topoisomerase IV to disentangle linked DNA circles (catenanes), a primary physiological function [3].

  • Substrate: Kinoplast DNA (kDNA), which is a network of catenated DNA rings, is used as the substrate [2].
  • Workflow: Topoisomerase IV is incubated with kDNA in the presence of the test compound. An active enzyme will decatenate the kDNA into individual circular DNA monomers. The reaction products are run on an agarose gel. Successful decatenation produces a distinct band of monomeric DNA, whereas inhibition results in the high-molecular-weight kDNA network remaining in the well [1] [2].
Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay

This is a high-throughput, quantitative method used to confirm inhibition data, particularly for DNA gyrase [1] [4].

  • Principle: A plasmid DNA is labeled with a fluorescent dye. When the plasmid is in a relaxed state, the fluorescence is high. When DNA gyrase supercoils it, the DNA compacts, bringing dye molecules closer and causing fluorescence quenching (Homo-FRET) [1].
  • Workflow: The inhibition of supercoiling by a compound prevents this compaction and quenching, resulting in sustained high fluorescence. The IC₅₀ value is determined by measuring the fluorescence intensity in the presence of the inhibitor [1].
ATPase Kinetics Assay

This method determines the mechanism of inhibition.

  • Workflow: The ATPase activity of DNA gyrase is measured in a coupled enzyme system using pyruvate kinase and lactate dehydrogenase, which links ATP hydrolysis to the oxidation of NADH (monitored by a decrease in absorbance at 340 nm) [2].
  • Mechanism Determination: By measuring reaction rates (V₀) at varying ATP concentrations in the presence and absence of the inhibitor, the data can be fitted to the Michaelis-Menten model. A change in the apparent Km without affecting Vmax indicates competitive inhibition, confirming the inhibitor competes with ATP for the same binding site on the GyrB subunit [1].

Experimental Workflow for Enzyme Inhibition Profiling

The diagram below outlines the logical sequence of key experiments used to characterize a compound's activity against DNA gyrase and topoisomerase IV.

G Start Compound of Interest (e.g., this compound) Assay1 Primary Enzymatic Assays Start->Assay1 GelGyrase DNA Gyrase Supercoiling Assay Assay1->GelGyrase GelTopoIV Topo IV Decatenation Assay Assay1->GelTopoIV HTS High-Throughput Screening (SDFQ Assay) Assay1->HTS Data1 IC₅₀ Determination GelGyrase->Data1 GelTopoIV->Data1 HTS->Data1 Assay2 Mechanism of Action Study Data1->Assay2 ATPase ATPase Kinetics Assay Assay2->ATPase Data2 Inhibition Constant (Kᵢ) and Mode Elucidation ATPase->Data2 Assay3 Microbiological Validation Data2->Assay3 MIC Minimum Inhibitory Concentration (MIC) Assay3->MIC Efflux Efflux Pump Influence Check Assay3->Efflux Data3 Antibacterial Activity and Potency MIC->Data3 Efflux->Data3

Broader Context and Research Implications

  • Resistance and Selectivity: Targeting the ATP-binding site of GyrB/ParE, as this compound does, is a strategy to overcome resistance to fluoroquinolones (which target GyrA/ParC) [5]. A key challenge for such ATP-competitive inhibitors is achieving selectivity over human ATP-binding proteins like Hsp90 and topoisomerase IIα to avoid off-target toxicity [6].
  • Structural Activity Relationship (SAR): The study [1] found that gallate derivatives with longer hydrophobic chains (e.g., dodecyl gallate) showed significantly increased inhibition potency against DNA gyrase, providing a solid foundation for the design of more potent gallate-based antibiotics.

References

Comparative Analysis of Digallic Acid Specificity for Bacterial vs. Human Enzymes: Implications for Antibiotic Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Fundamental Properties of Digallic Acid

This compound (C₁₄H₁₀O₉), also known as tannic acid or gallotannic acid, is a naturally occurring polyphenolic compound composed of two gallic acid molecules linked through an ester bond [1]. This molecular configuration creates a specific spatial arrangement that enables it to interact with various enzymatic active sites, particularly those accommodating aromatic structures and hydrogen bonding groups. The compound is widely distributed in plants such as Pistacia lentiscus, sumac, oak bark, and various fruits [1] [2]. Its chemical structure contains multiple hydroxyl groups and a carboxylic acid moiety, which facilitate interactions with both bacterial and human enzymes through hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites [1].

The ester linkage in this compound differentiates it from its monomeric counterpart, gallic acid, and confers unique biological properties. While gallic acid itself shows minimal enzyme inhibition activity, the dimeric form demonstrates significant potency against specific bacterial enzymes [3]. This highlights the structure-activity relationship where the this compound structure provides optimal spatial arrangement for engaging with enzyme active sites that the monomer cannot effectively target. The molecular weight of 322.23 g/mol and presence of both hydrophilic (hydroxyl groups) and hydrophobic (aromatic rings) regions contribute to its ability to cross biological membranes and interact with diverse enzymatic targets [4].

Inhibition of Bacterial Enzymes

Potent Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound demonstrates remarkable potency against two essential bacterial enzymes: DNA gyrase and topoisomerase IV. Experimental data reveal that this compound inhibits E. coli DNA gyrase with an IC₅₀ of 1.9-2 μM in both gel-based and supercoiling-dependent fluorescence quenching assays [3]. This places it among the potent bacterial enzyme inhibitors, though less potent than the reference antibiotic novobiocin (IC₅₀ 0.45-0.5 μM) but significantly more effective than simple gallic acid (IC₅₀ >500 μM) [3].

Table 1: Inhibition of Bacterial Enzymes by this compound and Related Compounds

Compound DNA Gyrase IC₅₀ (μM) Topoisomerase IV IC₅₀ (μM) ATPase Competitive Inhibition
This compound 1.9-2 7.3-8 Yes (Kᵢ = 347 nM)
Gallic acid >500 >500 No inhibition
Novobiocin 0.45-0.5 4.3-10 Yes (Kᵢ ≈ 10 nM)
Dodecyl gallate 13.77-15 36.9-50 Yes

The inhibitory mechanism of this compound against bacterial DNA gyrase has been characterized as ATP-competitive inhibition [3]. Kinetic studies demonstrate that this compound competes with ATP for binding sites on the gyrase B subunit, with a calculated inhibition constant (Kᵢ) of 347 nM [3]. This mechanism is particularly valuable therapeutically because ATP-competitive inhibitors are less likely to induce the DNA damage responses associated with quinolone antibiotics that stabilize enzyme-DNA cleavage complexes.

Structure-Activity Relationships of Gallate Derivatives

The hydrophobic moiety attached to gallate structures significantly influences their inhibitory potency against bacterial enzymes. Research shows a clear correlation between the length of the hydrocarbon chain in gallate derivatives and their efficacy against DNA gyrase [3]. For example, dodecyl gallate (IC₅₀ 13.77-15 μM) demonstrates substantially greater potency than octyl gallate (IC₅₀ 25.96-50 μM) or butyl gallate (IC₅₀ >100 μM) [3]. Similarly, biphenyl gallate (IC₅₀ 18.8-20 μM) shows greater efficacy than phenyl gallate (IC₅₀ >100 μM) [3].

Table 2: Correlation Between Hydrocarbon Chain Length and Gyrase Inhibition in Gallate Derivatives

Compound Hydrocarbon Moisty DNA Gyrase IC₅₀ (μM) Relative Potency
Butyl gallate C4 >100 Low
Octyl gallate C8 25.96-50 Medium
Dodecyl gallate C12 13.77-15 High
Phenyl gallate Phenyl >100 Low
Biphenyl gallate Biphenyl 18.8-20 High

This structure-activity relationship suggests that the hydrophobic tail of these compounds fills a cavity in the gyrase B subunit near the ATP binding site, enhancing binding affinity and inhibitory potency [3]. Molecular modeling studies indicate that the second gallic acid moiety in this compound or an extended hydrophobic group in gallate derivatives accesses this additional binding space, providing stronger enzyme-compplementarity than monomeric gallic acid [3].

Effects on Human Enzymes and Cellular Pathways

Induction of Apoptosis in Human Cells

This compound demonstrates significant effects on human cellular pathways, particularly in triggering programmed cell death in human lymphoblastoid TK6 cells [2]. Studies reveal that this compound inhibits cell proliferation at concentrations as low as 8.5 μg/mL (approximately 26.4 μM), with dose-dependent apoptosis induction observed at concentrations of 2.5-10 μg/mL (7.8-31 μM) over 24-48 hour treatments [2]. This apoptotic activity suggests that this compound can interact with human enzymatic systems involved in cell cycle regulation and death signaling pathways.

The apoptotic mechanism of this compound involves activation of the caspase-8 extrinsic pathway, followed by subsequent activation of the executioner caspase-3 [2]. This pathway differs from the intrinsic mitochondrial apoptosis pathway and is typically initiated by death receptor activation. Research confirms this mechanism through multiple lines of evidence: DNA fragmentation showing characteristic ladder patterns, PARP (poly ADP-ribose polymerase) cleavage, and direct measurement of caspase-8 and caspase-3 activities [2]. The discovery that this compound activates this specific apoptotic pathway reveals its ability to engage with human enzymatic systems at micromolar concentrations.

Inhibition of Human Enzymes XOD and URAT1

Recent research has identified this compound as a dual-target inhibitor of two human enzymes involved in uric acid metabolism: xanthine oxidase (XOD) and urate transporter 1 (URAT1) [5]. This dual inhibitory activity presents potential applications for managing hyperuricemia and gout. Molecular docking studies indicate that the carboxyl group of this compound forms critical interactions with both enzymatic targets, specifically with R880 in XOD and R477 in URAT1 [5].

Interestingly, this compound's metabolite, gallic acid, also demonstrates significant XOD inhibitory activity but does not effectively inhibit URAT1 [5]. This specificity difference highlights how structural features influence human enzyme targeting. Importantly, both compounds demonstrate favorable safety profiles characteristic of natural products compared to synthetic chemical drugs, with no apparent kidney injury observed in experimental models [5].

Glycosylation Impact Through GALE Inhibition

Although not directly demonstrated for this compound, research on enzyme inhibition in human cells reveals that disruption of UDP-galactose 4'-epimerase (GALE) causes significant alterations in glycosylation patterns [6]. GALE-deficient cells show substantial decreases in total sialic acid, galactose, and GalNAc levels in glycans, affecting cell-surface receptors including death receptors and integrins [6]. This illustrates the potential cascade effects that can occur when enzymes in nucleotide-sugar metabolic pathways are inhibited.

Specificity Mechanisms and Comparative Analysis

Differential Target Engagement

The specificity profile of this compound reveals a fascinating pattern of differential enzyme engagement. While it demonstrates potent activity against bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), its effects on human enzymes follow different mechanisms at generally higher concentration thresholds. The therapeutic window emerges from its greater potency against bacterial targets (low micromolar range) compared to most human enzymes, though specific human targets like those in apoptotic pathways are affected at similar concentrations.

The structural basis for this differential activity stems from this compound's ability to compete with ATP in the bacterial gyrase B subunit ATP-binding pocket—a structural feature distinct from human type II topoisomerases [3]. Additionally, the presence of bacterial-specific enzyme motifs and differences in surrounding amino acid residues create binding environments that this compound can exploit with greater affinity than it exhibits toward most human enzymatic active sites.

Bacterial Resistance and Metabolism

Some bacteria have evolved specialized enzyme systems to metabolize gallic acid and related compounds [7] [8]. For instance, Pseudomonas putida possesses a dedicated gal gene cluster responsible for gallic acid uptake and degradation [7]. This cluster includes enzymes that transform gallic acid into metabolic intermediates that enter central metabolism, representing a bacterial detoxification mechanism [7].

Interestingly, certain human gut bacteria like Eggerthella lenta encode highly specific reductases such as Cgr2 that inactivate plant toxins including cardiac glycosides [8]. While not directly demonstrated for this compound, this illustrates how gut microbiota enzymes can significantly modify bioactive plant compounds, potentially affecting their bioavailability and activity.

Diagram: this compound Enzyme Targeting and Metabolic Pathways. The diagram illustrates the key bacterial and human enzyme targets of this compound, along with its metabolic fate. Bacterial enzyme inhibition occurs at lower concentrations (IC₅₀ 1.9-8 μM), while effects on human pathways generally require higher concentrations, demonstrating its selectivity profile.

Experimental Protocols for Key Assays

DNA Gyrase Inhibition Assay

The supercoiling-dependent fluorescence quenching (SDFQ) assay provides a quantitative method for evaluating DNA gyrase inhibition [3]. This protocol utilizes a fluorescently-labeled plasmid (pAB1_FL905) whose fluorescence intensity decreases significantly upon supercoiling by DNA gyrase.

Protocol Steps:

  • Reaction Setup: Prepare reaction mixtures containing 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 100 μg/mL BSA, 50 mM potassium glutamate, 0.5 μM E. coli DNA gyrase, and varying concentrations of this compound (typically 0.1-100 μM) [3].
  • Substrate Addition: Add the fluorescently-labeled plasmid substrate (pAB1_FL905) to initiate the reaction.
  • Incubation: Incubate at 25°C for 30-60 minutes to allow supercoiling activity.
  • Fluorescence Measurement: Measure fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (typically Ex 485/Em 520 for FITC-labeled plasmids).
  • Data Analysis: Calculate percentage inhibition relative to no-inhibitor control (full supercoiling) and no-enzyme control (no supercoiling). Plot dose-response curves to determine IC₅₀ values using appropriate statistical software [3].
ATPase Kinetic Studies

The ATP competition mechanism can be characterized through kinetic studies of gyrase ATPase activity:

Protocol Steps:

  • Enzyme Preparation: Purify E. coli DNA gyrase B subunit or full holoenzyme.
  • Reaction Series: Set up reactions with varying ATP concentrations (0.1-2 mM) in the absence and presence of different this compound concentrations (0, 100, 250, 500 nM).
  • ATPase Measurement: Use coupled enzymatic assays or malachite green phosphate detection to measure inorganic phosphate release over time.
  • Kinetic Analysis: Plot reaction velocity versus ATP concentration and fit to Michaelis-Menten equation. Create Lineweaver-Burk plots to determine inhibition pattern. Competitive inhibition shows unchanged Vmax but increased apparent Km [3].
  • Ki Calculation: Determine inhibition constant (Ki) using appropriate equations for competitive inhibition.
Apoptosis Pathway Analysis

The apoptotic induction by this compound in human cells can be evaluated through multiple complementary methods:

DNA Fragmentation Analysis:

  • Cell Treatment: Incubate TK6 lymphoblastoid cells (1.5 × 10⁶ cells/mL) with this compound (2.5-10 μg/mL) for 24-48 hours [2].
  • DNA Extraction: Harvest cells, lyse with proteinase K/SDS buffer, and extract DNA with phenol-chloroform.
  • Agarose Gel Electrophoresis: Separate DNA fragments on 1.5% agarose gel, stain with ethidium bromide, and visualize under UV light. Apoptotic cells show characteristic DNA laddering [2].

Caspase Activity Assays:

  • Cell Lysate Preparation: Collect treated cells and prepare lysates in appropriate buffer.
  • Substrate Incubation: Incubate with caspase-specific colorimetric substrates (IETD-pNA for caspase-8, DEVD-pNA for caspase-3).
  • Absorbance Measurement: Monitor p-nitroaniline release at 405 nm over time. Calculate enzyme activity based on slope compared to standards [2].

Western Blot for PARP Cleavage:

  • Protein Extraction: Prepare cell lysates in SDS-PAGE loading buffer.
  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE, transfer to PVDF membrane.
  • Immunodetection: Probe with anti-PARP antibody, followed by secondary antibody conjugated to alkaline phosphatase. Develop with BCIP/NBT substrate. Cleaved PARP (89 kDa fragment) indicates apoptosis [2].

Research Implications and Therapeutic Applications

Antibiotic Development Potential

The selective inhibition of bacterial DNA gyrase and topoisomerase IV by this compound positions it as a promising lead compound for novel antibiotic development, particularly against resistant pathogens. Its ATP-competitive mechanism differs from fluoroquinolones (which stabilize cleavage complexes), potentially offering activity against fluoroquinolone-resistant strains [3]. The strong activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) demonstrated by gallate derivatives like octyl gallate and dodecyl gallate further supports the potential of this chemical class [3].

The structure-activity relationship established for gallate derivatives provides a roadmap for medicinal chemistry optimization. Adding specific hydrophobic extensions to the gallate core could enhance potency while potentially modulating human cell penetration and selectivity. The finding that this compound itself inhibits both gyrase and topoisomerase IV is particularly valuable, as dual-targeting compounds present lower resistance development risks compared to single-target agents [3].

Considerations for Therapeutic Use

Several factors require consideration when evaluating this compound's therapeutic potential. The apoptosis induction in human lymphoblastoid cells at concentrations only 4-5 times higher than antibacterial concentrations suggests a relatively narrow therapeutic window for systemic administration [2]. However, this cytotoxic activity could be advantageous for topical applications or in oncology contexts where dual antibacterial and cytotoxic effects might be beneficial.

The discovery of this compound as a XOD/URAT1 dual inhibitor reveals completely different therapeutic potential for metabolic disorders [5]. This application would leverage different structure-activity relationships and could inspire the development of derivatives optimized for hyperuricemia treatment rather than antibacterial activity. The reported renal protective effects and favorable safety profile of this compound in hyperuricemia models further support this direction [5].

Future Research Directions

Important research gaps remain in understanding the full specificity profile of this compound against human kinases and other ATP-binding enzymes. Comprehensive enzyme panel screening would better characterize its selectivity and identify potential off-target effects. Additionally, metabolic stability studies and pharmacokinetic profiling would clarify its suitability for systemic versus topical administration.

The bacterial metabolism of this compound by organisms like Pseudomonas putida [7] [9] presents both challenges and opportunities. Understanding these pathways could lead to strategies to prevent inactivation in target tissues or to applications in bioremediation of phenolic pollutants. Furthermore, exploring potential synergistic combinations with existing antibiotics could unlock enhanced efficacy against difficult-to-treat pathogens.

Conclusion

This compound demonstrates a fascinating specificity profile with potent activity against bacterial DNA gyrase and topoisomerase IV (IC₅₀ 1.9-8 μM) through ATP-competitive inhibition, while affecting human enzymes primarily through apoptosis induction at slightly higher concentrations (7.8-31 μM) and dual inhibition of XOD/URAT1. The structural basis for this differential activity stems from its optimized interaction with the bacterial gyrase B subunit ATP-binding pocket, with the dimeric gallic acid structure proving essential for this activity.

References

Antioxidant Activity vs. Alkyl Chain Length

Author: Smolecule Technical Support Team. Date: February 2026

The antioxidant efficacy of gallic acid and its alkyl esters is profoundly influenced by the length of the alkyl chain, the delivery system used, and the resulting capacity for mass transfer.

The table below summarizes experimental data on the antioxidant performance of gallic acid and its esters in different systems.

Compound Alkyl Chain Length System / Assay Key Finding on Antioxidant Activity Mechanistic Insight / Reference
Gallic Acid (GA) C0 (parent acid) O/W Emulsion Lower activity; localized in aqueous phase, away from oxidation sites. [1] Polarity dictates location; poor efficiency if not at oil-water interface. [1]
Ethyl Gallate (EG) C2 O/W Emulsion Intermediate activity. [1] Moderate hydrophobicity improves positioning and transfer rate. [1]
Lauryl Gallate (LG) C12 O/W Emulsion High activity; superior to GA and EG. [1] Optimal hydrophobicity for effective transport to and action at the interface. [1]
Octyl Gallate C8 Spray-dried Emulsion Most effective for protecting both encapsulated and surface free fat. [2] Represents the "cut-off" point; longer chains (C12, C16) are slightly less effective. [2]
Alkyl Gallates (C1-C18) C1 to C18 Lipid Membranes Antibacterial activity increases with chain length up to a critical point (C12), then drops. [3] Activity correlates with membrane binding affinity. Very long chains (C16, C18) self-associate in solution, reducing bioavailability. [3]

Antimicrobial and Cytotoxic Activity of Alkyl Gallates

The modulation of biological activity through alkyl chain length extends beyond antioxidants to antimicrobial agents. A key study on a series of alkyl gallates (from methyl/C1 to stearyl/C18) against pathogens reveals a parabolic trend driven by biophysical interactions with cell membranes [3].

  • Increasing Activity: Membrane binding affinity and associated antibacterial activity increase with alkyl chain length from C1 to C12 [3].
  • The Cut-Off Effect: For chains longer than C12 (e.g., cetyl/C16 and stearyl/C18), antibacterial activity drops. This is not due to poor binding but because these highly hydrophobic compounds self-associate into large aggregates in aqueous solution, reducing their effective concentration and ability to interact with microbial membranes [3].
  • Relevance for Drug Design: This underscores that optimal hydrophobicity, not maximum hydrophobicity, is crucial for efficacy. A balance is needed for the compound to be soluble enough to reach the target but hydrophobic enough to interact strongly with lipid membranes [3].

Detailed Experimental Protocols

For researchers aiming to replicate or validate these findings, here is a summary of key experimental methodologies from the cited works.

Protocol for Evaluating Antioxidants in Emulsions [1]

This method is suitable for testing the efficacy of antioxidants with varying hydrophobicity in emulsified systems.

  • Emulsion Preparation: Create a 10% (w/w) oil-in-water emulsion using sunflower oil and an aqueous solution containing Tween 20 as an emulsifier.
  • Antioxidant Incorporation: Dissolve the antioxidants (e.g., GA, EG, LG) in a suitable solvent (e.g., methanol) and mix them into the emulsion.
  • Accelerated Oxidation Storage: Incubate the emulsion samples in the dark at 40°C for up to 15 days.
  • Lipid Oxidation Measurement:
    • Primary Oxidation Products: Measure lipid hydroperoxides (LOOH) using the iron thiocyanate method.
    • Secondary Oxidation Products: Measure thiobarbituric acid reactive substances (TBARS).
  • Data Modeling: Fit the LOOH concentration data over time to a sigmoidal kinetic model to determine the lag phase and oxidation rate.
Protocol for Measuring Alkyl Gallate-Membrane Interactions [3]

This biophysical assay helps determine the membrane binding affinity of compounds, a key factor for their activity.

  • Membrane Model Preparation: Prepare large unilamellar vesicles (LUVs) from desired lipids (e.g., DOPC, DOPG) using the extrusion method through 200 nm polycarbonate membranes.
  • Fluorescence Spectroscopy:
    • Prepare a solution of the alkyl gallate (e.g., 3 µM) in buffer.
    • Titrate the alkyl gallate solution with increasing concentrations of the LUVs.
    • Monitor the change in intrinsic fluorescence intensity of the alkyl gallate's galloyl group (excitation at ~271 nm).
  • Partition Constant Calculation: The change in fluorescence as a function of lipid concentration is used to calculate the partition constant (Kp), which quantifies the compound's affinity for the lipid membrane.

Implications for Drug Development

The "cut-off effect" is a recurring theme in SAR for hydrophobic chains. Here are the key takeaways for rational design:

  • Target the "Goldilocks Zone": Aim for an alkyl chain length that provides balanced hydrophobicity. For many systems, this appears to be in the C8 to C12 range [1] [2] [3].
  • Consider the Delivery System: The optimal chain length can shift depending on the formulation (e.g., simple emulsion vs. spray-dried powder vs. gelled emulsion) [1] [2]. The presence and concentration of surfactants above their critical micelle concentration (CMC) can dramatically enhance the mobility and efficacy of highly hydrophobic antioxidants via micelle-assisted transfer [1].
  • Account for Cellular Uptake and Toxicity: While increasing hydrophobicity can improve membrane interaction and cellular uptake, it can also lead to non-specific cytotoxicity. A study on antimicrobial peptides found that side chains that are "either too long or too short increase toxicity and lower antimicrobial activity, respectively" [4].

To visualize the logical relationship between alkyl chain length and its impact on the final biological activity, the following diagram integrates the key mechanisms discussed.

G Mechanistic Basis for the Hydrophobicity 'Cut-Off' Effect ChainLength Alkyl Chain Length SubNode1 Increased Hydrophobicity ChainLength->SubNode1  Lengthened SubNode2 Excessive Hydrophobicity ChainLength->SubNode2  Further Lengthened Mech1 Enhanced membrane binding and partitioning SubNode1->Mech1 Mech2 Improved positioning at oxidation sites (e.g., interface) SubNode1->Mech2 Mech3 Self-association & aggregation in solution SubNode2->Mech3 Mech4 Reduced bioavailability and mobility SubNode2->Mech4 Outcome1 ↑ Biological Activity (Antioxidant, Antimicrobial) Mech1->Outcome1 Mech2->Outcome1 Outcome2 ↓ Biological Activity ('Cut-Off' Effect) Mech3->Outcome2 Mech4->Outcome2

Important Note on Your Specific Query

You asked specifically about digallic acid. The search results and this guide are based predominantly on studies of gallic acid and its alkyl ester derivatives (phenolipids). While the fundamental principle of the hydrophobic "cut-off effect" is universally applicable, the specific optimal chain length for a this compound derivative could differ from the C8-C12 range identified for gallic acid esters.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

322.03248189 Da

Monoisotopic Mass

322.03248189 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

404KO0584X

MeSH Pharmacological Classification

Nucleic Acid Synthesis Inhibitors

Other CAS

536-08-3

Wikipedia

Digallic_acid

Dates

Last modified: 08-15-2023

Screening for active constituents in Turkish galls against ulcerative colitis by mass spectrometry guided preparative chromatography strategy: in silico, in vitro and in vivo study

Jie Zang, Shangzhi Ma, Cuizhe Wang, Gang Guo, Liangxue Zhou, Xing Tian, Mengying Lv, Jun Zhang, Bo Han
PMID: 30256363   DOI: 10.1039/c8fo01439f

Abstract

Turkish galls have been reported to exhibit remedial effects in ulcerative colitis (UC). However, the active constituents of Turkish galls for the treatment of UC remain unclear. The objective of this study was to screen for anti-inflammatory active constituents and clarify their associated molecular mechanisms. Therefore, systems pharmacology was developed to predict the relationship between constituents and the corresponding targets as well as pathways. In addition, mass spectrometry-guided preparative chromatography technique was used for preparing constituents to evaluate the anti-inflammatory activities and the therapeutic efficacy against UC. In silico, active constituents exhibited a remedial effect on UC possibly by regulating multiple pathways and attacking multiple targets, of which those involved mainly in the NF-κB pathway were selected for verification. In vitro, 5 categories of constituents were screened as active constituents by comparing the cytotoxicity and detecting the level of the pro-inflammatory factors of 9 category constituents. In vivo, dextran sulfate sodium (DSS)-induced UC was significantly ameliorated in active constituents-fed mice. The results indicated that the active fraction comprising methyl gallate, digallic acid, di-O-galloyl-β-d-glucose, and tri-O-galloyl-β-d-glucose primarily contributed to the treatment of UC. Moreover, active fraction could also inhibit the phosphorylation level of IKKβ, thus inhibiting the downstream NF-κB signaling pathway. The approach developed in this study not only clarifies the anti-inflammation effect of Turkish galls but also provides a beneficial reference for the discovery of the base material and functional mechanism of this herbal medicine.


Facile preparation of dehydrodigallic acid and its derivative for the synthesis of ellagitannins

Kazuma Shioe, Shingo Ishikura, Yoshikazu Horino, Hitoshi Abe
PMID: 24292791   DOI: 10.1248/cpb.c13-00458

Abstract

A facile method for the synthesis of dehydrodigallic acid, which is a fundamental structure of ellagitannins, was developed. A classical Ullmann condition was effective for the formation of the highly hindered biaryl ether structure, and we clarified that the suitable protection of the phenolic hydroxy groups was crucial in this reaction. In this way, the synthesis of dehydrodigallic acid and its derivative was successfully performed. The described method would provide a synthetic utility toward ellagitannins.


Expression and functional significance of the Ca(2+)-activated Cl(-) channel ANO6 in dendritic cells

Kalina Szteyn, Evi Schmid, Meerim K Nurbaeva, Wenting Yang, Patrick Münzer, Karl Kunzelmann, Florian Lang, Ekaterina Shumilina
PMID: 23159814   DOI: 10.1159/000343321

Abstract

Migration of dendritic cells (DCs), antigen presenting cells that link innate and adaptive immunity, is critical for initiation of immune responses. DC migration is controlled by the activity of different ion channels, which mediate Ca(2+) flux or set the membrane potential. Moreover, cell migration requires local volume changes at the leading and rear end of travelling cells, which might be mediated by the fluxes of osmotically active solutes, including Cl(-). The present study explored the functional expression, regulation and role of Cl(-) channels in mouse bone marrow-derived DCs.
In whole-cell patch clamp experiments we detected outwardly rectifying Cl(-) currents which were activated by elevation of cytosolic Ca(2+), triggered either by ionomycin in the presence of extracellular Ca(2+) or mobilization of Ca(2+) by IP(3) Most importantly, Ca(2+)-activated Cl(-) channels (CaCCs) were activated by CCL21 (75 ng/ml), an agonist of the chemokine receptor CCR7. The currents showed sensitivity to Cl(-) channel blockers such as tannic acid (10 µM), digallic acid (100 µM) and more specific CaCC blockers niflumic acid (300 µM) and AO1 (20 µM). According to RT-PCR and Western blot data, Anoctamin 6 (ANO6) is expressed in DCs. Knock-down of ANO6 with siRNA led to inhibition of CaCC currents in DCs. Moreover, chemokine-induced migration of both immature and LPS-matured DCs was reduced upon ANO6 knock-down.
Our data identify ANO6 as a Ca(2+)-activated Cl(-) channel in mouse DCs, show its activation upon chemokine receptor ligation and establish an important role of ANO6 in chemokine-induced DC migration.


Effects of Small Molecule Calcium-Activated Chloride Channel Inhibitors on Structure and Function of Accessory Cholera Enterotoxin (Ace) of Vibrio cholerae

Tanaya Chatterjee, Irshad Ali Sheikh, Devlina Chakravarty, Pinak Chakrabarti, Paramita Sarkar, Tultul Saha, Manoj K Chakrabarti, Kazi Mirajul Hoque
PMID: 26540279   DOI: 10.1371/journal.pone.0141283

Abstract

Cholera pathogenesis occurs due to synergistic pro-secretory effects of several toxins, such as cholera toxin (CTX) and Accessory cholera enterotoxin (Ace) secreted by Vibrio cholerae strains. Ace activates chloride channels stimulating chloride/bicarbonate transport that augments fluid secretion resulting in diarrhea. These channels have been targeted for drug development. However, lesser attention has been paid to the interaction of chloride channel modulators with bacterial toxins. Here we report the modulation of the structure/function of recombinant Ace by small molecule calcium-activated chloride channel (CaCC) inhibitors, namely CaCCinh-A01, digallic acid (DGA) and tannic acid. Biophysical studies indicate that the unfolding (induced by urea) free energy increases upon binding CaCCinh-A01 and DGA, compared to native Ace, whereas binding of tannic acid destabilizes the protein. Far-UV CD experiments revealed that the α-helical content of Ace-CaCCinh-A01 and Ace-DGA complexes increased relative to Ace. In contrast, binding to tannic acid had the opposite effect, indicating the loss of protein secondary structure. The modulation of Ace structure induced by CaCC inhibitors was also analyzed using docking and molecular dynamics (MD) simulation. Functional studies, performed using mouse ileal loops and Ussing chamber experiments, corroborate biophysical data, all pointing to the fact that tannic acid destabilizes Ace, inhibiting its function, whereas DGA stabilizes the toxin with enhanced fluid accumulation in mouse ileal loop. The efficacy of tannic acid in mouse model suggests that the targeted modulation of Ace structure may be of therapeutic benefit for gastrointestinal disorders.


Digallic acid from Pistascia lentiscus fruits induces apoptosis and enhances antioxidant activities

Wissem Bhouri, Ines Skandrani, Mohamed Ben Sghair, Marie-Geneviève Djoux Franca, Kamel Ghedira, Leila Chekir Ghedira
PMID: 21780210   DOI: 10.1002/ptr.3540

Abstract

The antioxidant and apoptotic activities of digallic acid, isolated from the fruits of Pistascia lentiscus, were investigated. The study demonstrated that digallic acid possessed pro-apoptotic effects, as shown by provoking DNA fragmentation of K562 cells. It also revealed a significant antioxidant potential and effective scavenging activity against 2,2-diphenyl-1-picrylhdrazyl (DPPH·) and O₂·⁻ radicals, and reduced cupric ions. We conclude that this integrated approach to apoptotic and antioxidant assessment may be useful to maximize the beneficial effects associated with using P. lentiscus derivatives as medicinal and dietary compounds.


Study of genotoxic, antigenotoxic and antioxidant activities of the digallic acid isolated from Pistacia lentiscus fruits

Wissem Bhouri, Safa Derbel, Ines Skandrani, Jihed Boubaker, Ines Bouhlel, Mohamed B Sghaier, Soumaya Kilani, Anne M Mariotte, Marie G Dijoux-Franca, Kamel Ghedira, Leila Chekir-Ghedira
PMID: 19563883   DOI: 10.1016/j.tiv.2009.06.024

Abstract

The digallic acid obtained from the fruit Pistacia lentiscus exhibits an inhibitory activity against nitrofurantoine and B[a]P induced genotoxicity when tested by the SOS chromotest bacterial assay system in the presence of Escherichia coli PQ37 strain. The antioxidant activity of the tested compound was determined by its ability to scavenge the free radical ABTS(+), to inhibit the xanthine oxidase, involved in the generation of free radicals, and to inhibit the lipid peroxidation induced by H(2)O(2) in the K562 cell line. Our results revealed that digallic acid shows an important free radical scavenging activity towards the ABTS(+) radical (99%) and protection against lipid peroxidation (68%).


Cytotoxic effects of digalloyl dimer procyanidins in human cancer cell lines

Lucas Actis-Goretta, Leo J Romanczyk, Carla A Rodriguez, Catherine Kwik-Uribe, Carl L Keen
PMID: 18440795   DOI: 10.1016/j.jnutbio.2007.10.004

Abstract

Flavanols, a class of polyphenols present in certain plant-based foods, have received increasing attention for their putative anticancer activity. In vitro and in vivo studies, which have compared the effectiveness of various monomer flavanols, indicate that the presence of a galloyl residue on the 3 position on the C-ring enhances the cytotoxicity of these compounds. Procyanidins, oligomerized flavanols, have been reported to be more cytotoxic than monomer flavanols in a variety of human cancer cell lines. Given the above, we evaluated the potential anticancer properties of dimer procyanidins that contain galloyl groups. Specifically, the cytotoxicity of synthetic digalloyl dimer B1 and B2 esters {[3-O-galloyl]-(-)-epicatechin-(4beta,8)-(+)-catechin-3-O-gallate (DGB1) and [3-O-galloyl]-(-)-epicatechin-(4beta,8)-(+)-epicatechin-3-O-gallate (DGB2), respectively} were tested in a number of in vitro models. DGB1 produced significant cytotoxicity in a number of human cancer cell lines evaluated by three independent methods: ATP content, MTT and MTS assays. For the three most sensitive cell lines, exposure to DGB1 and DGB2 for 24, 48 or 72 h was associated with a reduction in cell number and an inhibition of cell proliferation. Digalloyl dimers exerted significantly higher cytotoxic effects than the structurally related flavanols, (-)-epicatechin, (+)-catechin, (-)-epicatechin gallate, (-)-epigallocatechin gallate, (-)-catechin gallate and dimer B1 and B2. These results support the concept that the incorporation of galloyl groups and the oligomerization of flavanols enhances the cytotoxic effects of typical monomer flavanols. The therapeutic value of these compounds and their derivative forms as anticancer agents merits further investigation in whole animal models.


Differential inhibition of reverse transcriptase and various DNA polymerases by digallic acid and its derivatives

H Nakane, M Fukushima, K Ono
PMID: 1705574   DOI: 10.1021/np50071a015

Abstract

Digallic acid (gallic acid 5,6-dihydroxy-3-carboxyphenyl ester) [4] was found to be a potent inhibitor of the activities of the reverse transcriptases from murine leukemia virus (MLV) and human immunodeficiency virus (HIV). Under the reaction conditions specified for each of MLV and HIV reverse transcriptases, both enzymes were inhibited by approximately 90% in the presence of 0.5 micrograms/ml digallic acid. Under the same conditions, however, gallic acid had no effect on the reverse transcriptase activity. The mode of the inhibition by digallic acid was partially competitive with respect to the template.primer, (rA)n.(dT)12-18', and noncompetitive to the triphosphate substrate, dTTP. The Ki value of digallic acid for HIV-reverse transcriptase was determined to be 0.58 microM. Examination of several derivatives of digallic acid have shown that all three hydroxyl groups at the 3, 4, and 5 positions seem to be required for the inhibitory activity of these compounds. Besides reverse transcriptase, DNA polymerases alpha and beta were moderately inhibited by digallic acid, whereas DNA polymerase gamma, terminal deoxynucleotidyltransferase, and E. coli DNA polymerase I were virtually insensitive to inhibition by this compound.


Digallate dimers of (-)-epigallocatechin gallate inactivate herpes simplex virus

Charles E Isaacs, Weimin Xu, George Merz, Sharon Hillier, Lisa Rohan, Guang Y Wen
PMID: 21947401   DOI: 10.1128/AAC.05531-11

Abstract

Topical microbicides are potentially an alternative method to vaccines for reducing the spread of herpes simplex virus (HSV). We have previously shown (S. Liu et al., Biochim. Biophys. Acta 1723:270-281, 2005) that the catechin (-)-epigallocatechin gallate (EGCG) inactivates HSV at neutral pH; however, to function in the female genital tract EGCG must also be effective at acidic pH. EGCG inactivated HSV-1 and HSV-2 at pH 8.0 by 3 log(10) to 4 log(10) but was ineffective at pH 5.7. The EGCG digallate dimers theasinensin A, P2, and theaflavin-3,3'-digallate (TF-3) inactivated both viruses by 3 log(10) to 4 log(10) at pH 5.7 and as much as 5 log(10) at pH 8.0. TF-3 inactivated HSV-1 and HSV-2 by 4 to 5 log(10) in the pH range of 4.0 to 5.7. Dimers with one gallate moiety had antiviral activity intermediate between the activities of EGCG and digallate dimers. Confocal and electron microscopy showed that theasinensin A did not damage Vero cells. All EGCG dimers inactivated enveloped viruses with class I, class II, and class III (HSV-1, HSV-2) fusion proteins more effectively than did monomeric EGCG. EGCG had no activity against the nonenveloped viruses tested, but TF-3 reduced the titer of 4 of 5 nonenveloped viruses by ≅2 to 3.5 log(10). Results also showed that HSV-1 glycoprotein B (gB) was aggregated more rapidly by theasinensin A than EGCG, which, when taken together with the nonenveloped virus data, suggests that dimers may inhibit the function of viral proteins required for infectivity. Digallate dimers of EGCG appear to have excellent potential as microbicidal agents against HSV at acidic and neutral pHs.


[Chemical components of the leaves of Pistacia Chinensis Bge]

Q Shi, C Zuo
PMID: 1445648   DOI:

Abstract

Six compounds have been isolated from the leaves of Pistacia chinensis, a species of Anacardiaceae family. Their structures were identified on the basis of UV, IR, NMR, and MS as gallic acid, m-digallic acid, quercetin, 6-0-galloyl arbutin-quercitrin and quercetin-3-0(6''-galloyl)-beta-D-glucosides.


Explore Compound Types